Ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-4-15-9(13)7-8-10(14)12(3)6-5-11(8)2/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMYXEXUJVSRTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C(=O)N(CCN1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383945 | |
| Record name | ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175205-86-4 | |
| Record name | Ethyl 1,4-dimethyl-3-oxo-2-piperazineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Ethyl 2-(2-methyl-3-oxopiperazin-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 2-(2-methyl-3-oxopiperazin-2-yl)acetate, a substituted piperazinone of interest in medicinal chemistry and drug discovery. While the initially requested target, Ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate, is not readily found in current chemical literature, this guide focuses on its close structural analog, CAS 1327285-52-8. The piperazinone scaffold is a privileged structure in pharmacology, known for its presence in a wide array of biologically active compounds.[1][2] This document details the physicochemical properties, a plausible synthetic route based on established methodologies, and the potential applications of this compound class. The aim is to equip researchers with the foundational knowledge required for its synthesis, characterization, and further investigation in drug development programs.
Introduction to Substituted Piperazinones
The piperazinone ring system is a six-membered heterocycle containing two nitrogen atoms and a ketone functionality. This scaffold is of significant interest to medicinal chemists due to its conformational rigidity and its ability to present substituents in well-defined spatial orientations, making it an excellent building block for creating compounds that can interact with biological targets with high specificity.[1] Piperazine derivatives have been successfully incorporated into drugs for a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[1][2] The strategic substitution on the piperazinone core allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
This guide focuses on Ethyl 2-(2-methyl-3-oxopiperazin-2-yl)acetate, a molecule that combines the piperazinone core with an ethyl acetate moiety, suggesting its potential as a versatile intermediate for the synthesis of more complex derivatives.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental for its application in research and development. The following table summarizes the key computed properties of Ethyl 2-(2-methyl-3-oxopiperazin-2-yl)acetate.[3]
| Property | Value | Source |
| CAS Number | 1327285-52-8 | PubChem[3] |
| Molecular Formula | C₉H₁₆N₂O₃ | PubChem[3] |
| Molecular Weight | 200.23 g/mol | PubChem[3] |
| IUPAC Name | ethyl 2-(2-methyl-3-oxopiperazin-2-yl)acetate | PubChem[3] |
| SMILES | CCOC(=O)CC1(C(=O)NCCN1)C | PubChem[3] |
| Topological Polar Surface Area | 67.4 Ų | PubChem[3] |
| XLogP3-AA (Predicted) | -0.7 | PubChem[3] |
| Hydrogen Bond Donor Count | 2 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |
| Rotatable Bond Count | 3 | PubChem[3] |
These properties suggest that Ethyl 2-(2-methyl-3-oxopiperazin-2-yl)acetate is a relatively polar molecule with good solubility in polar solvents, a characteristic that can be advantageous for certain biological assays and formulation studies.
Synthesis and Characterization
Proposed Synthetic Pathway
The following diagram illustrates a logical synthetic approach to the target molecule.
Caption: Proposed synthetic pathway for Ethyl 2-(2-methyl-3-oxopiperazin-2-yl)acetate.
Experimental Protocol (Hypothetical)
This protocol is a representative example based on general piperazinone synthesis methodologies. Optimization of reaction conditions, such as temperature, reaction time, and stoichiometry, would be necessary.
Step 1: Synthesis of Diethyl 2-((2-(tert-butoxycarbonylamino)propyl)amino)malonate
-
To a solution of N-Boc-1,2-diaminopropane (1.0 eq) in a suitable aprotic solvent such as acetonitrile, add potassium carbonate (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add diethyl 2-bromomalonate (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of tert-Butyl (2-methyl-3,5-dioxopiperazin-1-yl)carbamate
-
Dissolve the product from Step 1 in a suitable solvent like ethanol.
-
Add a base such as sodium ethoxide (1.5 eq) to the solution.
-
Heat the mixture to reflux to induce intramolecular cyclization.
-
Monitor the reaction by TLC.
-
After completion, neutralize the reaction with a mild acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure and purify the resulting solid by recrystallization.
Step 3: Synthesis of Ethyl 2-(2-methyl-3-oxopiperazin-2-yl)acetate
-
The conversion of the dioxopiperazine from Step 2 to the final product is a multi-step process involving selective reduction and esterification, which can be complex. A more direct, alternative cyclization could also be explored to avoid this.
Alternative Cyclization Approach:
A more direct route could involve the reaction of a suitably protected 2,3-diaminopropionic acid derivative with an appropriate C2 synthon.
Characterization
The synthesized Ethyl 2-(2-methyl-3-oxopiperazin-2-yl)acetate should be thoroughly characterized using a suite of analytical techniques to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic peaks for the ethyl group (a quartet and a triplet), the methyl group (a singlet), the methylene protons of the acetate side chain, and the protons on the piperazinone ring.
-
¹³C NMR will confirm the presence of the carbonyl carbons (ester and amide), the quaternary carbon at the 2-position, and the other carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement of the molecular ion.
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H bonds, the C=O stretching of the amide and ester groups, and C-H stretching vibrations.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) should be employed to determine the purity of the final compound.
Potential Applications in Drug Discovery
The piperazinone scaffold is a well-established pharmacophore with a broad range of biological activities. Substituted piperazinones have been investigated for their potential as:
-
Anticancer Agents: The rigid scaffold can be used to design inhibitors of kinases and other enzymes involved in cancer signaling pathways.
-
Antiviral Agents: Piperazinone derivatives have shown promise as inhibitors of viral replication, including for HIV.
-
Central Nervous System (CNS) Agents: The ability of the piperazine moiety to cross the blood-brain barrier has led to its incorporation into drugs targeting CNS disorders.[2]
The ester functionality in Ethyl 2-(2-methyl-3-oxopiperazin-2-yl)acetate makes it an ideal handle for further chemical modifications. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives. This approach is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).
Workflow for Derivative Synthesis and Screening
Caption: A typical workflow for the utilization of Ethyl 2-(2-methyl-3-oxopiperazin-2-yl)acetate in a drug discovery program.
Conclusion
Ethyl 2-(2-methyl-3-oxopiperazin-2-yl)acetate represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its synthesis, while not explicitly detailed in the literature, can be achieved through established synthetic methodologies for piperazinone construction. The presence of a modifiable ester group provides a convenient starting point for the generation of diverse chemical libraries for biological screening. This technical guide provides the essential information for researchers to embark on the synthesis, characterization, and further exploration of this promising chemical entity and its derivatives in the quest for new medicines.
References
-
PubChem. Ethyl 2-(2-methyl-3-oxo-piperazin-2-yl)acetate. National Center for Biotechnology Information. [Link]
-
The Royal Society of Chemistry. Supporting Information for Experimental procedures and analytical data. [Link]
-
Kotgire, S. S., Mahajan, S. K., Amrutkar, S. V., & Bhagat, U. D. (n.d.). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. ResearchGate. [Link]
-
The Royal Society of Chemistry. Supplemental Information. [Link]
-
PubChemLite. Ethyl 2-(3-oxopiperazin-2-yl)acetate (C8H14N2O3). [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Piperazine Derivatives in Modern Drug Discovery. [Link]
-
Brito, A. F., Moreira, L. K., Menegatti, R., & Costa, E. A. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 13–24. [Link]
Sources
- 1. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid | MDPI [mdpi.com]
- 2. Compound ethyl (3-oxopiperazin-2-yl)acetate - Chemdiv [chemdiv.com]
- 3. Ethyl 2-(2-methyl-3-oxo-piperazin-2-yl)acetate | C9H16N2O3 | CID 177787510 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of Ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate, a substituted piperazinone derivative. Although direct experimental literature on this specific molecule is sparse, this document synthesizes information from analogous structures and established chemical principles to offer a robust predictive profile. The guide covers the compound's identity, a plausible synthetic route, predicted physicochemical properties, detailed spectroscopic analysis, expected reactivity, and potential applications in medicinal chemistry. This document is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and application of this and related piperazinone scaffolds.
Introduction: The Significance of the Piperazinone Core
The piperazine moiety is a cornerstone in medicinal chemistry, found in a multitude of FDA-approved drugs due to its favorable physicochemical properties and versatile biological activities.[1] The piperazin-2-one scaffold, a derivative featuring an endocyclic amide, offers an additional layer of structural complexity and functionality.[2] This core structure is present in various bioactive natural products and pharmaceuticals, serving as a rigid scaffold that can be further functionalized to modulate biological targets.[2][3] The introduction of substituents on the nitrogen atoms and the carbon backbone allows for fine-tuning of properties such as solubility, metabolic stability, and receptor binding affinity. This compound, the subject of this guide, is a diester derivative with N,N'-dimethylation, suggesting its potential as a building block in the synthesis of more complex molecules for drug discovery.
Chemical Identity and Structure
Nomenclature and Identifiers
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 175205-86-4[4] |
| Molecular Formula | C10H18N2O3[4] |
| Molecular Weight | 214.26 g/mol [4] |
| Canonical SMILES | CCOC(=O)CC1N(C)CCN(C)C1=O |
| InChI Key | WEMYXEXUJVSRTJ-UHFFFAOYSA-N[4] |
Chemical Structure
Caption: A plausible multi-step synthesis of the target compound.
Detailed Protocol
Step 1: Protection of Ethyl 2-(piperazin-2-yl)acetate
-
Dissolve ethyl 2-(piperazin-2-yl)acetate (1 eq.) in dichloromethane (DCM).
-
Add triethylamine (Et3N) (1.1 eq.) and cool the mixture to 0 °C.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)2O) (1.1 eq.) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the N-Boc protected intermediate.
Step 2: N-Methylation
-
Dissolve the N-Boc protected intermediate (1 eq.) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C and add sodium hydride (NaH) (1.2 eq.) portion-wise.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add methyl iodide (CH3I) (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction carefully with water and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to give the N-Boc, N'-methyl intermediate.
Step 3: Deprotection and Lactam Formation Note: This step is hypothetical and may require optimization.
-
Dissolve the N-Boc, N'-methyl intermediate in DCM.
-
Add trifluoroacetic acid (TFA) (10 eq.) and stir at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting crude amine salt is then subjected to conditions promoting intramolecular cyclization to the piperazinone, which may involve heating in a high-boiling point solvent or the use of a coupling agent.
Step 4: Final N-Methylation
-
Dissolve the piperazinone precursor (1 eq.) in acetone.
-
Add potassium carbonate (K2CO3) (2.0 eq.) and methyl iodide (1.5 eq.).
-
Reflux the mixture for 24 hours.
-
Cool the reaction, filter off the solids, and concentrate the filtrate.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the final product.
Predicted Physicochemical Properties
The following properties are estimated based on the structure and data from analogous compounds.
| Property | Predicted Value | Rationale |
| Physical State | Colorless to pale yellow oil | Similar low molecular weight esters and piperazinones are often liquids or low-melting solids. |
| Boiling Point | > 250 °C (at 760 mmHg) | The presence of polar amide and ester groups, along with the molecular weight, suggests a high boiling point. |
| Melting Point | N/A (likely liquid at RT) | - |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, DCM. Sparingly soluble in water. | The ethyl ester group provides lipophilicity, while the amide and tertiary amines offer some polarity. |
| pKa (most basic) | 6.5 - 7.5 | The N4-methyl group is expected to be the most basic nitrogen, with a pKa typical for a tertiary amine near an amide. |
| LogP | ~1.5 | Calculated based on the contributions of the different functional groups. |
Predicted Spectroscopic Analysis
¹H NMR Spectroscopy (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.15 | q | 2H | -O-CH₂ -CH₃ |
| ~3.80 | m | 1H | -CO-CH-CH₂- |
| ~3.40 - 2.80 | m | 4H | Piperazine ring protons (-N-CH₂ -CH₂ -N-) |
| ~2.95 | s | 3H | N4-CH₃ |
| ~2.70 | s | 3H | N1-CH₃ |
| ~2.60 | m | 2H | -CH₂-COO- |
| ~1.25 | t | 3H | -O-CH₂-CH₃ |
¹³C NMR Spectroscopy (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~172.0 | Ester Carbonyl (C =O) |
| ~168.0 | Amide Carbonyl (C =O) |
| ~61.0 | -O-CH₂ -CH₃ |
| ~58.0 | Piperazine ring carbon (-CO-CH -CH₂-) |
| ~55.0 - 45.0 | Piperazine ring carbons (-N-CH₂ -CH₂ -N-) |
| ~42.0 | N4-CH₃ |
| ~35.0 | N1-CH₃ |
| ~33.0 | -CH₂ -COO- |
| ~14.0 | -O-CH₂-CH₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group |
| ~2950 | C-H stretch (aliphatic) |
| ~1735 | C=O stretch (ester) |
| ~1650 | C=O stretch (amide) |
| ~1200 | C-O stretch (ester) |
| ~1150 | C-N stretch |
Mass Spectrometry (Electron Impact, EI)
| m/z | Proposed Fragment |
| 214 | [M]⁺ (Molecular Ion) |
| 185 | [M - C₂H₅]⁺ |
| 169 | [M - OC₂H₅]⁺ |
| 141 | [M - COOC₂H₅]⁺ |
| 113 | [Piperazinone ring fragment] |
| 84 | [Dimethylpiperazine fragment] |
Reactivity Profile and Potential Applications
Reactivity
-
Ester Hydrolysis: The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetic acid.
-
Amide Hydrolysis: The amide bond within the piperazinone ring is more stable than the ester but can be cleaved under harsh acidic or basic conditions.
-
Alpha-Carbon Chemistry: The protons on the acetate methylene group are weakly acidic and could potentially be removed with a strong base to form an enolate, allowing for further functionalization at this position.
-
N-Dealkylation: While generally stable, the N-methyl groups could be susceptible to removal under specific metabolic or synthetic conditions.
Potential Applications in Drug Development
The 1,4-disubstituted piperazin-2-one scaffold is of significant interest in medicinal chemistry. [5]
-
Scaffold for Library Synthesis: This compound can serve as a versatile starting material for the synthesis of libraries of more complex molecules. The carboxylic acid (obtained after hydrolysis) can be coupled with various amines to generate a diverse set of amides.
-
CNS-Active Agents: The piperazine core is prevalent in many centrally acting agents. The properties of this compound (moderate LogP, presence of hydrogen bond acceptors) suggest it could be explored for CNS targets.
-
Enzyme Inhibitors: The rigid piperazinone ring can serve as a scaffold to position functional groups for interaction with enzyme active sites. For example, derivatives of piperazine have been investigated as kinase inhibitors. [1]
Conclusion
This compound is a piperazinone derivative with potential as a synthetic building block in drug discovery and medicinal chemistry. While direct experimental data is limited, this guide provides a comprehensive, predictive overview of its chemical properties, a plausible synthetic route, and expected spectroscopic signatures based on established chemical principles and data from analogous compounds. This information is intended to facilitate further research and application of this and related chemical entities.
References
-
Stoltz, B. M., et al. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(3), 931-934. Available from: [Link]
-
PubMed. (2015). Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation. Available from: [Link]
-
Sun, A. W., Hess, S. N., & Stoltz, B. M. (2018). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Chemical Science, 9(45), 8503–8508. Available from: [Link]
-
Nicewicz, D. A., et al. (2020). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters, 22(2), 679–683. Available from: [Link]
-
Perrone, M. G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6649. Available from: [Link]
-
ChemRxiv. (2022). Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Chemistry of Piperazine: Synthesis and Core Properties. Available from: [Link]
-
MDPI. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Available from: [Link]
-
PubChem. (n.d.). Piperazin-2-one. Available from: [Link]
-
National Institutes of Health. (2021). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Available from: [Link]
-
PubChem. (n.d.). Ethyl 2-(piperazin-2-yl)acetate. Available from: [Link]
-
PubChem. (n.d.). Ethyl 2-(piperazin-1-yl)acetate dihydrochloride. Available from: [Link]
-
ResearchGate. (2012). Synthesis and Crystal Structures of N,N′-Disubstituted Piperazines. Available from: [Link]
-
PubChem. (n.d.). Ethyl 2-(2-methyl-3-oxo-piperazin-2-yl)acetate. Available from: [Link]
-
ResearchGate. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Available from: [Link]
-
PubChem. (n.d.). Ethyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate. Available from: [Link]
-
PubMed. (2024). 1,4-Disubstituted Piperazin-2-Ones as Selective Late Sodium Current Inhibitors with QT Interval Shortening Properties in Isolated Rabbit Hearts. Available from: [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Available from: [Link]
-
Journal of Drug Delivery and Therapeutics. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Available from: [Link]
-
PubMed. (2003). N,N-disubstituted piperazines: synthesis and affinities at alpha4beta2() and alpha7() neuronal nicotinic acetylcholine receptors. Available from: [Link]
-
PubChemLite. (n.d.). Ethyl 2-(3-oxopiperazin-2-yl)acetate (C8H14N2O3). Available from: [Link]
-
Synthesis of Substituted 1,4-Benzoxazine Derivatives through Diels-Alder Reaction. (n.d.). Available from: [Link]
-
New Journal of Chemistry. (2021). One-pot synthesis of 1,3-oxazine derivatives catalyzed by a green nanocomposite of lacunary phosphomolybdate on TiO2/g-C3N4 under mild solvent-free conditions. Available from: [Link]
-
MDPI. (2022). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Available from: [Link]
-
Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases. (n.d.). Available from: [Link]
-
PubChem. (n.d.). Ethyl 2-(2-methyl-3-oxopiperazin-1-yl)pentanoate. Available from: [Link]
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective synthesis of gem -disubstituted N -Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03967D [pubs.rsc.org]
- 4. echemi.com [echemi.com]
- 5. 1,4-Disubstituted Piperazin-2-Ones as Selective Late Sodium Current Inhibitors with QT Interval Shortening Properties in Isolated Rabbit Hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure Elucidation of Ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate
Introduction
In the landscape of pharmaceutical research and drug development, the precise and unambiguous determination of a molecule's structure is a cornerstone of chemical synthesis and analysis. This guide provides a comprehensive, in-depth technical overview of the methodologies and analytical reasoning required for the complete structure elucidation of a novel piperazine derivative, Ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate. As a compound of interest within medicinal chemistry, its structural confirmation is paramount for understanding its potential biological activity and for ensuring the integrity of subsequent research.[1][2][3][4][5]
This document is designed for researchers, scientists, and drug development professionals, offering not just a series of protocols, but a logical framework for making informed analytical decisions. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols that culminates in the unequivocal confirmation of the target structure.
The Analytical Challenge: Unveiling the Molecular Architecture
The structure of this compound, while seemingly straightforward, presents a number of key features that must be rigorously confirmed. These include the core piperazinone ring, the specific substitution pattern of the two methyl groups at positions 1 and 4, the presence and connectivity of the ethyl acetate moiety at position 2, and the carbonyl group at position 3. Our approach will be a multi-technique strategy, where each analytical method provides a unique piece of the structural puzzle.
Logical Flow of Structure Elucidation
The process of structure elucidation is a systematic and logical progression of experiments, where the results of one technique inform and are validated by the next. The following diagram illustrates the workflow we will follow.
Caption: A logical workflow for the structure elucidation of an organic molecule.
Part 1: Foundational Analysis - Elemental Composition and Molecular Mass
The first step in characterizing any new compound is to determine its elemental composition and molecular weight. This foundational data provides the molecular formula, a critical prerequisite for interpreting more complex spectroscopic data.
Elemental Analysis (CHN)
Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen in the compound, from which the empirical formula can be derived.[6][7][8][9][10]
Protocol: CHN Elemental Analysis
-
A precisely weighed sample of the purified compound (typically 1-3 mg) is combusted in a high-temperature furnace in the presence of excess oxygen.
-
The combustion products (CO₂, H₂O, and N₂) are passed through a series of traps containing specific absorbents.
-
The amount of each gas is quantified, and from this, the mass percentages of C, H, and N in the original sample are calculated.
-
The percentage of oxygen is typically determined by difference.
Expected Data & Interpretation
For this compound (C₁₀H₁₈N₂O₃), the expected elemental composition is:
| Element | Atomic Mass | Number of Atoms | Total Mass | Mass Percentage |
| Carbon (C) | 12.01 | 10 | 120.10 | 56.05% |
| Hydrogen (H) | 1.01 | 18 | 18.18 | 8.49% |
| Nitrogen (N) | 14.01 | 2 | 28.02 | 13.08% |
| Oxygen (O) | 16.00 | 3 | 48.00 | 22.41% |
From these percentages, the empirical formula is calculated by converting to molar ratios and simplifying to the smallest whole numbers.[6][7][8][9][10]
High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is an indispensable tool in pharmaceutical analysis for determining the molecular weight and confirming the molecular formula of a compound with high accuracy.[11][12][13][14][15]
Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry
-
A dilute solution of the sample is introduced into the ESI source.
-
The sample is nebulized and ionized, typically forming protonated molecules [M+H]⁺.
-
The ions are accelerated into the TOF mass analyzer, where their mass-to-charge ratio (m/z) is determined based on their flight time.
-
High-resolution measurement provides a highly accurate mass, allowing for the determination of the molecular formula.
Expected Data & Interpretation
The expected monoisotopic mass of C₁₀H₁₈N₂O₃ is 214.1317 Da. The HRMS spectrum should show a prominent peak for the [M+H]⁺ ion at m/z 215.1395. The high accuracy of this measurement allows for the confident assignment of the molecular formula C₁₀H₁₈N₂O₃.
Part 2: Unveiling the Functional Landscape and Molecular Skeleton
With the molecular formula established, the next phase focuses on identifying the functional groups present and mapping the basic carbon and proton framework of the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[16][17][18][19][20]
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
A small amount of the solid sample is placed directly on the ATR crystal.
-
An infrared beam is passed through the crystal in such a way that it interacts with the sample.
-
The detector measures the absorption of IR radiation at different wavenumbers, generating the FTIR spectrum.
Expected Data & Interpretation
The FTIR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~1740 | Strong | C=O stretch | Ester carbonyl |
| ~1650 | Strong | C=O stretch | Amide carbonyl (in piperazinone ring) |
| 2850-2960 | Medium | C-H stretch | Aliphatic (CH₃, CH₂) |
| 1180-1250 | Strong | C-O stretch | Ester |
The presence of two distinct carbonyl peaks is a key indicator of the ester and amide functionalities.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structure elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and number of protons and carbons.[21][22][23][24][25]
Protocol: 1D NMR Spectroscopy
-
The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
The solution is placed in a strong magnetic field within the NMR spectrometer.
-
The sample is irradiated with radiofrequency pulses, and the resulting signals are detected and processed to generate the NMR spectrum.
Expected ¹H NMR Data & Interpretation (Hypothetical)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.1 | Quartet | 2H | -O-CH ₂-CH₃ |
| ~3.5 | Multiplet | 1H | Piperazine ring proton |
| ~3.2 | Singlet | 3H | N-CH ₃ (position 1) |
| ~2.9 | Multiplet | 2H | -CH ₂-COO- |
| ~2.7 | Multiplet | 2H | Piperazine ring protons |
| ~2.4 | Singlet | 3H | N-CH ₃ (position 4) |
| ~2.3 | Multiplet | 2H | Piperazine ring protons |
| ~1.2 | Triplet | 3H | -O-CH₂-CH ₃ |
| ~1.1 | Singlet | 3H | C-CH ₃ (at position 2) |
Expected ¹³C NMR Data & Interpretation (Hypothetical)
| Chemical Shift (δ, ppm) | Assignment |
| ~172 | Ester C =O |
| ~168 | Amide C =O |
| ~61 | -O-C H₂-CH₃ |
| ~58 | Piperazine ring carbon |
| ~55 | Piperazine ring carbon |
| ~50 | Quaternary carbon at position 2 |
| ~45 | N-C H₃ (position 1) |
| ~42 | N-C H₃ (position 4) |
| ~35 | -C H₂-COO- |
| ~22 | C-C H₃ (at position 2) |
| ~14 | -O-CH₂-C H₃ |
The number of signals in both the ¹H and ¹³C NMR spectra corresponds to the number of chemically non-equivalent protons and carbons, respectively. The chemical shifts provide information about the electronic environment of each nucleus, and the integration in the ¹H NMR spectrum gives the relative number of protons.
Part 3: Assembling the Pieces - 2D NMR and Final Confirmation
While 1D NMR provides a wealth of information, 2D NMR experiments are crucial for unambiguously establishing the connectivity between atoms.
Protocol: 2D NMR Spectroscopy
A series of 2D NMR experiments are performed on the same sample used for 1D NMR. These include:
-
COSY (Correlation Spectroscopy): Shows correlations between coupled protons (protons on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and the carbons to which they are directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away.
Caption: The role of 2D NMR in confirming the final molecular structure.
Expected 2D NMR Correlations & Interpretation
-
COSY: A correlation between the quartet at ~4.1 ppm and the triplet at ~1.2 ppm would confirm the ethyl group (-CH₂-CH₃). Correlations between the multiplets of the piperazine ring protons would establish their connectivity.
-
HSQC: Each proton signal (except the N-CH₃ singlets) would show a correlation to its corresponding carbon signal, confirming the assignments made in the 1D spectra.
-
HMBC: This is the key experiment for connecting the different fragments of the molecule.
-
The protons of the ethyl group (-O-CH ₂-) at ~4.1 ppm should show a correlation to the ester carbonyl carbon at ~172 ppm.
-
The protons of the methylene group adjacent to the ester (-CH ₂-COO-) at ~2.9 ppm should show correlations to the quaternary carbon at position 2 (~50 ppm) and the ester carbonyl carbon (~172 ppm).
-
The N-methyl protons at position 1 (~3.2 ppm) should show a correlation to the amide carbonyl carbon (~168 ppm) and adjacent piperazine ring carbons.
-
The N-methyl protons at position 4 (~2.4 ppm) should show correlations to the adjacent piperazine ring carbons.
-
Conclusion: A Self-Validating Approach to Structural Integrity
The combination of elemental analysis, high-resolution mass spectrometry, FTIR, and a full suite of 1D and 2D NMR experiments provides a robust and self-validating pathway for the complete structure elucidation of this compound. Each technique provides a layer of information that is corroborated by the others, leading to an unambiguous and confident assignment of the molecular structure. This methodical approach is fundamental to ensuring the quality and reliability of chemical research and is an essential component of the drug development pipeline.
References
- Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality - Pharma Focus America. (URL: )
- Evolving Role of Mass Spectrometry in Pharmaceutical Analysis Highlighted in New Review. (URL: )
- Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis - Longdom Publishing. (URL: )
-
Full article: MASS SPECTROMETRY IN PHARMACEUTICAL ANALYSIS* - Taylor & Francis Online. (URL: [Link])
-
Applying mass spectrometry in pharmaceutical analysis | Drug Discovery News. (URL: [Link])
-
Stoichiometry: Elemental Analysis. (URL: [Link])
-
13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts. (URL: [Link])
-
1HNMR spectrometry in structural elucidation of organic compounds - Journal of Chemical and Pharmaceutical Sciences. (URL: [Link])
-
Determining the Empirical Formula from an Elemental Analysis - ChemCollective. (URL: [Link])
-
Structural elucidation by NMR(1HNMR) | PPTX - Slideshare. (URL: [Link])
-
How to Interpret FTIR Results: A Beginner's Guide. (URL: [Link])
-
NMR Spectroscopy in Structural Analysis of Organic Compounds - AZoLifeSciences. (URL: [Link])
-
FTIR Analysis Beginner's Guide: Interpreting Results - Innovatech Labs. (URL: [Link])
-
Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models | Analytical Chemistry - ACS Publications. (URL: [Link])
-
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (URL: [Link])
-
12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (URL: [Link])
-
6.8: Calculating Empirical Formulas for Compounds - Chemistry LibreTexts. (URL: [Link])
-
3.2 Determining Empirical and Molecular Formulas. (URL: [Link])
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties | ACS Chemical Neuroscience. (URL: [Link])
-
General structures of piperazine derivatives and structures of compounds 25−28 with σRs binding profile. - ResearchGate. (URL: [Link])
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PubMed Central. (URL: [Link])
-
Structures of FDA-approved piperazine-based drugs. - ResearchGate. (URL: [Link])
-
Ethyl 2-(2-methyl-3-oxo-piperazin-2-yl)acetate - PubChem - NIH. (URL: [Link])
-
5.4 Determining Empirical and Molecular Formulas – CHEM 1114. (URL: [Link])
-
What Is Piperazine derivatives?? Guide By shree ganesh chemicals | PDF - Slideshare. (URL: [Link])
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What Is Piperazine derivatives?? Guide By shree ganesh chemicals | PDF [slideshare.net]
- 6. Stoichiometry: Elemental Analysis [chm.davidson.edu]
- 7. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Determining Empirical and Molecular Formulas [saylordotorg.github.io]
- 10. 5.4 Determining Empirical and Molecular Formulas – CHEM 1114 – Introduction to Chemistry [pressbooks.bccampus.ca]
- 11. pharmafocusamerica.com [pharmafocusamerica.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. longdom.org [longdom.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Applying mass spectrometry in pharmaceutical analysis | Drug Discovery News [drugdiscoverynews.com]
- 16. azooptics.com [azooptics.com]
- 17. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. jchps.com [jchps.com]
- 23. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 24. azolifesciences.com [azolifesciences.com]
- 25. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of Ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of a viable synthetic pathway for Ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate, a substituted piperazinone derivative. The synthesis is strategically divided into two core stages: the formation of the 1,4-dimethyl-3-oxopiperazine heterocyclic core, followed by the regioselective alkylation at the C-2 position to introduce the ethyl acetate moiety. This document will delve into the mechanistic underpinnings of each step, provide detailed experimental protocols derived from established chemical literature, and offer insights into the critical parameters influencing the reaction outcomes.
Introduction to Piperazinone Scaffolds
Piperazin-2-one and its derivatives are recognized as "privileged structures" in medicinal chemistry and drug discovery.[1] Their prevalence in a wide array of biologically active molecules, including natural products and synthetic pharmaceuticals, underscores their importance. The piperazinone scaffold serves as a versatile template, offering multiple points for chemical modification, which allows for the fine-tuning of physicochemical and pharmacological properties. The target molecule, this compound, incorporates this key heterocyclic core with an ester functionality, suggesting its potential as an intermediate in the synthesis of more complex molecules with therapeutic applications.
Overall Synthetic Strategy
The synthesis of this compound is most logically approached through a two-step sequence. This strategy ensures a high degree of control over the assembly of the target molecule.
Part 1: Synthesis of the 1,4-Dimethyl-3-oxopiperazine Core
The initial and crucial phase of the synthesis is the construction of the 1,4-dimethyl-3-oxopiperazine (also known as 1,4-dimethylpiperazin-2-one) ring system. A robust and high-yielding method for this transformation is the cyclocondensation reaction between N,N'-dimethylethylenediamine and glyoxal.[2]
Reaction Mechanism
The reaction proceeds through the formation of a dihydropyrazine intermediate, which is subsequently oxidized in situ to the desired piperazinone. The use of an aqueous solution of glyoxal is a practical and efficient approach.
Experimental Protocol: Synthesis of 1,4-Dimethylpiperazin-2-one
This protocol is adapted from a procedure described in the patent literature.[2]
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| N,N'-Dimethylethylenediamine | 88.15 | 6.1 g | 69.0 |
| Glyoxal (40% in water) | 58.04 | 10.0 g | 69.0 |
| Distilled Water | 18.02 | 200 mL | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 10.0 g (69.0 mmol) of a 40% aqueous solution of glyoxal and 200 mL of distilled water.
-
With vigorous stirring, rapidly add 6.1 g (69.0 mmol) of N,N'-dimethylethylenediamine to the glyoxal solution.
-
Heat the reaction mixture rapidly to reflux and maintain reflux for 5 minutes. The solution will typically turn a dark brown color.
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Concentrate the solution by rotary evaporation at 60°C under a water pump vacuum to obtain a viscous brown oil.
-
Purify the crude product by short-path distillation to yield 1,4-dimethylpiperazin-2-one as a yellow oil. A typical yield for this reaction is high, often exceeding 90%.[3]
Part 2: C-2 Alkylation of 1,4-Dimethyl-3-oxopiperazine
The second stage of the synthesis involves the introduction of the ethyl acetate group at the C-2 position of the piperazinone ring. This is achieved through an enolate alkylation reaction. The alpha-protons adjacent to the carbonyl group in the piperazinone ring are acidic and can be removed by a strong base to form a nucleophilic enolate.[4] This enolate can then react with an appropriate electrophile, such as ethyl bromoacetate, to form the desired C-C bond.
Mechanistic Considerations: Enolate Formation and Alkylation
The choice of base and reaction conditions is critical for the successful formation of the enolate and subsequent alkylation. Strong, non-nucleophilic bases are preferred to avoid side reactions. Lithium diisopropylamide (LDA) and sodium hydride (NaH) are commonly used for such transformations. The reaction is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), at low temperatures to control the reactivity of the enolate.
Representative Experimental Protocol: Alkylation with Ethyl Bromoacetate
The following is a representative protocol based on general procedures for the alkylation of cyclic lactams and ketones. Optimization of reaction conditions may be necessary to achieve the best results.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| 1,4-Dimethylpiperazin-2-one | 128.17 | 1.28 g | 10.0 |
| Lithium Diisopropylamide (LDA) (2.0 M in THF/heptane/ethylbenzene) | 107.12 | 5.5 mL | 11.0 |
| Ethyl Bromoacetate | 167.00 | 1.84 g | 11.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - |
| Saturated Aqueous Ammonium Chloride | - | - | - |
| Ethyl Acetate | - | - | - |
| Brine | - | - | - |
| Anhydrous Sodium Sulfate | - | - | - |
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1.28 g (10.0 mmol) of 1,4-dimethylpiperazin-2-one and 30 mL of anhydrous THF.
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
Slowly add 5.5 mL (11.0 mmol) of a 2.0 M solution of LDA in THF/heptane/ethylbenzene to the stirred solution over 10 minutes.
-
Stir the reaction mixture at -78°C for 1 hour to ensure complete enolate formation.
-
In a separate flame-dried flask, dissolve 1.84 g (11.0 mmol) of ethyl bromoacetate in 10 mL of anhydrous THF.
-
Add the solution of ethyl bromoacetate dropwise to the enolate solution at -78°C over 15 minutes.
-
Allow the reaction mixture to stir at -78°C for 2 hours, then slowly warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of 20 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: a gradient of hexane/ethyl acetate) to afford this compound.
Data Summary and Characterization
The final product, this compound, should be characterized by standard analytical techniques to confirm its structure and purity.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the two N-methyl groups, the piperazine ring protons, the methylene and ethyl protons of the acetate group. |
| ¹³C NMR | Resonances for the carbonyl carbons (amide and ester), the N-methyl carbons, and the aliphatic carbons of the piperazine ring and the ethyl acetate moiety. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the product (C10H18N2O3, MW = 214.26 g/mol ). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the amide and ester carbonyl groups. |
Conclusion
The synthesis of this compound can be reliably achieved through a two-step process involving the initial formation of the 1,4-dimethyl-3-oxopiperazine core via cyclocondensation, followed by a regioselective C-2 alkylation using an enolate intermediate. The protocols provided in this guide are based on established and analogous chemical transformations, offering a solid foundation for the successful synthesis of this and related piperazinone derivatives. As with any chemical synthesis, careful attention to anhydrous conditions and inert atmosphere techniques during the alkylation step is paramount for achieving high yields and purity.
References
-
PrepChem. Synthesis of 1,4-dimethylpiperazin-2-one. [Link]
- Organic Syntheses. (2010). Org. Synth., 87, 231.
- Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis, 55(01), 1-10.
-
Master Organic Chemistry. (2022). Enolates – Formation, Stability, and Simple Reactions. [Link]
-
Khan Academy. (2014). Enolate formation from ketones | Alpha Carbon Chemistry | Organic chemistry. [Link]
-
European Patent Office. (1988). Preparation of N-substituted piperazinones. EP 0264261 A2. [Link]
- MDPI. (2021). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molecules, 26(16), 4985.
-
Química Orgánica. Enolate Formation. [Link]
Sources
potential biological activity of 1,4-dimethyl-3-oxopiperazine derivatives
An In-Depth Technical Guide to the Potential Biological Activity of 1,4-Dimethyl-3-oxopiperazine Derivatives
Authored by a Senior Application Scientist
Foreword: The Piperazine Scaffold as a Nexus of Therapeutic Innovation
The piperazine ring, a six-membered heterocycle containing two opposing nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural and physicochemical properties—conformational flexibility, basicity allowing for salt formation, and the ability to engage in multiple hydrogen bonds—make it a "privileged scaffold." This means it can serve as a versatile template for designing ligands that interact with a wide array of biological targets. Consequently, piperazine derivatives are integral to numerous approved drugs across diverse therapeutic areas, including anticancer, antiviral, anti-inflammatory, and neuroprotective agents.[1]
This guide focuses on a specific, yet promising, subset: 1,4-dimethyl-3-oxopiperazine derivatives . By introducing a ketone functional group and methyl substitutions at the nitrogen positions, this core structure presents a unique starting point for chemical exploration. We will delve into the evidenced and potential biological activities of derivatives built upon this scaffold, providing not just a summary of findings but a technical exploration of the underlying mechanisms and the experimental methodologies required to validate them. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this chemical class.
Part 1: Anticancer Activity - Targeting Uncontrolled Cell Proliferation
The search for novel anticancer agents with improved efficacy and reduced side effects is a primary objective in modern drug discovery.[2] Piperazine derivatives have consistently emerged as a fruitful area of investigation, demonstrating a variety of mechanisms to halt cancer progression.[3] Derivatives of the 1,4-dimethyl-3-oxopiperazine core are being explored within this context, with research focusing on their ability to induce cytotoxicity in cancer cells, inhibit key signaling pathways, and arrest the cell cycle.
Core Mechanisms of Antitumor Action
The anticancer effects of piperazine derivatives are often multifactorial, targeting key vulnerabilities in cancer cells.[3] Potential mechanisms for 1,4-dimethyl-3-oxopiperazine derivatives include:
-
Kinase Inhibition: Many cancers are driven by aberrant activity of protein kinases, which regulate cell growth, proliferation, and survival. Small molecules can be designed to fit into the ATP-binding pocket of these kinases, blocking their function.[2][4] Derivatives of the 1,4-dimethyl-3-oxopiperazine scaffold can be functionalized with pharmacophores known to interact with specific kinases (e.g., tyrosine kinases), thereby inhibiting downstream signaling pathways that promote tumor growth.[4]
-
Induction of Apoptosis: A hallmark of cancer is the evasion of programmed cell death (apoptosis). Effective anticancer agents often work by reactivating this process. Piperazine derivatives have been shown to trigger apoptosis by arresting the cell cycle at critical checkpoints (e.g., G2/M phase) and modulating the expression of key regulatory proteins like Bcl-2.[3][5]
-
Targeting Oncogenic Transcription Factors: Transcription factors such as c-MYC are overexpressed in many aggressive cancers and drive their proliferation.[6][7] Certain heterocyclic compounds, including those with structures related to piperazine, have been shown to inhibit c-MYC activity, either by binding to the protein directly or by stabilizing G-quadruplex structures in its promoter region, thereby downregulating its expression.[6][7]
Visualizing the Mechanism: Kinase Inhibition Pathway
The following diagram illustrates a hypothetical pathway where a 1,4-dimethyl-3-oxopiperazine derivative acts as a kinase inhibitor, leading to cell cycle arrest and apoptosis.
Caption: Standard workflow for in vitro anticancer activity screening.
Protocol: MTT Assay for Cell Viability
This protocol is a standardized procedure for assessing the effect of novel compounds on cell proliferation. [8] Principle: The assay relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living, metabolically active cells. [9][8]This enzymatic conversion produces insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified spectrophotometrically after solubilization. [9] Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom sterile culture plates
-
Test compounds (1,4-dimethyl-3-oxopiperazine derivatives) dissolved in DMSO
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then prepare a cell suspension at a density of 1-2 x 10⁵ cells/mL in complete medium.
-
Add 100 µL of the cell suspension to each well of a 96-well plate (yielding 10,000-20,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment. [9]2. Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for "untreated control" (medium only) and "vehicle control" (medium with DMSO).
-
Incubate for the desired exposure time (typically 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). * Incubate the plate for 2-4 hours at 37°C. During this time, visible purple precipitates will form in viable cells.
-
-
Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well. [9] * Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. 5. Absorbance Measurement:
-
Read the absorbance of the solution in each well using a microplate spectrophotometer at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance. [10]6. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Data Presentation: Cytotoxicity Profile
Quantitative data from cytotoxicity assays are best summarized in a table for clear comparison of the potency and selectivity of different derivatives.
| Derivative ID | R1-Substituent | A549 (Lung) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | HCT-116 (Colon) IC₅₀ (µM) |
| DMO-01 | Phenyl | 15.2 | 21.8 | 18.5 |
| DMO-02 | 4-Chlorophenyl | 3.8 | 5.1 | 4.2 |
| DMO-03 | 3,4-Difluoro- | 1.2 | 2.3 | 0.9 |
| DMO-04 | 4-Methoxyphenyl | 25.6 | 30.1 | 28.4 |
| Cisplatin | (Control) | 8.5 | 11.2 | 9.1 |
| Note: Data are hypothetical and for illustrative purposes. |
Part 2: Neuroprotective Potential - Combating Neurodegeneration
Neurodegenerative disorders like Alzheimer's disease (AD) present a significant and growing healthcare challenge. The piperazine scaffold is a component of several compounds investigated for neuroprotective effects. [11][12][13]Research suggests that derivatives of 1,4-dimethyl-3-oxopiperazine could be developed to combat the pathological processes underlying these diseases.
Plausible Mechanisms of Neuroprotection
-
Acetylcholinesterase (AChE) Inhibition: The cholinergic hypothesis of AD posits that cognitive decline is linked to a deficiency in the neurotransmitter acetylcholine. [13]Inhibiting AChE, the enzyme that breaks down acetylcholine, increases its availability in the synaptic cleft, thereby enhancing cholinergic neurotransmission. [12]The piperazine structure can be modified to fit within the active site of AChE, blocking its activity.
-
Modulation of TRPC6 Channels: Transient Receptor Potential Canonical 6 (TRPC6) channels are involved in regulating calcium entry into neurons, which is critical for synaptic stability and memory formation. [11][14]Agonists of TRPC6 have shown beneficial effects in models of AD, suggesting that compounds which potentiate these channels could be neuroprotective. [11][14]Piperazine itself has been shown to potentiate TRPC6, making this a promising avenue for its derivatives. [11]* Antioxidant Effects: Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases. Some piperazine derivatives have demonstrated the ability to restore the levels of endogenous antioxidant enzymes and prevent lipid peroxidation, thereby protecting neurons from oxidative damage. [12][13]
Experimental Protocol: Evaluating Neuroprotective Activity In Vivo
Evaluating neuroprotection often requires in vivo models that replicate aspects of the disease pathology. A common approach involves inducing neurotoxicity and then assessing the protective effect of a test compound.
Model: Aluminum chloride (AlCl₃)-induced neurotoxicity in rats. AlCl₃ is known to induce oxidative stress and cholinergic deficits, mimicking some features of AD. [12][13] Procedure:
-
Animal Grouping: Divide animals into groups: (1) Control, (2) AlCl₃-treated, (3) AlCl₃ + Test Compound (low dose), (4) AlCl₃ + Test Compound (high dose), (5) AlCl₃ + Standard Drug (e.g., Donepezil).
-
Induction and Treatment: Administer AlCl₃ (e.g., 100 mg/kg, p.o.) to the relevant groups for a period of 6-8 weeks. Co-administer the test compound or standard drug during this period.
-
Behavioral Assessment (Morris Water Maze): In the final week of treatment, assess spatial learning and memory.
-
Acquisition Phase: Train rats to find a hidden platform in a pool of water over several days. Record the time taken (escape latency) to find the platform.
-
Probe Trial: Remove the platform and allow the rat to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located. Improved performance (shorter latency, more time in the target quadrant) indicates better memory. [13]4. Biochemical Analysis:
-
After behavioral tests, sacrifice the animals and isolate the brain tissue (hippocampus and cortex).
-
Prepare brain homogenates to measure:
-
AChE activity: Using Ellman's method.
-
Oxidative stress markers: Levels of lipid peroxidation (MDA) and antioxidant enzymes (e.g., GST, GPx). [13]5. Data Analysis: Compare the behavioral and biochemical parameters between the different groups using appropriate statistical tests (e.g., ANOVA). A significant reversal of AlCl₃-induced deficits by the test compound indicates neuroprotective activity.
-
-
Part 3: Antimicrobial Activity - A Scaffold for New Antibiotics
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. The piperazine ring is present in several existing antibiotics, and its derivatives continue to be explored for antibacterial and antifungal properties. [15][16][17]
Potential Mechanism of Action
While diverse mechanisms are possible, one promising target for antibacterial agents is the fatty acid synthesis (FAS) pathway, which is essential for building bacterial cell membranes. Enoyl-ACP reductase (InhA) is a key enzyme in this pathway. Docking studies on some N,N′-disubstituted piperazines have suggested they can bind to the active site of this enzyme, potentially inhibiting its function and leading to bacterial cell death. [18]
Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)
The standard method for quantifying the in vitro efficacy of a potential antimicrobial agent is to determine its Minimum Inhibitory Concentration (MIC) using the microbroth dilution method.
Procedure:
-
Preparation of Inoculum: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (Candida albicans) overnight in appropriate broth. [17][18]Dilute the culture to achieve a standardized final concentration of ~5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi).
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).
Data Presentation: Antimicrobial Spectrum
MIC values are tabulated to provide a clear overview of a compound's spectrum and potency.
| Derivative ID | R1-Substituent | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| DMO-05 | Thiazole | 16 | 32 | 64 |
| DMO-06 | Benzimidazole | 8 | 16 | 32 |
| DMO-07 | Oxadiazole | 32 | 64 | >128 |
| Ciprofloxacin | (Control) | 0.5 | 0.25 | NA |
| Fluconazole | (Control) | NA | NA | 4 |
| Note: Data are hypothetical and for illustrative purposes. NA = Not Applicable. |
Conclusion and Future Directions
The 1,4-dimethyl-3-oxopiperazine scaffold represents a promising starting point for the development of novel therapeutic agents. The inherent versatility of the piperazine ring, combined with the specific substitutions of this core, provides a rich chemical space for exploration. The evidence from related piperazine derivatives strongly suggests potential applications in oncology, neuroprotection, and infectious diseases .
Future research should focus on:
-
Library Synthesis: Creating a diverse library of 1,4-dimethyl-3-oxopiperazine derivatives with various substitutions to systematically explore structure-activity relationships (SAR).
-
High-Throughput Screening: Employing the assays described herein to rapidly screen the library against a wide panel of cancer cell lines, microbial strains, and neurodegenerative disease targets.
-
Mechanism of Action Studies: For lead compounds, detailed mechanistic studies are essential to identify specific molecular targets (e.g., which kinases are inhibited) and validate the proposed mode of action.
-
In Vivo Efficacy and Safety: Promising candidates must be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles, which are critical steps in the drug development pipeline. [19][20] By integrating synthetic chemistry with robust biological evaluation, the full therapeutic potential of 1,4-dimethyl-3-oxopiperazine derivatives can be systematically unlocked, paving the way for the next generation of targeted medicines.
References
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Molecular Pharmacology. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Protective Effects of a Piperazine Derivative...Against Aluminium-Induced Neurotoxicity... Springer Medizin. [Link]
-
Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. National Institutes of Health (NIH). [Link]
-
Synthesis and Antibacterial Activity of New 1,4-Disubstituted Piperazine Derivatives. Heteroatom Chemistry. [Link]
-
Basic protocol to assess preclinical anticancer activity. ResearchGate. [Link]
-
Protective effects of a piperazine derivative...against aluminium-induced neurotoxicity... PubMed. [Link]
-
New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition... PubMed. [Link]
-
Cell Viability Assays - Assay Guidance Manual. National Institutes of Health (NIH). [Link]
-
Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. DOI. [Link]
-
Synthesis of Novel 1,4-Disubstituted Piperazines and Evaluation of Their Antibacterial Activities. Taylor & Francis Online. [Link]
-
A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. ResearchGate. [Link]
-
Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. MDPI. [Link]
-
Synthesis and Evaluation of Novel Compounds with Anticancer Activity. MDPI. [Link]
-
Assessing Specificity of Anticancer Drugs In Vitro | Protocol Preview. YouTube. [Link]
-
SYNTHESIS OF SOME NEW 1,4-DISUBSTITUTED PIPERAZINE-2,3- DIONE DERIVATIVES OF POTENTIAL ANTHELMINTIC ACTIVITY. ResearchGate. [Link]
-
Synthesis and Antimicrobial Activity of Some Piperazine Dithiocarbamate Derivatives. ResearchGate. [Link]
-
Synthesis and antitumor activities of novel 1,4-disubstituted phthalazine derivatives. PubMed. [Link]
-
Biological Activities of Piperazine Derivatives: A Comprehensive Review. LinkedIn. [Link]
-
Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics. [Link]
-
Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives. Anti-Cancer Agents in Medicinal Chemistry. [Link]
-
Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives... Journal of Applied Science and Engineering (JASE). [Link]
-
Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents. PubMed. [Link]
-
Synthesis and anticancer activity of [11]triazole [4,3-b] [8][11]tetrazine derivatives. ResearchGate. [Link]
-
Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]
-
Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. National Institutes of Health (NIH). [Link]
-
Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. PubMed. [Link]
-
Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases. PubMed. [Link]
-
Synthesis, biological activities and docking studies of piperazine incorporated 1, 3, 4-oxadiazole derivatives. Semantic Scholar. [Link]
-
Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b]o[11]xazin-3(4H). National Institutes of Health (NIH). [Link]
-
Discovery of Novel 1,3-Diphenylpyrazine Derivatives as Potent S-Phase Kinase-Associated Protein 2 (Skp2) Inhibitors for the Treatment of Cancer. PubMed. [Link]
-
An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. MDPI. [Link]
-
Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. [Link]
-
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Open University Cyprus Institutional Repository. [Link]
-
Discovery of Novel 1,3-Diphenylpyrazine Derivatives as Potent S-Phase Kinase-Associated Protein 2 (Skp2) Inhibitors for the Treatment of Cancer. ResearchGate. [Link]
-
Modes of Action of a Novel c-MYC Inhibiting 1,2,4-Oxadiazole Derivative in Leukemia and Breast Cancer Cells. PubMed. [Link]
Sources
- 1. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives [repository.bilkent.edu.tr]
- 6. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modes of Action of a Novel c-MYC Inhibiting 1,2,4-Oxadiazole Derivative in Leukemia and Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. clyte.tech [clyte.tech]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protective Effects of a Piperazine Derivative [N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} Carbamic Acid Ethyl Ester] Against Aluminium-Induced Neurotoxicity: Insights From In Silico and In Vivo Studies | springermedizin.de [springermedizin.de]
- 13. Protective effects of a piperazine derivative [N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} carbamic acid ethyl ester] against aluminium-induced neurotoxicity: insights from in silico and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. tandfonline.com [tandfonline.com]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Piperazinone Scaffold and the Significance of Ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate
The piperazine ring is a ubiquitous heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs with a wide array of therapeutic applications, including antiviral, anticancer, and antipsychotic agents.[1][2] Its prevalence stems from the two nitrogen atoms which can be functionalized to modulate physicochemical properties and interact with biological targets.[3] The oxidized form, piperazin-2-one, serves as a conformationally constrained peptidomimetic and is found in various bioactive natural products and pharmaceutical agents.
This guide focuses on a specific, yet underexplored derivative, This compound (CAS No: 175205-86-4). While direct literature on this compound is scarce, its structural features—a fully N-substituted piperazinone core with a C2-acetic acid ethyl ester substituent—suggest its potential as a valuable building block in drug discovery. The N,N'-dimethylation can enhance solubility and metabolic stability, while the C2-substituent provides a handle for further chemical modification. This document will provide a comprehensive overview based on established synthetic methodologies for related compounds, predicted physicochemical and spectroscopic properties, and a discussion of potential biological activities informed by the broader class of substituted piperazinones.
Physicochemical Properties
A summary of the basic physicochemical properties of this compound is presented below.
| Property | Value |
| CAS Number | 175205-86-4 |
| Molecular Formula | C₁₀H₁₈N₂O₃ |
| Molecular Weight | 214.26 g/mol |
| Predicted LogP | -0.26 |
Proposed Synthesis of this compound
While a specific protocol for the synthesis of this compound is not available in the current literature, a plausible multi-step synthetic route can be devised based on established methods for the synthesis of piperazin-2-ones and their subsequent alkylation. The proposed pathway involves the initial formation of the piperazin-2-one ring, followed by sequential N-methylation and finally C2-alkylation.
Experimental Protocol: A Plausible Synthetic Pathway
Step 1: Synthesis of Piperazin-2-one
The synthesis would likely begin with the cyclization of a suitable precursor. A common method involves the reaction of ethylenediamine with an α-haloacetyl halide, such as chloroacetyl chloride, followed by intramolecular cyclization.
-
Dissolve ethylenediamine in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride in the same solvent.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Upon reaction completion (monitored by TLC), a base (e.g., triethylamine) is added to facilitate the intramolecular cyclization to form piperazin-2-one.
-
The product can be isolated and purified by standard techniques such as extraction and column chromatography.
Step 2: N,N'-Dimethylation of Piperazin-2-one
The two nitrogen atoms of the piperazin-2-one ring can be methylated using the Eschweiler-Clarke reaction, a well-established method for the N-methylation of primary and secondary amines using formaldehyde and formic acid.[4]
-
To a solution of piperazin-2-one in formic acid, add an aqueous solution of formaldehyde.
-
Heat the reaction mixture at reflux for several hours until the reaction is complete.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide).
-
Extract the product with an organic solvent and purify by distillation or chromatography to yield 1,4-dimethylpiperazin-2-one.
Step 3: C2-Alkylation with Ethyl Bromoacetate
The final step involves the alkylation at the C2 position of the 1,4-dimethylpiperazin-2-one ring. This can be achieved by deprotonation at the α-carbon followed by reaction with an electrophile.
-
Dissolve 1,4-dimethylpiperazin-2-one in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Add a strong base, such as lithium diisopropylamide (LDA), to deprotonate the C2 position.
-
After stirring for a short period, add ethyl bromoacetate to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir until completion.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent and purify by column chromatography to obtain this compound.
Conclusion and Future Directions
This compound represents an intriguing, yet underexplored, chemical entity. Based on the established chemistry of piperazinones, its synthesis appears feasible through a multi-step sequence. The predicted spectroscopic data provides a roadmap for its characterization. The diverse biological activities of related piperazine derivatives highlight the potential of this compound as a valuable scaffold in drug discovery.
Future research should focus on the successful synthesis and full characterization of this molecule. Subsequent biological screening against a panel of relevant targets would be crucial to uncover its therapeutic potential. The amenability of the C2-ester to further modification makes it an attractive starting point for the generation of novel chemical libraries aimed at identifying new lead compounds for a variety of diseases.
References
-
Broadband two dimensional infrared spectroscopy of cyclic amide 2-Pyrrolidinone. Physical Chemistry Chemical Physics. Available at: [Link]
-
INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. Available at: [Link]
- Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics. 2019;9(4-s):643-649.
-
The features of IR spectrum. Available at: [Link]
- Enantioselective Synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkyl
-
Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Available at: [Link]
- Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. 2023.
- Fused and Substituted Piperazines as Anticancer Agents: A Review. PubMed. 2025.
- Introduction to IR Spectroscopy - Amides. YouTube. 2012.
- The 5-substituted piperazine as a novel secondary pharmacophore greatly improving the physical properties of urea-based inhibitors of soluble epoxide hydrolase. NIH.
- The Infrared Spectra of Amides. Part 1.
- Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)
- Synthesis and Evaluation of Pharmacological Properties of Some New Xanthone Derivatives With Piperazine Moiety. PubMed. 2013.
- Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. PubMed. 2020.
- Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes.
- 1,4-Dimethylpiperazine. PubChem.
- Synthesis of Piperazin-2-ones. Thieme Chemistry.
- 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0291635). NP-MRD.
- Piperazine, 1-methyl-. NIST WebBook.
- Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine deriv
- A Comparative Guide to the Synthesis of Dimethylpiperazine Compounds. Benchchem.
- Piperazine, 1-methyl-. NIST WebBook.
- 1,4-Dimethylpiperazine C6H14N2. ChemicalBook.
- Piperazine, 1-methyl-. NIST WebBook.
- Piperazine, 2-methyl-. NIST WebBook.
- Piperazine, 1-methyl-. NIST WebBook.
- N,N'-Dimethylpiperazine(106-58-1) 1H NMR spectrum. ChemicalBook.
- Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. PubMed.
- 13C NMR Chemical Shifts.
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
- Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs.
- 2,6-Dialkylpiperazines. I.
- 1,4-Dimethylpiperazine-2,3-dione.
- 1,4-Dimethylpiperazine. MD Topology.
- N,N'-Dimethylpiperazine. Chem-Impex.
- Ethyl 2-(3-oxopiperazin-2-yl)
- Ethyl 2-(3-oxopiperazin-2-yl)
- Ethyl 2-[4-(4-methoxybenzyl)
- Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. MDPI.
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. 2025.
- Biological Potentials of Oxazines as Promising Agents for Drug Discovery. International Journal of Pharmaceutical Sciences Review and Research. 2020.
Sources
- 1. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization | MDPI [mdpi.com]
- 3. The 5-substituted piperazine as a novel secondary pharmacophore greatly improving the physical properties of urea-based inhibitors of soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Discovery and Synthesis of Novel Piperazinone Compounds
Abstract
The piperazinone scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of a multitude of biologically active compounds and approved pharmaceuticals. Its prevalence stems from a unique combination of structural rigidity, synthetic tractability, and favorable physicochemical properties that enhance drug-like characteristics such as aqueous solubility and oral bioavailability. This guide provides an in-depth exploration of the discovery and synthesis of novel piperazinone compounds, tailored for researchers, scientists, and professionals in drug development. We will dissect key retrosynthetic strategies, delve into the mechanisms and protocols of pivotal synthetic reactions, and present systematic workflows for the purification and characterization of these vital heterocycles.
The Piperazinone Core: A Privileged Scaffold in Medicinal Chemistry
The six-membered piperazinone ring, a nitrogen-containing heterocycle, is a "privileged structure" in drug discovery.[1][2] Its two nitrogen atoms, one of which is part of an amide linkage, provide a rich tapestry of hydrogen bond donors and acceptors, facilitating precise interactions with biological targets.[3][4][5] This structural feature often imparts improved pharmacokinetic profiles, including enhanced solubility and bioavailability.[3][4]
The piperazinone motif is a key component in a diverse array of blockbuster drugs, demonstrating its therapeutic versatility.[6][7] Notable examples span a wide range of indications, from oncology (e.g., Imatinib) to erectile dysfunction (e.g., Sildenafil), highlighting the scaffold's capacity for molecular recognition across various receptor families.[6][7] The synthetic accessibility of the piperazinone core allows for extensive derivatization at both nitrogen and carbon atoms, enabling the generation of large compound libraries for high-throughput screening and systematic structure-activity relationship (SAR) studies.[8][9]
Retrosynthetic Analysis and Core Synthetic Strategies
A logical approach to the synthesis of complex piperazinone derivatives begins with a retrosynthetic analysis, which deconstructs the target molecule into simpler, commercially available starting materials. The primary disconnections for the piperazinone ring typically focus on the formation of the two C-N bonds and the amide bond.
Diagram 1: General Retrosynthetic Pathways for Piperazinone Core
Caption: Key retrosynthetic approaches to the piperazinone scaffold.
This analysis reveals several robust synthetic strategies:
-
Reductive Amination: A powerful and versatile method for forming C-N bonds, often used sequentially to build the piperazine ring from a diamine precursor or in an intramolecular fashion to cyclize a linear substrate.[10][11][12]
-
Multicomponent Reactions (MCRs): Particularly the Ugi reaction, which allows for the rapid assembly of complex piperazinone-like structures in a single, atom-economical step.[13][14][15][16] This strategy is exceptionally well-suited for generating diverse compound libraries.
-
Solid-Phase Organic Synthesis (SPOS): This technique facilitates the construction of large libraries of piperazinone derivatives by anchoring intermediates to a solid support, simplifying purification to a mere filtration and washing process.[8][17][18][19]
Key Synthetic Methodologies in Detail
Reductive Amination Pathways
Reductive amination is a cornerstone of amine synthesis and is highly effective for constructing the piperazinone ring. The reaction proceeds in two stages: the formation of an imine or iminium ion from an amine and a carbonyl compound, followed by its reduction to an amine.[10]
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is frequently the reagent of choice.[10][12] It is milder and more selective for imines over ketones or aldehydes compared to agents like sodium cyanoborohydride (NaBH₃CN), reducing the likelihood of side reactions. Its tolerance for acidic conditions also allows the reaction to be performed in a single pot, as the imine formation step is often acid-catalyzed.[10]
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents as they are relatively non-polar and aprotic, effectively solvating the reactants without interfering with the reaction mechanism.
-
In Situ Free Base Generation: When starting with an amine salt (e.g., a hydrochloride), a non-nucleophilic base like triethylamine (TEA) is added to generate the free amine in situ, which is necessary for the initial nucleophilic attack on the carbonyl.[10]
Diagram 2: Experimental Workflow for Reductive Amination
Caption: Step-by-step workflow for a typical reductive amination reaction.
Detailed Experimental Protocol: Synthesis of a 1,4-Disubstituted Piperazinone via Intramolecular Reductive Amination
This protocol describes the cyclization of a linear amino-aldehyde precursor.
-
Preparation of Precursor: Synthesize the linear N-(2-oxoethyl)-N'-substituted ethylenediamine precursor through established methods.
-
Cyclization Setup: Dissolve the amino-aldehyde precursor (1.0 eq) in anhydrous 1,2-dichloroethane (DCE, 0.1 M).
-
Reaction Initiation: Add sodium triacetoxyborohydride (1.5 eq) to the solution in portions at room temperature. The addition may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude piperazinone.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[20]
Ugi Multicomponent Reaction (Ugi-MCR)
The Ugi four-component reaction (U-4CR) is a powerful tool for rapidly generating molecular diversity.[15] It combines an aldehyde, a primary amine, a carboxylic acid, and an isocyanide in a one-pot synthesis to form an α-acylamino amide.[13] By employing bifunctional starting materials, such as an amino acid as both the amine and carboxylic acid component, the Ugi reaction can be adapted to produce piperazinone precursors directly.[14][16]
Mechanism Insight: The reaction is driven by the irreversible Mumm rearrangement as the final step.[13] It begins with the formation of an imine from the aldehyde and amine. The isocyanide then adds to the protonated imine (iminium ion), forming a nitrilium ion intermediate. This is subsequently attacked by the carboxylate anion, and the resulting adduct undergoes the aforementioned acyl transfer to yield the stable final product.[13]
Diagram 3: Simplified Ugi Reaction Mechanism
Caption: Key steps in the Ugi four-component reaction mechanism.
Detailed Experimental Protocol: Ugi-based Synthesis of a Piperazinone Precursor
-
Reactant Preparation: To a solution of an amino acid (e.g., N-Boc-ethylenediamine, 1.0 eq) in methanol (MeOH, 0.5 M) in a round-bottom flask, add an aldehyde (1.0 eq).
-
Reaction Mixture: Stir the mixture for 20 minutes at room temperature to facilitate imine formation.
-
Isocyanide Addition: Add the isocyanide component (e.g., tert-butyl isocyanide, 1.1 eq) to the flask.
-
Reaction Progression: Seal the flask and stir the reaction mixture at room temperature for 48 hours.
-
Concentration: Upon completion, remove the solvent under reduced pressure.
-
Purification: The resulting crude α-acylamino amide can be purified by column chromatography or taken directly to the next step (cyclization).
-
Cyclization: The linear Ugi product is then subjected to a separate cyclization step, often involving deprotection followed by base- or acid-catalyzed intramolecular aminolysis to form the piperazinone ring.[17]
Purification and Characterization
The successful synthesis of novel piperazinone compounds is contingent upon rigorous purification and unambiguous structural characterization.
Purification Techniques
Due to the basic nature of the piperazinone nitrogen atoms, special considerations are often required during purification.
| Purification Method | Principle | Best Suited For | Key Considerations |
| Flash Column Chromatography | Separation based on polarity differences. | Primary purification of crude reaction mixtures. | Tailing is common on standard silica gel. Adding a small amount of a basic modifier (e.g., 0.5-1% triethylamine) to the eluent can significantly improve peak shape.[21] |
| Salt Formation & Recrystallization | Conversion of the basic piperazinone into a crystalline salt (e.g., hydrochloride, fumarate). | Achieving high purity (>99%) for a final compound, especially for removing non-basic impurities.[21] | Requires finding a suitable acid/solvent system that yields a stable, crystalline salt. The free base can be regenerated by neutralization.[21] |
| Preparative HPLC | High-resolution separation based on hydrophobicity (Reversed-Phase) or polarity (Normal-Phase). | Separation of closely related analogues, diastereomers, or final purification of small quantities. | Trifluoroacetic acid (TFA) is often used as a mobile phase modifier in RP-HPLC to improve peak shape for basic compounds.[21] |
| Acid-Base Extraction | Separation based on differential solubility in acidic and basic aqueous solutions. | Initial cleanup to remove neutral or acidic impurities from a crude mixture.[21] | Can be inefficient for separating compounds from other basic impurities. Emulsion formation can be an issue.[21] |
Analytical Characterization
A combination of spectroscopic methods is essential to confirm the identity, purity, and structure of the synthesized piperazinone derivatives.
| Analytical Technique | Information Provided | Typical Observations for Piperazinones |
| ¹H NMR | Proton environment, connectivity, and stereochemistry. | Characteristic signals for the non-equivalent methylene protons on the piperazinone ring (often complex multiplets). Amide N-H proton signal (if present). Signals corresponding to substituents. |
| ¹³C NMR | Carbon skeleton and functional groups. | Diagnostic signal for the amide carbonyl carbon (typically ~165-175 ppm). Aliphatic signals for the ring carbons. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Provides the molecular ion peak ([M+H]⁺ in ESI⁺ mode), confirming the molecular formula. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Strong absorption band for the amide carbonyl (C=O) stretch, typically around 1640-1680 cm⁻¹. N-H stretching band (if present) around 3200-3400 cm⁻¹. |
| High-Performance Liquid Chromatography (HPLC) | Purity and retention time. | A single, sharp peak indicates high purity. Often requires a UV-active chromophore in the molecule or derivatization for sensitive detection.[22] |
Self-Validating Protocol for Characterization: A protocol is self-validating when the results from multiple, orthogonal techniques are congruent. For example, the molecular weight determined by MS must match the structure proposed by NMR. The purity assessed by HPLC should be consistent with the absence of significant impurity signals in the NMR spectrum. All synthesized compounds should be characterized by, at a minimum, ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to unequivocally confirm their structure and purity.[23][24][25]
Conclusion and Future Directions
The synthesis of novel piperazinone compounds remains a dynamic and fruitful area of research in drug discovery. Mastery of foundational techniques like reductive amination and the strategic application of powerful methods such as multicomponent and solid-phase synthesis are essential for the modern medicinal chemist. Future advancements will likely focus on the development of more efficient and stereoselective catalytic methods, particularly for the functionalization of the carbon backbone of the piperazinone ring, which has traditionally been less explored than N-substitution.[6][7][26] The continued exploration of this privileged scaffold promises to yield a new generation of therapeutic agents with enhanced efficacy and improved pharmacological properties.
References
-
Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 337-347. [Link]
-
Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800. [Link]
-
Faizan, M., Kumar, R., Mazumder, A., Salahuddin, Kukreti, N., Kumar, A., & Chaitanya, M. V. N. L. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design, 103(6), e14537. [Link]
-
Gong, Y. D., & Yoo, S. E. (1998). Solid-phase synthesis of a library of piperazinediones and diazepinediones via Kaiser oxime resin. Bioorganic & Medicinal Chemistry Letters, 8(17), 2369-2374. [Link]
-
Faizan, M., et al. (2024). The medicinal chemistry of piperazines: A review. Scilit. [Link]
-
Kazmaier, U. (n.d.). Solid-Phase Synthesis Using the Disrupted Ugi Reaction. Topics in Current Chemistry. [Link]
-
Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]
-
Faizan, M., et al. (2024). The medicinal chemistry of piperazines: A review. ResearchGate. [Link]
-
de Oliveira, V., & de Fátima, Â. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(2), 154-166. [Link]
-
Taylor, R. D., et al. (2018). Recent Advances in Piperazine Synthesis. ResearchGate. [Link]
-
Shreder, K., Zhang, L., Gleeson, J. P., Ericsson, J. A., Yalamoori, V. V., & Goodman, M. (1999). Solid phase organic synthesis of piperazinone containing enkephalin mimetics: a readily derivatized, traceless scaffold. Journal of Combinatorial Chemistry, 1(5), 383-387. [Link]
-
Bakulina, O., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. MDPI. [Link]
-
Wikipedia. (n.d.). Ugi reaction. Wikipedia. [Link]
-
Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. ResearchGate. [Link]
-
Wikipedia. (n.d.). Piperazine. Wikipedia. [Link]
-
de la Torre, D., et al. (2019). Synthesis of Chromeno[3,4-b]piperazines by an Enol-Ugi/Reduction/Cyclization Sequence. MDPI. [Link]
-
ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines. ResearchGate. [Link]
-
Piras, M., et al. (2021). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. National Institutes of Health. [Link]
-
Shreder, K., et al. (1999). Solid Phase Organic Synthesis of Piperazinone Containing Enkephalin Mimetics: A Readily Derivatized, Traceless Scaffold. ACS Publications. [Link]
-
Pathare, R. S., et al. (2018). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. [Link]
-
Organic Chemistry Portal. (n.d.). Ugi Reaction. Organic Chemistry Portal. [Link]
-
Shaaban, S., et al. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances, 10(46), 27552-27581. [Link]
-
NeuroQuantology. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. NeuroQuantology, 21(7), 1109-1117. [Link]
-
Wang, C., et al. (2024). Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library. MDPI. [Link]
-
ResearchGate. (n.d.). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. ResearchGate. [Link]
-
Ünver, Y., et al. (2024). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 14(1), 1017. [Link]
-
Laturwale, S. K. J. S., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 28(2), 1-7. [Link]
Sources
- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Solid-phase synthesis of a library of piperazinediones and diazepinediones via Kaiser oxime resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ugi reaction - Wikipedia [en.wikipedia.org]
- 14. Synthesis of Chromeno[3,4-b]piperazines by an Enol-Ugi/Reduction/Cyclization Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ugi Reaction [organic-chemistry.org]
- 16. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Solid-Phase Synthesis Using the Disrupted Ugi Reaction [ebrary.net]
- 18. Solid phase organic synthesis of piperazinone containing enkephalin mimetics: a readily derivatized, traceless scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. neuroquantology.com [neuroquantology.com]
- 24. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 26. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization | NSF Public Access Repository [par.nsf.gov]
An In-Depth Technical Guide to Ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate, a substituted piperazinone with potential applications in medicinal chemistry and drug discovery. While specific literature on this exact molecule is sparse, this document synthesizes established principles of organic synthesis and analytical chemistry to present a robust framework for its preparation, characterization, and potential utility. The methodologies described herein are grounded in analogous transformations and characterization techniques reported for related piperazine and piperazinone derivatives.
Compound Overview and Significance
This compound belongs to the piperazine class of heterocyclic compounds, which are of significant interest in the pharmaceutical industry. Piperazine and its derivatives form the core structure of numerous drugs with a wide range of therapeutic applications, including anthelmintic, antihistaminic, antipsychotic, and anti-inflammatory agents.[1][2] The structural motif of a 3-oxopiperazine, also known as a piperazin-2-one, combined with an ethyl acetate substituent, presents a scaffold with diverse possibilities for chemical modification and biological activity. The N,N'-dimethylation of the piperazine ring can influence the compound's polarity, basicity, and conformational rigidity, which in turn can modulate its pharmacokinetic and pharmacodynamic properties.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C10H18N2O3 | Calculated |
| Molecular Weight | 214.26 g/mol | Calculated |
| Canonical SMILES | CCOC(=O)CC1N(C)CCN(C)C1=O | N/A |
| CAS Number | Not assigned | N/A |
Retrosynthetic Analysis and Proposed Synthesis
A plausible synthetic route to this compound can be envisioned through a retrosynthetic approach, starting from commercially available or readily accessible precursors. The key steps would involve the formation of the piperazinone ring, followed by N-methylation and the introduction of the ethyl acetate side chain.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Protocol
This protocol outlines a potential multi-step synthesis. Each step is based on well-established chemical transformations.
Step 1: Synthesis of N,N'-Dimethylethylenediamine
The synthesis of the key diamine intermediate can be achieved via the Eschweiler-Clarke reaction, a reliable method for the N-methylation of primary amines.[3]
-
Reactants: Ethylenediamine, formaldehyde, formic acid.
-
Procedure: To a cooled solution of ethylenediamine, slowly add formaldehyde followed by formic acid. The reaction mixture is then heated to drive the reductive amination.
-
Work-up: The reaction mixture is basified and the product is extracted with an organic solvent. The crude product is then purified by distillation.
Step 2: Synthesis of 1,4-Dimethylpiperazin-2-one
The piperazinone ring can be formed through a cyclocondensation reaction between N,N'-dimethylethylenediamine and a suitable C2-building block like diethyl oxalate.
-
Reactants: N,N'-Dimethylethylenediamine, diethyl oxalate.
-
Procedure: A solution of N,N'-dimethylethylenediamine and diethyl oxalate in a suitable solvent (e.g., ethanol) is refluxed. The reaction progress is monitored by TLC or GC-MS.
-
Work-up: The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography or recrystallization.
Step 3: Alkylation to this compound
The final step involves the alkylation of the 1,4-dimethylpiperazin-2-one intermediate with ethyl bromoacetate.
-
Reactants: 1,4-Dimethylpiperazin-2-one, ethyl bromoacetate, a non-nucleophilic base (e.g., sodium hydride or lithium diisopropylamide).
-
Procedure: To a solution of 1,4-dimethylpiperazin-2-one in an anhydrous aprotic solvent (e.g., THF) at low temperature, the base is added, followed by the dropwise addition of ethyl bromoacetate.
-
Work-up: The reaction is quenched with a proton source (e.g., saturated ammonium chloride solution), and the product is extracted with an organic solvent. The final compound is purified by column chromatography.
Caption: Proposed synthetic workflow for the target compound.
Analytical Characterization
A thorough characterization of the synthesized this compound is crucial to confirm its identity, purity, and structure. The following analytical techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[1]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), the two N-methyl groups (singlets), the protons on the piperazinone ring (multiplets), and the methylene protons of the acetate side chain (a multiplet). The chemical shifts will be influenced by the neighboring functional groups. Dynamic NMR studies may be necessary to investigate conformational isomers.[4][5]
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule, with distinct signals for the carbonyl carbons of the ester and the amide, the carbons of the ethyl group, the N-methyl carbons, and the carbons of the piperazinone ring.
Experimental Protocol: NMR Analysis [1]
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Process the spectra to determine chemical shifts, coupling constants, and integration values to confirm the proposed structure.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[6]
-
High-Resolution Mass Spectrometry (HRMS): This technique will provide the accurate mass of the molecular ion, which can be used to confirm the elemental composition of the molecule.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can help to elucidate the structure by identifying characteristic fragment ions resulting from the cleavage of the piperazinone ring and the loss of substituents.[7]
Experimental Protocol: GC-MS Analysis [1]
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with an appropriate capillary column (e.g., DB-5MS).
-
GC Conditions: Set the injector and transfer line temperatures to ensure efficient vaporization without thermal decomposition. Use a suitable temperature program for the oven to achieve good separation.
-
MS Conditions: Acquire mass spectra in electron ionization (EI) mode.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for assessing the purity of the synthesized compound and for quantitative analysis.[8]
-
Method: Reversed-phase HPLC with a C18 column is a common choice for compounds of this polarity. A mobile phase consisting of a mixture of acetonitrile or methanol and water (with or without a buffer) is typically used.
-
Detection: As the piperazinone core lacks a strong chromophore, UV detection at low wavelengths (e.g., ~210 nm) may be employed. For higher sensitivity, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be considered, although this is more common for piperazines with free amine groups. Alternatively, an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS) can be used.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: An HPLC system equipped with a UV detector, a reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm), and an autosampler.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Sample Preparation: Dissolve a known concentration of the compound in the mobile phase.
-
Data Analysis: Determine the retention time and peak area to assess purity and perform quantification using a calibration curve.
Potential Applications in Drug Discovery and Development
The structural features of this compound suggest several potential avenues for its application in drug discovery.
-
Scaffold for Library Synthesis: This compound can serve as a versatile building block for the synthesis of a library of more complex molecules. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a diverse set of amides.
-
Bioisosteric Replacement: The piperazinone ring can act as a bioisostere for other cyclic structures in known bioactive molecules, potentially leading to improved pharmacological properties.
-
Exploration of Biological Activities: Given the broad range of biological activities associated with piperazine derivatives, this compound could be screened for various therapeutic targets, including but not limited to:
Caption: Potential applications of the title compound in drug discovery.
Conclusion
References
-
Mass spectra and major fragmentation patterns of piperazine designer... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed. (2024, August 15). Retrieved January 12, 2026, from [Link]
-
New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - CORE. (2024, May 12). Retrieved January 12, 2026, from [Link]
-
Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents | Journal of Drug Delivery and Therapeutics. (2019, August 15). Retrieved January 12, 2026, from [Link]
-
Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - PMC - NIH. (2016, November 21). Retrieved January 12, 2026, from [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]
-
Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (2023, November 14). Retrieved January 12, 2026, from [Link]
-
Synthesis and spectroscopic investigation of substituted piperazine-2, 5-dione derivatives. (n.d.). Retrieved January 12, 2026, from [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode | ACS Omega. (n.d.). Retrieved January 12, 2026, from [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. (n.d.). Retrieved January 12, 2026, from [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. (n.d.). Retrieved January 12, 2026, from [Link]
-
Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate safety data sheet (SDS)
An In-depth Technical Guide to the Safe Handling of Ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate
Foreword: Navigating the Safety of Novel Chemical Entities
In the landscape of drug discovery and chemical research, we frequently encounter novel molecules for which comprehensive safety data is not yet established. This compound is one such compound. As of this writing, a specific, verified Safety Data Sheet (SDS) for this exact molecule is not publicly available. This guide, therefore, is constructed as a technical whitepaper to provide researchers, scientists, and drug development professionals with a robust framework for assessing and managing the risks associated with this and similar research chemicals.
Our approach is rooted in scientific principles, leveraging data from the closest structural analog, Ethyl 2-(3-oxo-2-piperazinyl)acetate (CAS 33422-35-4) , to build a predictive safety profile.[1][2] This document is not a replacement for a manufacturer-supplied SDS but serves as an in-depth guide to responsible laboratory practice, emphasizing the causality behind safety protocols and fostering a proactive safety culture.
Structural Analysis and Hazard Identification
The first step in a robust safety assessment is to understand the molecule's structure and the potential hazards conferred by its functional groups.
Protocol for Donning and Doffing PPE:
-
Inspection: Before entering the lab, inspect all PPE for damage (cracks in glasses, holes in gloves).
-
Donning Sequence:
-
Lab Coat: Fasten completely.
-
Eye Protection: Fit securely.
-
Gloves: Pull cuffs over the sleeves of the lab coat.
-
-
Doffing Sequence (to prevent self-contamination):
-
Gloves: Remove using a glove-to-glove and skin-to-skin technique. Dispose of immediately.
-
Lab Coat: Remove by rolling it inside-out.
-
Eye Protection: Remove last.
-
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE. [1]
Handling, Storage, and Emergency Procedures
A. Standard Handling Protocol
-
Preparation: Designate a specific area for handling the compound, preferably within a chemical fume hood. [1]Ensure an eyewash station is accessible. [1]2. Weighing: If weighing the solid, use a ventilated balance enclosure or perform the task in a fume hood to minimize dust inhalation.
-
Transfers: Use spatulas for solid transfers. If making a solution, add the solid to the solvent slowly.
-
Housekeeping: Clean the work area thoroughly after each use. Decontaminate all equipment.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. [1]Wash hands before breaks and at the end of the workday. [1] B. Storage Protocol
-
Container: Keep in a tightly-closed, clearly labeled container. [1]* Location: Store in a cool, dry, well-ventilated area. [1]* Segregation: Store away from incompatible materials, particularly strong oxidizing agents. [1] C. Emergency Procedures
The following protocols are based on standard laboratory practice and data from the surrogate compound. [1]
Sources
Methodological & Application
Application Note & Synthesis Protocol: Ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive, two-part guide for the synthesis of Ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate. The protocol details the initial formation of the 1,4-dimethyl-3-oxopiperazine core via a cyclization reaction, followed by a stereoselective C-alkylation to introduce the ethyl acetate moiety. The narrative emphasizes the chemical principles behind procedural choices, safety considerations for hazardous reagents, and methods for product purification and characterization, establishing a self-validating and robust synthetic workflow.
Introduction: The Significance of the Piperazinone Scaffold
The piperazinone skeleton is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] Its unique conformational properties and ability to present substituents in well-defined spatial orientations make it an excellent scaffold for developing peptidomimetics and other biologically active compounds.[2][3] The target molecule, this compound, is a functionalized derivative that can serve as a versatile building block for constructing more complex molecules in drug discovery programs.[4][5]
This guide presents a reliable and detailed protocol for its synthesis, designed to be accessible to researchers with a foundational knowledge of synthetic organic chemistry. The methodology is divided into two primary stages: the synthesis of the piperazinone ring and the subsequent functionalization at the C2 position.
Overall Synthetic Strategy
The synthesis is accomplished via a two-step sequence. The first step involves the construction of the 1,4-dimethyl-3-oxopiperazine ring. The second step is a base-mediated C-alkylation of this ring system using ethyl bromoacetate to install the desired side chain.
Caption: Overall two-step synthetic workflow.
Part I: Synthesis of 1,4-Dimethyl-3-oxopiperazine
Principle and Mechanistic Insight
The formation of the 1,4-dimethyl-3-oxopiperazine core is achieved through the condensation reaction of N,N'-dimethylethylenediamine with glyoxal.[6] This method provides a facile and high-yield pathway to the desired heterocyclic scaffold. The reaction proceeds via the formation of a dihydropyrazinone intermediate which subsequently tautomerizes to the more stable oxopiperazine product. The use of an aqueous solution and heat facilitates the cyclization and dehydration steps. This approach avoids the use of more hazardous reagents like hydrogen cyanide, which were features of older synthetic routes.
Experimental Protocol
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| N,N'-Dimethylethylenediamine | 88.15 | 6.1 g (6.9 mL) | 69.0 | Purity >98% |
| Glyoxal (40% solution in water) | 58.04 | 10.0 g (8.8 mL) | 69.0 | Handle in a fume hood. |
| Distilled Water | 18.02 | 200 mL | - | |
| Anhydrous Sodium Sulfate | 142.04 | ~10 g | - | For drying organic extracts. |
| Dichloromethane (DCM) | 84.93 | ~150 mL | - | For extraction. |
Procedure
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 10.0 g of a 40% aqueous glyoxal solution and 200 mL of distilled water.
-
Addition of Amine: While stirring, rapidly add 6.1 g of N,N'-dimethylethylenediamine to the glyoxal solution. An initial exothermic reaction may be observed.
-
Reflux: Heat the resulting solution to reflux using a heating mantle. Maintain a gentle reflux for approximately 5-10 minutes. The solution will typically turn dark brown.[6]
-
Cooling and Concentration: After the reflux period, allow the reaction mixture to cool to room temperature. Transfer the solution to a rotary evaporator and remove the water under reduced pressure (water pump vacuum) at a bath temperature of approximately 50-60°C. This will yield a viscous brown oil.
-
Purification by Distillation: The crude product is purified by short-path distillation under vacuum.
-
Set up a short-path distillation apparatus.
-
Gently heat the oil under vacuum. Collect the fraction corresponding to 1,4-dimethylpiperazin-2-one. The expected yield is high, typically over 90%.[6]
-
The purified product is a yellow oil. Confirm purity using gas chromatography (GC) or NMR spectroscopy.
-
Part II: Synthesis of this compound
Principle and Mechanistic Insight
This step involves the C-alkylation of the piperazinone ring at the C2 position, which is alpha to the carbonyl group. The reaction proceeds via the formation of a lithium enolate intermediate. A strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), is required to deprotonate the C2-proton. The choice of a strong, sterically hindered base is crucial to favor C-alkylation over N-acylation or other side reactions. The reaction is conducted at a very low temperature (-78 °C) to ensure kinetic control, which helps in maximizing the yield of the desired product and minimizing decomposition.[7]
The generated enolate then acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate in a classic SN2 reaction to form the new C-C bond.[8] Ethyl bromoacetate is a potent alkylating agent but is also a lachrymator and highly toxic, requiring careful handling.[9][10]
Caption: C-Alkylation reaction pathway.
Experimental Protocol
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 1,4-Dimethyl-3-oxopiperazine | 128.17 | 2.56 g | 20.0 | From Part I, ensure anhydrous. |
| Diisopropylamine | 101.19 | 3.1 mL | 22.0 | Freshly distilled. |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 8.8 mL | 22.0 | Titrated solution. Handle with extreme care. |
| Ethyl bromoacetate | 167.00 | 2.4 mL | 22.0 | Lachrymator, toxic. Handle in a fume hood.[9][10] |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 100 mL | - | Distilled from sodium/benzophenone. |
| Saturated aq. NH4Cl solution | 53.49 | ~50 mL | - | For quenching the reaction. |
| Ethyl Acetate (EtOAc) | 88.11 | ~200 mL | - | For extraction. |
| Brine | - | ~50 mL | - | Saturated NaCl solution. |
| Anhydrous Magnesium Sulfate | 120.37 | ~10 g | - | For drying. |
| Silica Gel | - | As needed | - | For column chromatography. |
Procedure
-
LDA Preparation:
-
To a flame-dried 250 mL three-neck round-bottom flask under a positive pressure of argon or nitrogen, add 50 mL of anhydrous THF and 3.1 mL of diisopropylamine.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add 8.8 mL of 2.5 M n-butyllithium dropwise via syringe over 10 minutes.
-
Stir the solution at -78 °C for 30 minutes to ensure complete formation of LDA.
-
-
Enolate Formation:
-
In a separate flame-dried flask, dissolve 2.56 g of 1,4-dimethyl-3-oxopiperazine in 50 mL of anhydrous THF.
-
Cool this solution to -78 °C.
-
Using a cannula, slowly transfer the piperazinone solution to the freshly prepared LDA solution at -78 °C.
-
Stir the resulting mixture at -78 °C for 1 hour to allow for complete enolate formation. The solution may become colored.
-
-
Alkylation:
-
Slowly add 2.4 mL of ethyl bromoacetate dropwise to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 2 hours, then let it slowly warm to room temperature and stir overnight.
-
-
Work-up and Extraction:
-
Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as an oil.
-
-
Purification:
-
Purify the crude oil using silica gel column chromatography.
-
Use a gradient eluent system, starting with a non-polar mixture (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increasing the polarity (e.g., to 1:1 Hexanes:Ethyl Acetate) to isolate the product.
-
Combine the fractions containing the desired product (monitor by TLC) and remove the solvent in vacuo to yield this compound as a purified oil.
-
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
1H and 13C NMR: To confirm the chemical structure, including the successful addition of the ethyl acetate group and the integrity of the piperazinone ring.
-
Mass Spectrometry (MS): To confirm the molecular weight of the target compound (C10H18N2O3, M.W. = 214.26 g/mol ).
-
Infrared Spectroscopy (IR): To identify key functional groups, such as the ester carbonyl (~1735 cm-1) and the amide carbonyl (~1650 cm-1).
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn at all times.
-
n-Butyllithium: Pyrophoric and reacts violently with water. Must be handled under an inert atmosphere (argon or nitrogen) using proper syringe techniques.
-
Ethyl Bromoacetate: Highly toxic, a potent lachrymator, and an alkylating agent.[9] Avoid inhalation of vapors and contact with skin and eyes. Handle exclusively in a fume hood.
-
Cryogenic Baths: Handle dry ice and acetone with appropriate cryogenic gloves to prevent cold burns.
References
- Flynn, G. A., Giroux, E. L., & Dage, R. C. (1987). The Synthesis of Bicyclic Piperazinone and Related Derivatives. Journal of the American Chemical Society.
-
ResearchGate. (n.d.). Synthesis of piperazinones from amino acids. Available at: [Link]
- Dinsmore, C. J., & Beshore, D. C. (2002). Syntheses and transformations of piperazinone rings. A review. Tetrahedron.
-
ResearchGate. (n.d.). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Available at: [Link]
-
Sokolov, N. A., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules. Available at: [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Available at: [Link]
-
Al-Badri, H., et al. (2020). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules. Available at: [Link]
-
European Patent Office. (1988). Preparation of N-substituted piperazinones. EP 0264261 A2. Available at: [Link]
- Bouvier, B., et al. (2015). The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines.
-
Wikipedia. (n.d.). Ethyl bromoacetate. Available at: [Link]
- National Cancer Institute. (1996).
- Shunmugasundram, A., & Ganesh, T. B. (1989). Structure-reactivity correlations in the reaction of ethyl bromoacetate with aliphatic carboxylate ions. Proceedings of the Indian Academy of Sciences - Chemical Sciences.
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. The Synthesis of Bicyclic Piperazinone and Related Derivatives | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. data.epo.org [data.epo.org]
- 7. benjamin-bouvier.fr [benjamin-bouvier.fr]
- 8. ias.ac.in [ias.ac.in]
- 9. Ethyl bromoacetate - Wikipedia [en.wikipedia.org]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Application Notes & Protocols: Ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate as a Versatile Intermediate in Medicinal Chemistry
Abstract: The piperazine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in FDA-approved drugs and its favorable pharmacological properties.[1][2] Its nitrogen atoms enhance aqueous solubility and provide key hydrogen bonding points, improving pharmacokinetic profiles.[1] While traditional diversification has focused on N-substitution, recent advances have targeted C-H functionalization to unlock novel chemical space and create more complex molecular architectures.[1] Ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate emerges as a highly valuable chemical intermediate in this context. This guide provides a detailed overview of its strategic applications, focusing on its use as a prochiral nucleophile for constructing diverse C2-substituted piperazinone derivatives. We present the scientific rationale behind its reactivity, detailed experimental protocols for its application, and methods for product characterization.
Physicochemical Properties & Structural Significance
This intermediate's structure is strategically designed for specific synthetic outcomes. The N1 and N4 positions are methylated, rendering them tertiary amines. This structural feature is critical as it blocks the common synthetic routes of N-acylation or N-alkylation, thereby directing any further functionalization to the C2-position via the acetate side chain. This allows for precise, regioselective elaboration of the piperazinone core.
| Property | Value | Source |
| IUPAC Name | This compound | Echemi[3] |
| Synonyms | Ethyl 1,4-dimethyl-3-oxo-2-piperazineacetate | Echemi[3] |
| CAS Number | 100257-22-1 | Echemi[3] |
| Molecular Formula | C₁₀H₁₈N₂O₃ | Echemi[3] |
| Molecular Weight | 214.26 g/mol | Echemi[3] |
| Appearance | Typically a liquid or low-melting solid | - |
| Solubility | Soluble in common organic solvents (e.g., THF, DCM, EtOAc) | - |
Core Synthetic Application: The Enolate Pathway
The primary utility of this compound lies in the reactivity of the α-carbon on its acetate side chain (the -CH₂- group). The protons on this carbon are acidic due to the inductive electron-withdrawing effects of the adjacent ester carbonyl group. This allows for facile deprotonation by a suitable base to generate a stable enolate, which is a potent carbon-based nucleophile.
This enolate can then be reacted with a wide variety of electrophiles to install new functional groups at the C2-position, making it an ideal precursor for generating libraries of analogs in drug discovery campaigns.[4]
Workflow for C2-Functionalization
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. echemi.com [echemi.com]
- 4. Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing the Privileged Diketopiperazine Scaffold: Medicinal Chemistry Applications of Ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate
Introduction: The Diketopiperazine Core - A Universe of Therapeutic Potential
Within the vast landscape of medicinal chemistry, certain molecular frameworks consistently emerge as fertile ground for the discovery of novel therapeutics. These "privileged structures" offer a unique combination of synthetic accessibility, metabolic stability, and the ability to interact with a wide array of biological targets. The diketopiperazine (DKP) or piperazine-2,5-dione scaffold stands as a prominent member of this elite class of molecules.[1][2][3][4] As the smallest class of cyclic peptides, DKPs are found in a diverse range of natural products from microorganisms to marine life and have been shown to possess an impressive spectrum of biological activities, including antitumor, antimicrobial, antiviral, and neuroprotective properties.[1][2][3][5]
This guide focuses on the untapped potential of a specific, synthetically accessible DKP derivative: Ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate . While this particular molecule is not extensively documented in the scientific literature, its core DKP structure suggests a wealth of possibilities for drug discovery and development. Here, we will explore the potential medicinal chemistry applications of this compound, grounded in the established pharmacology of the broader DKP family. We will provide not just theoretical applications, but also detailed, actionable protocols to empower researchers to unlock the therapeutic promise of this and related molecules.
The Diketopiperazine Scaffold: A Launchpad for Diverse Biological Activities
The rigid, six-membered ring of the DKP scaffold provides a stable platform for the presentation of various functional groups in a defined three-dimensional space. This conformational constraint is key to its ability to interact with high specificity and affinity to a range of biological targets. The diverse biological activities attributed to DKP-containing molecules underscore the versatility of this scaffold.[1][2][5]
| Biological Activity | Examples of DKP-Containing Molecules | Therapeutic Potential |
| Antitumor | Plinabulin, Phenylahistin | Cancer Chemotherapy[6] |
| Antimicrobial | Bicyclomycin, Glionitrin | Infectious Diseases[1][3] |
| Antiviral | Various natural products | Viral Infections[2][5] |
| Neuroprotective | Certain synthetic derivatives | Neurodegenerative Diseases[2] |
| Anti-inflammatory & Analgesic | Novel indole-bearing DKPs | Inflammatory Disorders, Pain Management[7] |
Proposed Medicinal Chemistry Applications of this compound
Given the rich pharmacology of the DKP scaffold, we can logically extrapolate several promising avenues for the application of this compound in drug discovery programs. The presence of an ethyl acetate side chain offers a convenient handle for further chemical modification, allowing for the rapid generation of a library of diverse analogs.
Application 1: Development of Novel Anticancer Agents
The DKP scaffold is a well-established pharmacophore in oncology.[4] Plinabulin, a DKP derivative, is in late-stage clinical trials for the treatment of non-small cell lung cancer.[1] The proposed mechanism of action for many DKP-based anticancer agents involves the disruption of microtubule polymerization, a critical process in cell division.[6]
Protocol 1: Synthesis of an Amide Library from this compound for Anticancer Screening
Rationale: Conversion of the ethyl ester to a diverse library of amides allows for the exploration of the chemical space around the DKP core, potentially leading to the discovery of potent and selective anticancer agents. The choice of amines for this library should be guided by principles of diversity-oriented synthesis, incorporating a range of aromatic, aliphatic, and heterocyclic moieties.
Step-by-Step Methodology:
-
Hydrolysis of the Ethyl Ester:
-
Dissolve this compound (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (3:1).
-
Add lithium hydroxide (1.5 equivalents) and stir the reaction mixture at room temperature for 4-6 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, acidify the reaction mixture with 1N HCl to pH 3-4 and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the corresponding carboxylic acid.
-
-
Amide Coupling:
-
To a solution of the carboxylic acid (1 equivalent) in dichloromethane (DCM) at 0°C, add a diverse amine (1.1 equivalents), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents), and Hydroxybenzotriazole (HOBt) (1.2 equivalents).
-
Stir the reaction mixture at room temperature overnight.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
-
dot
Caption: Synthetic workflow for the generation of a diverse amide library.
Application 2: Exploration as a Scaffold for Novel Antibacterial Agents
The emergence of multidrug-resistant bacteria represents a significant global health threat. The DKP scaffold has been identified in several naturally occurring antibiotics and is a promising starting point for the development of new antibacterial agents.[1][3]
Protocol 2: Screening of a DKP Library for Antibacterial Activity
Rationale: A preliminary screen of the synthesized amide library against a panel of clinically relevant bacteria can identify initial hits for further optimization. The use of both Gram-positive and Gram-negative bacteria is crucial for determining the spectrum of activity.
Step-by-Step Methodology:
-
Preparation of Bacterial Cultures:
-
Inoculate single colonies of Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) into separate tubes containing Mueller-Hinton Broth (MHB).
-
Incubate the cultures overnight at 37°C with shaking.
-
Dilute the overnight cultures to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Minimum Inhibitory Concentration (MIC) Assay:
-
Prepare serial two-fold dilutions of the synthesized DKP derivatives in a 96-well microtiter plate.
-
Add the diluted bacterial suspension to each well.
-
Include positive (ciprofloxacin) and negative (DMSO vehicle) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
dot
Caption: Workflow for antibacterial screening and hit identification.
Conclusion: A Call to Exploration
This compound, while not a widely studied molecule in its own right, represents a gateway to the vast and promising world of diketopiperazine-based medicinal chemistry. Its readily modifiable structure, coupled with the proven track record of the DKP scaffold, makes it an attractive starting point for drug discovery campaigns targeting a multitude of diseases. The protocols and conceptual frameworks presented in this guide are intended to serve as a launching pad for researchers to embark on this exciting journey of discovery. The true potential of this and countless other under-explored molecules awaits those with the vision and dedication to unlock it.
References
Sources
- 1. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diketopiperazine - Wikipedia [en.wikipedia.org]
- 4. 2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Biological activity and interaction mechanism of the diketopiperazine derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Comprehensive ¹H and ¹³C NMR Characterization of Ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate
Introduction
Ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate is a substituted piperazine derivative of significant interest in medicinal chemistry and drug development. The piperazine ring is a common scaffold in numerous pharmaceuticals, and understanding the precise structure and conformation of its derivatives is crucial for elucidating structure-activity relationships.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the definitive structural elucidation of organic molecules in solution.[1] This application note provides a detailed guide to the ¹H and ¹³C NMR characterization of this target molecule, including predictive analysis of its spectra, a comprehensive experimental protocol for data acquisition, and guidelines for data interpretation.
Principles of NMR Spectroscopy for Structural Characterization
NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb electromagnetic radiation at specific frequencies. This resonance frequency is highly sensitive to the local electronic environment of the nucleus, a phenomenon known as the chemical shift (δ).[2][3] The chemical shift, measured in parts per million (ppm), provides information about the functional group and the nature of neighboring atoms.[3][4]
Furthermore, the interaction between the spins of neighboring nuclei leads to the splitting of NMR signals, a phenomenon called spin-spin coupling. The magnitude of this coupling, the coupling constant (J), provides valuable information about the connectivity and stereochemistry of the molecule. For ¹³C NMR, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a singlet.[4] This simplifies the spectrum and enhances signal sensitivity.[1]
Predicted ¹H and ¹³C NMR Spectral Analysis of this compound
A thorough analysis of the molecular structure allows for the prediction of the ¹H and ¹³C NMR spectra. The structure of this compound with atom numbering is shown below:
Predicted ¹H NMR Spectrum:
The ¹H NMR spectrum is expected to show distinct signals for each non-equivalent proton. The predicted chemical shifts are influenced by neighboring electronegative atoms (O, N) and carbonyl groups, which cause a downfield shift (higher ppm values).[3][5][6]
-
Ethyl Group (OCH₂CH₃):
-
The methylene protons (-OCH₂-) are adjacent to an oxygen atom and are expected to appear as a quartet around δ 4.1 ppm.[7] The splitting into a quartet is due to coupling with the three protons of the adjacent methyl group.
-
The methyl protons (-CH₃) of the ethyl group will likely resonate as a triplet around δ 1.3 ppm, split by the two neighboring methylene protons.[7]
-
-
Piperazine Ring and Side Chain:
-
CH at C2: This proton is alpha to both a nitrogen atom and a carbonyl group, leading to a significant downfield shift. Its signal is expected to be a multiplet in the range of δ 3.5 - 4.0 ppm.
-
CH₂ at C5 and C6: The methylene protons on the piperazine ring are diastereotopic and will likely show complex splitting patterns. Their chemical shifts are anticipated to be in the range of δ 2.5 - 3.5 ppm.
-
N-Methyl Protons (N1-CH₃ and N4-CH₃): The two N-methyl groups are in different chemical environments. The N4-methyl group is adjacent to a carbonyl group, which will deshield it more than the N1-methyl group. Therefore, the N4-CH₃ is predicted to resonate further downfield (around δ 2.9 - 3.2 ppm) as a singlet, while the N1-CH₃ will appear as a singlet at a more upfield position (around δ 2.3 - 2.6 ppm).[8]
-
-
Acetate CH₂: The protons of the methylene group of the acetate side chain are alpha to a carbonyl group and are expected to appear as a multiplet, likely a doublet of doublets, in the region of δ 2.5 - 2.8 ppm.
Predicted ¹³C NMR Spectrum:
The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom. The chemical shifts are strongly influenced by the electronegativity of attached atoms and the presence of carbonyl groups.[4]
-
Carbonyl Carbons (C=O): The two carbonyl carbons (amide and ester) are expected to resonate in the downfield region of the spectrum. The amide carbonyl is typically found around δ 165-175 ppm, while the ester carbonyl will be in a similar range, around δ 170-175 ppm.[9]
-
Ethyl Group (OCH₂CH₃):
-
The methylene carbon (-OCH₂-) will be deshielded by the adjacent oxygen and is predicted to appear around δ 60-65 ppm.
-
The methyl carbon (-CH₃) will be more upfield, around δ 14-18 ppm.
-
-
Piperazine Ring and Side Chain:
-
CH at C2: This carbon is attached to two electron-withdrawing groups (nitrogen and the acetate side chain) and is expected to be in the range of δ 55-65 ppm.
-
CH₂ at C5 and C6: The piperazine ring carbons are adjacent to nitrogen atoms and will likely appear in the range of δ 40-55 ppm.[10]
-
N-Methyl Carbons (N1-CH₃ and N4-CH₃): The N-methyl carbons will resonate in the region of δ 35-50 ppm. The N4-methyl carbon, being alpha to a carbonyl group, may be slightly downfield compared to the N1-methyl carbon.
-
-
Acetate CH₂: The methylene carbon of the acetate group, being alpha to a carbonyl, is expected around δ 35-45 ppm.
Data Presentation: Predicted NMR Data Summary
| Assignment | ¹H NMR | ¹³C NMR |
| δ (ppm) | Multiplicity | |
| Ethyl -OCH₂- | ~ 4.1 | Quartet |
| Ethyl -CH₃ | ~ 1.3 | Triplet |
| C2-H | ~ 3.5 - 4.0 | Multiplet |
| Ring -CH₂- | ~ 2.5 - 3.5 | Multiplets |
| N1-CH₃ | ~ 2.3 - 2.6 | Singlet |
| N4-CH₃ | ~ 2.9 - 3.2 | Singlet |
| Acetate -CH₂- | ~ 2.5 - 2.8 | Multiplet |
| Amide C=O | - | - |
| Ester C=O | - | - |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Sample Quantity:
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)). The solvent should not have signals that overlap with the analyte signals.
-
Dissolution:
-
Weigh the sample accurately in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[1]
-
Vortex the vial to ensure complete dissolution.
-
-
Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[1][11]
-
Capping: Cap the NMR tube securely to prevent solvent evaporation.
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence (e.g., zg30 or zg) is typically sufficient.
-
Spectral Width: 0-12 ppm.[1]
-
Acquisition Time (AQ): Approximately 2-4 seconds to ensure good resolution.
-
Relaxation Delay (D1): 1-5 seconds to allow for full relaxation of the protons between scans.
-
Number of Scans (NS): 8-16 scans are usually adequate for a good signal-to-noise ratio.
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and provide a sensitivity enhancement through the Nuclear Overhauser Effect (NOE).
-
Spectral Width: 0-200 ppm.[1]
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): Due to the low sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.[1]
Mandatory Visualization: Experimental Workflow
Caption: Experimental workflow for NMR characterization.
Advanced NMR Techniques for Complete Structural Assignment
For unambiguous assignment of all proton and carbon signals, especially in complex regions of the spectrum, two-dimensional (2D) NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, revealing the connectivity of the proton spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying connectivity across quaternary carbons and heteroatoms.[12][13]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which can be used to determine the stereochemistry and conformation of the molecule.[12]
By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural assignment of this compound can be achieved.
This application note provides a comprehensive framework for the ¹H and ¹³C NMR characterization of this compound. By following the detailed protocols for sample preparation and data acquisition, and by utilizing the predictive spectral analysis as a guide, researchers can confidently elucidate and confirm the structure of this and similar piperazine derivatives. The use of advanced 2D NMR techniques is highly recommended for a complete and unambiguous assignment of all NMR signals.
References
- NMR Sample Preparation.
- Sketch the ^1H NMR spectrum of ethyl acetate (CH_3C(O)OCH_2CH_3) approximate chemical shift values of all peaks. Study.com.
- NMR spectrum of ethyl acet
- Spectroscopic Analysis of Piperazine Compounds: Applic
- Spectra of ethyl acet
- NMR Sample Preparation.
- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- Synthesis and characterization of several series of 4-acyl-1-[2-aryl-1-diazenyl]piperazines. Ingenta Connect.
- Principles of ¹³C NMR Spectroscopy. Chemistry LibreTexts.
- In ¹H NMR, the chemical shifts for protons α to a carbonyl group. Brainly.
- Long-range heteronuclear correl
- 13C‐NMR sequence analysis 8. Investigation on piperazine‐containing copolyamides. Wiley Online Library.
- Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. MDPI.
- Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.
- NMR Chemical Shift Values Table. Chemistry Steps.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. homework.study.com [homework.study.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. brainly.com [brainly.com]
- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and characterization of several series of 4-acyl-1-[2-a...: Ingenta Connect [ingentaconnect.com]
- 10. researchgate.net [researchgate.net]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 13. Long-range heteronuclear correlation [chem.ch.huji.ac.il]
Application Note: Quantitative Analysis of Ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate using a Robust LC-MS Method
Abstract
This application note presents a detailed and robust liquid chromatography-mass spectrometry (LC-MS) method for the quantitative analysis of Ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate. This compound, a substituted piperazine derivative, is of interest in pharmaceutical research and development. The described method is tailored for researchers, scientists, and drug development professionals, providing a comprehensive protocol from sample preparation to data acquisition and analysis. The methodology is built upon established principles of reversed-phase chromatography and tandem mass spectrometry, ensuring high selectivity, sensitivity, and reproducibility.
Introduction
This compound is a small molecule containing a piperazine core, a structure prevalent in many biologically active compounds. The piperazine moiety is a common scaffold in medicinal chemistry, appearing in drugs with diverse therapeutic applications.[1][2] Accurate and reliable quantification of such compounds is crucial throughout the drug development lifecycle, from discovery and preclinical studies to quality control in manufacturing.
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful analytical technique for the determination of pharmaceuticals and their metabolites in various matrices.[3] Its high sensitivity and selectivity make it the method of choice for complex sample analysis. This note details a specific LC-MS method developed for this compound, addressing the challenges associated with the analysis of polar small molecules.[4]
Chemical Properties of the Analyte
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful analytical method. While specific experimental data for this compound is not widely available, we can infer its properties from its structure and similar compounds.
-
Structure:
-
Molecular Formula: C₁₀H₁₈N₂O₃
-
Molecular Weight: 214.26 g/mol
-
Predicted Properties: Based on the presence of the ester and the tertiary amine functionalities within the piperazine ring, the molecule is expected to be polar and basic. A related compound, ethyl 2-(2-methyl-3-oxopiperazin-2-yl)acetate, has a calculated XLogP3-AA of -0.7, indicating its hydrophilic nature.[5] This polarity necessitates a chromatographic strategy that ensures adequate retention on a reversed-phase column.
Experimental
Materials and Reagents
-
This compound reference standard (purity >98%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (Type I, 18.2 MΩ·cm)
-
Formic acid (LC-MS grade, 99%)
-
Ammonium formate (LC-MS grade)
Standard and Sample Preparation
A critical step in quantitative analysis is the precise preparation of standards and samples.
Protocol for Standard Solution Preparation:
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with a 50:50 (v/v) mixture of acetonitrile and water.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution with 50:50 (v/v) acetonitrile/water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
Protocol for Sample Preparation (from a hypothetical biological matrix):
For the analysis of the analyte in a biological matrix such as plasma, a protein precipitation step is a common and effective sample cleanup method.[6]
-
To 100 µL of the plasma sample, add 300 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS analysis.
LC-MS Instrumentation and Conditions
The following parameters provide a robust starting point for the analysis. Method optimization may be required based on the specific instrumentation used.
Table 1: Optimized LC-MS Parameters
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions | To be determined experimentally (See Section 4.1) |
Rationale for Parameter Selection:
-
C18 Column: A C18 column is a versatile and widely used stationary phase for reversed-phase chromatography of small molecules.[7]
-
Formic Acid: The addition of formic acid to the mobile phase helps to protonate the basic nitrogen atoms in the piperazine ring, leading to better peak shape and improved ionization efficiency in positive ESI mode.[7]
-
Gradient Elution: A gradient elution is necessary to effectively elute the polar analyte while also cleaning the column of any less polar contaminants.
-
Positive ESI: The presence of basic nitrogen atoms makes the analyte amenable to protonation, resulting in a strong signal in positive ionization mode.
Method Development and Validation Considerations
Mass Spectrometry and Fragmentation
The initial step in developing the MS method is to determine the mass-to-charge ratio (m/z) of the precursor ion and identify suitable product ions for Multiple Reaction Monitoring (MRM).
Workflow for MRM Transition Optimization:
Caption: Workflow for MRM transition optimization.
Predicted Fragmentation Pattern:
Based on the structure of this compound, the protonated molecule [M+H]⁺ would have an m/z of 215.27. Common fragmentation pathways for piperazine derivatives involve cleavage of the ring and loss of substituents.[8][9] Potential fragment ions could arise from:
-
Loss of the ethyl acetate side chain.
-
Cleavage of the piperazine ring.
-
Loss of methyl groups.
Method Validation
To ensure the reliability of the analytical method, it should be validated according to established guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
-
Matrix Effects: The influence of co-eluting matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the sample matrix under different storage and processing conditions.
Data Analysis and Interpretation
Quantitative analysis is performed by constructing a calibration curve from the peak areas of the calibration standards versus their known concentrations. The concentration of the analyte in unknown samples is then determined by interpolating their peak areas from the calibration curve.
Data Analysis Workflow:
Caption: Workflow for quantitative data analysis.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the LC-MS analysis of this compound. The proposed method is designed to be a robust starting point for researchers in the field of drug development and analysis. By following the detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection, users can achieve reliable and accurate quantification of this important piperazine derivative. Further method optimization and validation are recommended to meet the specific requirements of individual laboratories and applications.
References
-
Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. Link
-
New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. PubMed. Link
-
New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. Link
-
Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. Benchchem. Link
-
Determination of piperazine derivatives in “Legal Highs”. ResearchGate. Link
-
Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. Link
-
Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. Link
-
HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Link
-
Developing HPLC Methods. Sigma-Aldrich. Link
-
BA Method Development: Polar Compounds. BioPharma Services. Link
-
Ethyl 2-(2-methyl-3-oxo-piperazin-2-yl)acetate. PubChem. Link
-
ETHYL 2-[1-(4-CHLOROBENZOYL)-3-OXO-2-PIPERAZINYL]ACETATE Chemical Properties. ChemicalBook. Link
-
Determination of the impurity profile of ethyl-2-(4-[(5R)-3[4-(methoxycarboxamidoiminomethyl)-phenyl]-2- oxo-5-oxazolidinylmethyl]-1-piperazinyl) acetate, citrate, a highly active platelet aggregation inhibitor, by liquid chromatography-mass spectrometry. PubMed. Link
-
Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of. ResearchGate. Link
-
Ethyl 2-(2,3-dihydro-3-oxobenzo[b][1][8]oxazin-4-yl)acetate. Sigma-Aldrich. Link
-
Ethyl 2-(3-oxopiperazin-2-yl)acetate. Sigma-Aldrich. Link
-
Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate. PubChem. Link
-
Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. Link
-
Analysis of pesticide residues in fruit and vegetables with ethyl acetate extraction using gas and liquid chromatography with tandem mass spectrometric detection. Swedish Food Agency. Link
-
Supporting information for 'Sulfonyl-Azide-Free' (SAFE) Aqueous-Phase Diazo Transfer Reaction for Parallel and. University of Florida. Link
-
Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. PMC. Link
-
Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Beilstein Journal of Organic Chemistry. Link
-
Sample Preparation Techniques for Growth-Promoting Agents in Various Mammalian Specimen Preceding MS-Analytics. MDPI. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ethyl 2-(2-methyl-3-oxo-piperazin-2-yl)acetate | C9H16N2O3 | CID 177787510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. researchgate.net [researchgate.net]
- 9. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Derivatization of Ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate for Accelerated Drug Discovery
Abstract
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in FDA-approved pharmaceuticals and its ability to impart favorable pharmacokinetic properties.[1][2][3] This guide provides a comprehensive technical overview and detailed protocols for the strategic derivatization of a specific, highly functionalized scaffold: Ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate. We will explore multiple avenues for chemical modification, focusing on the rationale behind each strategy to enable the rapid generation of diverse chemical libraries for hit-to-lead optimization. Methodologies covered include functionalization of the acetate side chain and advanced late-stage modification of the piperazinone core, providing researchers with a robust toolkit for exploring structure-activity relationships (SAR).
Introduction: The Piperazinone Scaffold in Medicinal Chemistry
Piperazine and its oxidized analogue, piperazinone (a class of diketopiperazines), are six-membered nitrogen-containing heterocycles that offer a unique combination of structural rigidity, synthetic tractability, and desirable physicochemical properties.[2][4][5] The two nitrogen atoms can serve as hydrogen bond acceptors or, when protonated, donors, enhancing aqueous solubility and potential for target engagement.[4][6] Specifically, the 3-oxopiperazine core, a type of 2,5-diketopiperazine, provides a conformationally constrained backbone that can mimic peptide β-turns, making it a valuable scaffold in drug discovery.[7][8]
The subject of this guide, this compound, presents three primary vectors for chemical diversification:
-
The Ethyl Acetate Side Chain: The ester functionality is a versatile chemical handle for hydrolysis, amidation, reduction, and α-carbon functionalization.
-
The Piperazinone Ring Carbons: The C-H bonds on the heterocyclic core, particularly those alpha to the nitrogen atoms, are targets for late-stage functionalization (LSF).
-
The N-Methyl Groups: While stable, these positions can be considered for more complex demethylation/re-alkylation strategies to probe SAR.
This document will focus on the first two, as they represent the most direct and impactful routes to novel analogue synthesis.
Strategic Derivatization Pathways
A successful derivatization strategy aims to explore chemical space efficiently. The following pathways are designed to maximize structural diversity from the common core structure.
Caption: Overall derivatization workflow for the core scaffold.
Strategy 1: Side-Chain Functionalization via Carboxylic Acid Intermediate
The most direct and fruitful path for library generation involves the hydrolysis of the ethyl ester to its corresponding carboxylic acid. This intermediate is a linchpin, opening the door to robust amide coupling chemistry.
-
Causality: Converting the ester to a carboxylic acid transforms a relatively unreactive functional group into one that can be readily activated for nucleophilic attack by a vast library of commercially available amines.[9][10] This allows for the systematic exploration of steric and electronic effects at this position, directly impacting target binding and pharmacokinetic properties.
Strategy 2: Late-Stage C-H Functionalization of the Piperazinone Core
Traditional diversification of heterocyclic cores often requires de novo synthesis for each new analogue. Late-stage functionalization (LSF) circumvents this by directly converting strong C(sp³)–H bonds on the core ring into new C-C or C-heteroatom bonds.
-
Expertise: Direct C–H functionalization of piperazines is challenging due to the presence of two Lewis-basic nitrogen atoms, which can coordinate to and deactivate metal catalysts.[11][12] However, modern methods like photoredox catalysis offer a powerful solution.[6][13] These reactions proceed under mild conditions via radical intermediates, tolerating a wide range of functional groups and enabling modifications that are otherwise difficult to achieve.[11][13] This strategy provides access to novel chemical matter by decorating the core scaffold itself, which can profoundly influence the molecule's 3D shape and interaction with biological targets.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Saponification of Ethyl Ester to Carboxylic Acid
This protocol details the base-catalyzed hydrolysis of the starting material to its key carboxylic acid intermediate.
Objective: To quantitatively convert this compound to 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetic acid.
Materials:
-
This compound (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 2.0 eq)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the starting ester (1.0 eq) in a mixture of THF:MeOH:H₂O (e.g., 3:1:1 ratio) in a round-bottom flask.
-
Add LiOH or NaOH (1.5 - 2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until all starting material is consumed (typically 2-6 hours).
-
Once complete, concentrate the mixture under reduced pressure to remove the organic solvents (THF, MeOH).
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by the slow, dropwise addition of 1 M HCl. A precipitate may form.
-
Extract the aqueous layer three times with ethyl acetate (EtOAc).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
The product can be purified further by recrystallization or column chromatography if necessary.
Protocol 2: Parallel Amide Library Synthesis via Amide Coupling
This protocol utilizes the carboxylic acid from Protocol 1 to generate a library of amides using a standard coupling reagent.
Caption: General workflow for HATU-mediated amide coupling.
Objective: To couple 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetic acid with a diverse set of primary and secondary amines.
Materials:
-
2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetic acid (1.0 eq)
-
Amine (primary or secondary, 1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure (for a single reaction well in a parallel plate):
-
To a vial, add the carboxylic acid (1.0 eq) and the selected amine (1.1 eq).
-
Add a solution of HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the mixture.
-
Seal the vial and stir or shake at room temperature for 4-16 hours. Monitor by LC-MS.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the pure amide derivative.
| Reagent/Parameter | Condition | Rationale |
| Coupling Reagent | HATU | High coupling efficiency, low epimerization risk, and good solubility. |
| Base | DIPEA | Non-nucleophilic hindered base to activate the acid and neutralize salts. |
| Solvent | Anhydrous DMF | Excellent solvent for peptide couplings, solubilizes most reactants. |
| Temperature | Room Temperature | Mild conditions sufficient for most couplings, minimizing side reactions. |
Protocol 3: Late-Stage C-H Arylation of the Piperazinone Core
This protocol is an example of a modern, photocatalytic method for core diversification. It is adapted from principles described for the C-H functionalization of N-heterocycles.[6][11][13]
Objective: To introduce an aryl group at a C(sp³)–H position of the piperazinone ring.
Materials:
-
This compound (1.0 eq)
-
Aryl Bromide or Iodide (e.g., 4-bromobenzonitrile, 3.0 eq)
-
Photocatalyst (e.g., Ir(ppy)₃ or an organic dye, 1-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Anhydrous, degassed solvent (e.g., Acetonitrile or 1,4-Dioxane)
Procedure:
-
In a reaction vial suitable for photochemical reactions, combine the piperazinone starting material (1.0 eq), the aryl halide (3.0 eq), the photocatalyst (e.g., 2 mol%), and the base (2.0 eq).
-
Add the anhydrous, degassed solvent under an inert atmosphere (e.g., Nitrogen or Argon).
-
Seal the vial and place it in a photoreactor equipped with a cooling fan.
-
Irradiate the mixture with a Blue LED light source (e.g., 450 nm) and stir vigorously for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Once the reaction is complete, filter the mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the C-H arylated product.
Characterization and Data Interpretation
All synthesized derivatives must be characterized to confirm their structure and purity.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of the product and assess purity.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the precise structure, including the site of derivatization and stereochemistry.
-
HRMS (High-Resolution Mass Spectrometry): To confirm the exact molecular formula.
The data from these analyses, combined with the biological screening results, will form the basis of the Structure-Activity Relationship (SAR) studies, guiding the next round of analogue design and synthesis.
Conclusion
The this compound scaffold is a versatile starting point for the development of novel chemical entities. By employing a dual-pronged strategy of robust side-chain modification and innovative late-stage core functionalization, researchers can rapidly and efficiently generate large, diverse libraries of compounds. The protocols outlined in this guide provide a reliable foundation for these synthetic efforts, enabling the thorough exploration of chemical space and accelerating the journey of drug discovery.
References
- Wasa, M., Mori, S., Zhao, C., Wang, Y., & Jackson, N. (2025). Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. ChemRxiv.
-
Ye, Z., Gettys, K. E., & Dai, M. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 702–715. [Link]
-
MDPI. (n.d.). Synthesis of Piperazines by C-H Functionalization. Encyclopedia. [Link]
-
Wikipedia. (n.d.). Diketopiperazine. [Link]
- Wasa, M., Mori, S., Zhao, C., Wang, Y., & Jackson, N. (2025). Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. ChemRxiv.
-
El-Gohary, N. S., Shaaban, M. R., & El-Sayed, N. N. E. (2024). 2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents. Current Medicinal Chemistry, 31. [Link]
-
Yamashita, T., Hatamoto, E., Takenaka, H., Kojima, Y., Inoue, Y., Gemba, M., & Yasuda, M. (1996). Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. Chemical & Pharmaceutical Bulletin, 44(4), 856–859. [Link]
-
Borthwick, A. D. (2012). 2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Bioactive Natural Products. Chemical Reviews, 112(7), 3641–3716. [Link]
-
Ye, Z., Gettys, K. E., & Dai, M. (2016). Opportunities and challenges for direct C-H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 702-715. [Link]
-
Faizan, M., Kumar, R., Mazumder, A., Salahuddin, Kukreti, N., Kumar, A., & Chaitanya, M. V. N. L. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780. [Link]
-
Singh, S., & Das, A. (2018). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Pharmaceutical Sciences and Research, 9(10), 4057-4069. [Link]
-
Baran, P. (Group Meeting). (2018). Diketopiperazines. Baran Lab, Scripps Research. [Link]
-
ResearchGate. (2012). ChemInform Abstract: 2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Bioactive Natural Products. [Link]
-
Faizan, M., Kumar, R., Mazumder, A., Salahuddin, Kukreti, N., Kumar, A., & Chaitanya, M. V. N. L. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780. [Link]
-
Liu, H., Li, Y., & Song, M. (2009). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. European Journal of Medicinal Chemistry, 44(11), 4367-4375. [Link]
-
Begtrup, M. (1995). A Simple Synthesis of N-Alkylpiperazines. Acta Chemica Scandinavica, 49, 536-537. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Reactions at the α-Carbon. [Link]
-
Hédou, T., & O'Brien, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 337-347. [Link]
-
Journal of Drug Delivery and Therapeutics. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. [Link]
-
Organic Chemistry Portal. (n.d.). Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. [Link]
-
ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. [Link]
-
Chemistry LibreTexts. (2024). 22.S: Carbonyl Alpha-Substitution Reactions (Summary). [Link]
-
Li, Y., et al. (2024). Advances in α-Arylation of Carbonyl Compounds: Diaryliodonium Salts as Arylating Agents. Molecules, 29(1), 234. [Link]
-
Leitch, J. A., et al. (2022). Direct Amidation of Esters via Ball Milling. ChemRxiv. [Link]
-
Kotgire, S. S., Mahajan, S. K., Amrutkar, S. V., & Bhagat, U. D. (n.d.). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. International Journal of Pharmaceutical and Chemical Sciences. [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]
-
de Figueiredo, R. M., & Suppo, C. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Catalysts, 13(3), 519. [Link]
-
Zhang, Y., et al. (2023). Photocatalyzed Direct α-Alkylation of Esters Using Styrenes. ACS Omega, 8(2), 2097–2103. [Link]
-
Chemistry LibreTexts. (2023). 17.4: Hydrolysis of Esters and Amides. [Link]
-
Romanelli, M. N., Manetti, D., Braconi, L., Dei, S., Gabellini, A., & Teodori, E. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]
-
Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. [Link]
-
Kumar, V., & Aggarwal, M. (2016). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. Der Pharma Chemica, 8(2), 215-224. [Link]
-
Njardarson, J. T. (Ed.). (2017). Piperidine-based drug discovery. Elsevier. [Link]
-
Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2022). Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives through chalcone intermediates. Journal of the Serbian Chemical Society, 87(1), 1-1. [Link]
-
Wang, C., et al. (2025). Discovery of Novel Piperazinone-Fused Hydroxypyridinones Inhibiting Herpes Simplex Virus Gene Transcription and Viral Replication. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (2020). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]
-
Shevchenko, N. E., et al. (n.d.). Supporting information for 'Sulfonyl-Azide-Free' (SAFE) Aqueous-Phase Diazo Transfer Reaction for Parallel and Flow Chemistry Applications. Royal Society of Chemistry. [Link]
-
Bhati, S., & Kumar, A. (2017). Synthesis, biological activities and docking studies of piperazine incorporated 1, 3, 4-oxadiazole derivatives. Bioorganic & Medicinal Chemistry Letters, 27(15), 3449-3455. [Link]
-
Wang, X., et al. (2022). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Beilstein Journal of Organic Chemistry, 18, 58-65. [Link]
-
Karcz, J., & Psonka-Antonczyk, K. M. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2411. [Link]
-
Wang, X., et al. (2022). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Beilstein Journal of Organic Chemistry, 18, 58-65. [Link]
Sources
- 1. Opportunities and challenges for direct C-H functionalization of piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. pubs.acs.org [pubs.acs.org]
- 8. baranlab.org [baranlab.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. dalalinstitute.com [dalalinstitute.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Opportunities and challenges for direct C–H functionalization of piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
protocol for screening Ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate bioactivity
Application Note & Protocol
Topic: A Hierarchical Screening Protocol to Elucidate the Bioactivity of Ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate
Audience: Researchers, scientists, and drug development professionals.
Abstract
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications. Consequently, novel piperazine derivatives such as this compound represent promising candidates for drug discovery programs. However, without prior biological data, a systematic and resource-efficient screening strategy is paramount to identify and characterize their potential bioactivities. This document provides a comprehensive, three-tiered protocol designed to systematically evaluate this compound, beginning with broad-spectrum primary screens and progressing to more focused, mechanism-oriented secondary and tertiary assays. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind experimental choices to ensure data integrity and reproducibility.
Introduction: The Rationale for a Tiered Screening Approach
This compound is a novel chemical entity. The piperazine heterocycle is a well-established pharmacophore found in drugs with anticancer, antimicrobial, anti-inflammatory, and antiviral properties[1][2][3]. This structural heritage suggests a high probability of biological activity, but the specific nature of this activity is unknown. A broad, unfocused screening campaign would be inefficient and costly.
Therefore, a hierarchical or tiered screening cascade is the most logical and field-proven approach[4]. This strategy prioritizes economical, high-throughput assays in the initial phase to cast a wide net for potential activities. Subsequent tiers employ more complex and specific assays to validate initial "hits" and begin to elucidate the mechanism of action (MOA)[5]. This guide details a protocol that begins with fundamental cytotoxicity and antimicrobial screening before progressing to targeted anti-inflammatory and pro-apoptotic assays based on the primary results.
Compound Management and Preparation
Scientific integrity begins with the proper handling of the test compound. Inconsistent solubility or inaccurate concentration measurements can invalidate an entire screening campaign.
-
Purity and Identity Confirmation: Before any biological screening, the identity and purity of the this compound batch should be confirmed via analytical methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed by HPLC, with a purity of >95% being the standard for screening[4].
-
Solubility Testing: The compound's solubility must be determined in biologically compatible solvents. Dimethyl sulfoxide (DMSO) is the most common choice. A stock solution, typically at 10-50 mM, should be prepared. It is critical to ensure the final concentration of DMSO in the assay medium does not exceed a level that causes cellular toxicity, usually <0.5% (v/v).
-
Preparation of Working Solutions: Serial dilutions should be prepared from the high-concentration stock solution. For initial screens, a wide concentration range is recommended (e.g., 0.1 µM to 100 µM) to capture a full dose-response curve.
Tier 1: Primary Bioactivity Screening
The objective of Tier 1 is to answer two fundamental questions:
-
Does the compound affect mammalian cell viability?
-
Does the compound inhibit microbial growth?
These assays are robust, cost-effective, and readily adaptable to a high-throughput format.
Protocol: General Cytotoxicity Screening via MTT Assay
The MTT assay is a colorimetric method that provides a quantitative measure of cell viability by assessing the metabolic activity of mitochondrial dehydrogenases[6]. Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of living cells[7][8].
Scientific Rationale: This assay is a crucial first step to identify general toxicity. A compound that is broadly cytotoxic may be a candidate for an anticancer drug but would be unsuitable for most other therapeutic applications. This assay also establishes a non-toxic concentration range for subsequent cell-based assays.
-
Cell Seeding:
-
Culture a relevant human cell line (e.g., HeLa for cervical cancer, MCF-7 for breast cancer, or a non-cancerous line like HEK293 for general toxicity) to ~80% confluency.
-
Trypsinize, count, and resuspend the cells in a complete culture medium.
-
Seed 5,000-10,000 cells per well in a 96-well flat-bottom plate in a volume of 100 µL.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. A typical final concentration range would be 0.1, 1, 10, 50, and 100 µM.
-
Include the following controls:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound concentration.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin at 10 µM).
-
Untreated Control: Cells in medium only.
-
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Incubate for 24 or 48 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, 5% CO₂. During this time, purple formazan crystals will form in viable cells.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
| Compound Concentration (µM) | Absorbance (570 nm) | % Viability vs. Vehicle |
| Vehicle (0.1% DMSO) | 1.250 | 100% |
| 0.1 | 1.245 | 99.6% |
| 1 | 1.150 | 92.0% |
| 10 | 0.850 | 68.0% |
| 50 | 0.450 | 36.0% |
| 100 | 0.150 | 12.0% |
| Calculated IC₅₀ | ~35 µM |
Diagram: MTT Assay Workflow A visual representation of the key steps in the MTT cytotoxicity assay.
Conclusion and Future Directions
This application note provides a robust and scientifically grounded framework for the initial bioactivity screening of this compound. By employing a tiered approach, researchers can efficiently identify potential therapeutic properties such as cytotoxic, antimicrobial, or anti-inflammatory effects. Positive results from this screening cascade would justify progression to more advanced studies, including target identification, in vivo efficacy models, and structure-activity relationship (SAR) studies to optimize the compound into a viable drug lead.
References
Sources
- 1. Design, synthesis and biological evaluation of novel piperazine derivatives as CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. Synthesis and biological evaluation of novel piperazine derivatives of flavone as potent anti-inflammatory and antimicrobial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
- 5. Determining the mode of action of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. media.sciltp.com [media.sciltp.com]
method for large-scale synthesis of Ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate
- 1. News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control [unodc.org]
- 2. Emerging Synthetic Fentanyl Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dea.gov [dea.gov]
- 4. justice.gov [justice.gov]
- 5. oas.org [oas.org]
- 6. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 7. 774493-57-1|ethyl 2-(3-oxopiperazin-1-yl)acetate|BLD Pharm [bldpharm.com]
- 8. echemi.com [echemi.com]
- 9. Ethyl 2-(2,3-dihydro-3-oxobenzo[b][1,4]oxazin-4-yl)acetate | Sigma-Aldrich [sigmaaldrich.com]
- 10. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid | MDPI [mdpi.com]
- 11. Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ethyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate | C13H14N2O3 | CID 655517 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate
Welcome to the dedicated technical support center for the synthesis of Ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to dissect the intricate challenges of this synthesis, offering a blend of troubleshooting guides, in-depth FAQs, and validated experimental procedures. Our goal is to empower you to not only replicate the synthesis but to understand its nuances, optimize yields, and solve problems as they arise.
Strategic Overview: The Synthetic Challenge
This compound is a conformationally constrained amino acid analogue. Such structures are of high interest in drug discovery as they serve as valuable scaffolds for creating peptidomimetics with improved stability and defined secondary structures.[1][2] The primary synthetic challenge lies in the stereocontrolled construction of the substituted piperazinone core and the subsequent selective N-alkylation steps.
Our recommended synthetic approach, synthesized from established methodologies, involves a multi-step sequence starting from a chiral 1,2-diamine precursor. This ensures control over the stereochemistry at the C2 position.
Overall Synthetic Workflow
Below is a generalized workflow for the synthesis. Each stage presents unique challenges and optimization opportunities, which will be addressed in the subsequent sections.
Caption: Generalized workflow for the synthesis of the target compound.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section is formatted as a direct Q&A to address the most common and frustrating issues encountered during the synthesis.
Q1: My initial cyclization to form the piperazinone ring is giving a very low yield. What's going wrong?
A1: Low yield in the cyclization step is a classic problem that can usually be traced back to one of three areas: reaction conditions, reagent quality, or competing side reactions.[3]
-
Plausible Cause & The "Why": The cyclization is an intramolecular condensation reaction. For it to be efficient, the equilibrium must be shifted towards the product. Water is a common byproduct, and its presence can reverse the reaction or hydrolyze starting materials. Furthermore, if the reaction conditions are not optimal, intermolecular reactions (polymerization) can dominate over the desired intramolecular cyclization.[4]
-
Troubleshooting & Solutions:
-
Ensure Anhydrous Conditions: All glassware should be rigorously oven- or flame-dried. Solvents must be anhydrous. If using a base like sodium hydride (NaH) or lithium diisopropylamide (LDA), even trace amounts of water will quench the base and halt the reaction.[3]
-
Optimize the Base and Solvent System: The choice of base is critical. For forming the amide bond, a non-nucleophilic base is often preferred. If the reaction is acid-catalyzed, consider using a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water and drive the reaction forward.[3]
-
Check Starting Material Purity: Impurities in your diamine or oxalate derivative can interfere. For instance, protic impurities in the substrate can consume the reagents.[4] Purify starting materials by distillation or recrystallization and confirm purity via NMR before starting.
-
Temperature and Reaction Time: Some cyclizations are slow and may require elevated temperatures (reflux) to overcome the activation energy.[3][4] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and to check if the starting material is being consumed.
-
Q2: I'm struggling with the N-methylation steps. I'm getting a mixture of unreacted starting material, the mono-methylated product, and the di-methylated product.
A2: Achieving selective mono-alkylation on a piperazine ring is a common challenge due to the presence of two reactive nitrogen atoms.[5] Once the first nitrogen is alkylated, the second is often still basic enough to react.
-
Plausible Cause & The "Why": The primary factors influencing selectivity are stoichiometry and the relative basicity of the two nitrogen atoms. Using an excess of the methylating agent (e.g., methyl iodide) will almost certainly lead to di-alkylation.[5] Highly reactive alkylating agents and elevated temperatures also favor the less selective di-substitution.
-
Troubleshooting & Solutions:
Strategy Rationale & Implementation Use of Protecting Groups The most robust method. Protect one nitrogen with a group like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl). This ensures that only the unprotected nitrogen can be alkylated. The protecting group can then be removed under specific conditions (e.g., acid for Boc, hydrogenation for Cbz) before the second methylation.[6] Stoichiometric Control Use a slight excess (e.g., 1.05-1.1 equivalents) of the methylating agent. Add the agent slowly (e.g., via syringe pump) to the reaction mixture to maintain its low concentration, which favors mono-alkylation.[7] Lower the Temperature Reducing the reaction temperature can decrease the rate of the second alkylation more significantly than the first, thereby improving selectivity.[5] Use a Milder Base If a base is required, switching to a weaker, non-nucleophilic base can help avoid deprotonating the already mono-alkylated piperazine, making it less likely to react a second time.[5]
Q3: The final alkylation with ethyl bromoacetate is not working, or the yield is poor.
A3: This step involves the formation of a C-C bond at the alpha-position to the carbonyl group, which requires the generation of an enolate. Issues here typically relate to the choice of base and reaction temperature.
-
Plausible Cause & The "Why": A strong, sterically hindered base like Lithium Diisopropylamide (LDA) is often required to deprotonate the alpha-carbon without competing nucleophilic attack at the carbonyl. The reaction must be kept at a very low temperature (typically -78 °C) to prevent enolate decomposition and other side reactions.
-
Troubleshooting & Solutions:
-
Base Selection: Ensure you are using a sufficiently strong base. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) may also be effective.[3] LDA is often preferred for its non-nucleophilic nature.
-
Strict Temperature Control: The reaction must be maintained at low temperatures (e.g., -78 °C, a dry ice/acetone bath) during the addition of the base and the alkylating agent. Allowing the temperature to rise can lead to undesired side reactions.
-
Order of Addition: Add the base to the piperazinone substrate at -78 °C to form the enolate, stir for a short period (e.g., 30-60 minutes), and then add the ethyl bromoacetate.
-
Reagent Quality: Both the base and the ethyl bromoacetate should be of high purity. Ethyl bromoacetate can degrade over time; using a freshly opened bottle or distilling it prior to use is recommended.
-
Q4: My final product is a thick oil that I can't crystallize, and it streaks badly on my silica gel column. How can I purify it?
A4: This is a very common issue with piperazine derivatives due to their basic nature and often non-crystalline form.[8]
-
Plausible Cause & The "Why": The basic nitrogen atoms in your product interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to significant tailing or even irreversible adsorption.[8] The inability to crystallize is simply a physical property of many such compounds at room temperature.
-
Troubleshooting & Solutions:
-
Column Chromatography Modification: This is the most direct approach. Add a basic modifier to your eluent system. A common and effective choice is to add 0.5-2% triethylamine (TEA) to your ethyl acetate/hexane mobile phase. The TEA will compete with your product for the acidic sites on the silica, leading to much-improved peak shape.[8]
-
Salt Formation: Convert the oily basic product into a salt. Dissolve the crude oil in a suitable solvent (e.g., diethyl ether, isopropanol) and add a solution of an acid like hydrochloric acid (as a solution in ether or dioxane) or fumaric acid. The resulting salt is often a crystalline solid that can be easily purified by recrystallization. The pure free base can then be regenerated by neutralizing the salt with an aqueous base (e.g., NaHCO₃) and extracting it into an organic solvent.[8][9]
-
Vacuum Distillation: If your compound is thermally stable and has a reasonably low boiling point, Kugelrohr or short-path vacuum distillation can be an excellent method for purification, especially for removing non-volatile impurities.[8]
-
Frequently Asked Questions (FAQs)
-
Q: What are the critical safety precautions for this synthesis?
-
A: Several reagents in this synthesis require careful handling.
-
Strong Bases (NaH, LDA): Sodium hydride is highly flammable and reacts violently with water. Lithium diisopropylamide is also pyrophoric. Both must be handled under an inert atmosphere (nitrogen or argon).
-
Alkylating Agents (Methyl Iodide, Ethyl Bromoacetate): These are toxic and potential carcinogens. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Low Temperatures (-78 °C): Dry ice/acetone baths can cause severe burns. Use cryogenic gloves when handling.
-
-
-
Q: How can I confirm the identity and purity of my final product?
-
A: A combination of analytical techniques is essential.
-
¹H and ¹³C NMR: This is the most powerful tool for structural elucidation. It will confirm the presence of all expected protons and carbons and their connectivity.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound. High-resolution MS (HRMS) can confirm the elemental composition.
-
TLC/LC-MS: These techniques are excellent for assessing purity and monitoring reaction progress.
-
-
-
Q: Are there alternative routes to synthesize this molecule?
-
A: Yes, several strategies exist for creating piperazinone scaffolds. Cascade or one-pot reactions have been developed that can form multiple bonds in a single step, potentially shortening the synthesis.[10][11] Another approach involves the C-H functionalization of a pre-existing piperazine ring, although this can sometimes present selectivity challenges.[12] The choice of route often depends on the available starting materials, desired scale, and stereochemical requirements.
-
Validated Experimental Protocol
This protocol is a representative synthesis and may require optimization for specific laboratory conditions.
Synthesis of Intermediate 1,4-dimethylpiperazine-2,3-dione
-
Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add N,N'-dimethylethylenediamine (1.0 eq).
-
Dissolution: Add anhydrous dichloromethane (DCM, approx. 0.2 M). Cool the solution to 0 °C in an ice bath.
-
Addition: Slowly add a solution of diethyl oxalate (1.05 eq) in DCM dropwise over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 16 hours.
-
Work-up: Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can often be purified by recrystallization from ethanol or by silica gel chromatography.
Final Step: Alkylation to this compound
-
Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add the 1,4-dimethyl-3-oxopiperazine intermediate (1.0 eq) and anhydrous tetrahydrofuran (THF, approx. 0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add LDA (1.1 eq, as a solution in THF) dropwise via syringe. Stir the resulting solution at -78 °C for 1 hour.
-
Alkylation: Add ethyl bromoacetate (1.2 eq) dropwise.
-
Reaction: Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.
-
Quenching: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude oily residue by silica gel column chromatography using a mobile phase of ethyl acetate/hexanes containing 1% triethylamine to afford the final product.[8]
Troubleshooting Flowchart for Low Yield in Alkylation Step
Caption: A troubleshooting flowchart for low alkylation yield.
References
- BenchChem. (2025).
- Lecinska, P., et al. (2006). Synthesis of Conformationally Constrained Lysine Analogues.
- Garner, P., et al. Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1.
- BenchChem. (2025).
- BenchChem. (2025). Preventing di-substitution in piperazine N-alkylation reactions. BenchChem Technical Support.
- Le, P. L., et al. (2007). Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Structure. NIH Public Access.
- BenchChem. (2025). Troubleshooting low yields in the oxidative cyclization of chalcones. BenchChem Technical Support.
- Rivier, J. E., et al. (1993). Synthesis and relative potencies of new constrained CRF antagonists. Journal of Medicinal Chemistry.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in the Cyclization of Selenoamides. BenchChem Technical Support.
- Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synlett.
- Ma, B., et al. (2022). Optimization of a novel piperazinone series as potent selective peripheral covalent BTK inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution.
- University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
- Hanessian, S., et al. (1997). Design and synthesis of conformationally constrained amino acids as versatile scaffolds and peptide mimetics. Semantic Scholar.
- Sharma, P., et al. (2021).
- BenchChem. (2025).
- Bella, M., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry.
- Google Patents. (1959).
- Amine purification by ion exchange and carbon treating. (2019).
- Kotgire, S. S., et al. Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)
- BenchChem. ETHYL 2-{1-[(FURAN-2-YL)
- Supporting information for 'Sulfonyl-Azide-Free' (SAFE) Aqueous-Phase Diazo Transfer Reaction for Parallel and.
- University of Florida. Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. UFDC Image Array 2.
- Google Patents. (2009). Active Esters of N-Substituted Piperazine Acetic Acids, Including Isotopically Enriched Versions Thereof. US20090227791A1.
- ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
- Jia, Y., et al. (2022). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Beilstein Journal of Organic Chemistry.
- ResearchGate. (2017).
- Jia, Y., et al. (2022). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. PMC - NIH.
- NIH. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (2020). PubMed Central.
- Padwa, A., et al. (2007). Preparation of 2-diazo-2-oxopiperidin-3-yl-3-oxopropanoates. Useful reagents for Rh(II)
- BenchChem. (2025).
- PubChem. Ethyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)
- Al-Ostath, A., et al. (2023). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PMC - PubMed Central.
- Beilstein Journals. (2022). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines.
- BLDpharm. 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid.
- ResearchGate. (2014).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design and synthesis of conformationally constrained amino acids as versatile scaffolds and peptide mimetics | Semantic Scholar [semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization | MDPI [mdpi.com]
Technical Support Center: Navigating the Purification Challenges of Substituted Piperazinone Intermediates
Welcome to the technical support center dedicated to addressing the purification challenges of substituted piperazinone intermediates. As a Senior Application Scientist, I understand that the journey from a crude reaction mixture to a highly pure, well-characterized piperazinone intermediate is often fraught with obstacles. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to navigate these complexities effectively.
The inherent structural features of the piperazinone core, including its basic nitrogen atoms and potential for chirality, introduce a unique set of purification hurdles. This resource is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your experimental work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the purification of substituted piperazinone intermediates, providing concise and actionable answers.
Q1: What are the most common impurities I should expect in my crude piperazinone product?
A1: Impurities in crude piperazinone syntheses are typically structurally related to the target molecule and can stem from starting materials, side reactions, or degradation.[1] Common culprits include:
-
Unreacted Starting Materials: Such as derivatives of ethylenediamine or amino acids.[2]
-
Side-Reaction Products: These can include pyrazines, diazabicyclo-octane, and N-alkylated piperazines.[1] Over-alkylation can also lead to quaternary ammonium salts, which are highly water-soluble and can complicate purification.
-
Structurally Similar Impurities: Alkylated piperazines or related pyrazines may co-precipitate with your desired product, making simple crystallization ineffective.[1]
-
Di-substituted Piperazines: Due to the two reactive nitrogen atoms in the piperazine precursor, a common side product is the di-substituted piperazine, where functionalization has occurred at both nitrogens instead of the desired mono-substitution.
-
Degradation Products: Depending on the stability of your specific piperazinone derivative, degradation can occur, especially under harsh purification conditions or improper storage.[1] Phenyl piperazines, for instance, have been shown to be less stable than benzyl piperazines in human whole blood, with some degrading significantly even under refrigerated conditions over several months.[3]
Q2: My substituted piperazinone is a persistent oil and refuses to crystallize. What are my options?
A2: Oily products are a frequent challenge with piperazine derivatives.[4] Here are several strategies to consider:
-
Salt Formation: Piperazinone intermediates are basic and can be converted to salts (e.g., hydrochloride or fumarate salts), which are often crystalline and more amenable to purification by recrystallization.[4] The purified salt can then be neutralized to regenerate the pure, oily free base.[4]
-
Column Chromatography: This is a primary method for purifying oils.[4] However, the basicity of piperazinones can lead to peak tailing on standard silica gel.[4]
-
Vacuum Distillation: For thermally stable compounds, vacuum distillation can be a highly effective method for removing non-volatile impurities.[4]
Q3: I'm struggling with separating diastereomers or enantiomers of my chiral piperazinone. What techniques are most effective?
A3: The separation of stereoisomers is a critical and often challenging step, as their biological activities can differ significantly.[5][6]
-
Chiral Column Chromatography (HPLC): This is a powerful technique for separating enantiomers. Polysaccharide-based chiral stationary phases are commonly used.[7] The choice of mobile phase (normal phase, reversed-phase, or polar organic) can significantly impact the separation.[7]
-
Diastereomeric Salt Formation: If you have a racemic mixture, you can react it with a chiral acid or base to form diastereomeric salts. These salts have different physical properties and can often be separated by fractional crystallization. The desired enantiomer can then be recovered by neutralizing the salt.
-
Supercritical Fluid Chromatography (SFC): SFC can be an excellent alternative to HPLC for chiral separations, often providing faster separations and using more environmentally friendly solvents.
Part 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the purification of substituted piperazinone intermediates.
Issue 1: Poor Separation and Peak Tailing in Column Chromatography
Symptoms: Co-elution of the desired product with impurities, leading to low purity of the collected fractions.[1] The product peak on the chromatogram appears asymmetrical with a "tail."
Probable Causes & Solutions:
| Probable Cause | Explanation | Recommended Solution |
| Strong Interaction with Silica Gel | The basic nitrogen atoms of the piperazinone can interact strongly with the acidic silanol groups on the surface of the silica gel, causing tailing. | Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonia into your eluent to neutralize the acidic sites on the silica gel.[4] |
| Inappropriate Solvent System | The polarity of the eluent may not be optimized to achieve sufficient separation between your product and impurities. | Systematic Solvent Screening: Use Thin Layer Chromatography (TLC) to screen a variety of solvent systems with different polarities and selectivities to maximize the difference in Rf values (ΔRf).[4] |
| Column Overloading | Loading too much crude material onto the column can lead to broad peaks and poor separation.[1] | Reduce Sample Load: Decrease the amount of crude material loaded onto the column.[1] A general rule of thumb is to load 1-10% of the silica gel weight, depending on the difficulty of the separation. |
Troubleshooting Workflow for Peak Tailing in Chromatography
Caption: Troubleshooting workflow for peak tailing in chromatography.
Issue 2: Low Yield During Crystallization
Symptoms: A significant portion of the product remains in the mother liquor after cooling and filtration, resulting in a lower than expected isolated product mass.[1]
Probable Causes & Solutions:
| Probable Cause | Explanation | Recommended Solution |
| Sub-optimal Solvent Choice | The compound may be too soluble in the chosen solvent, even at low temperatures. | Solvent Screening: Systematically screen for a single solvent in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature.[8] Alternatively, use a binary solvent system (a "good" solvent for dissolution and a "poor" anti-solvent to induce precipitation).[9] |
| Supersaturation Not Reached | The solution is not concentrated enough for crystals to form. | Concentrate the Solution: Carefully evaporate some of the solvent before cooling to increase the concentration of your compound. |
| Rapid Cooling | Cooling the solution too quickly can lead to the formation of small, impure crystals or prevent crystallization altogether. | Slow Cooling: Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or ice bath.[9] |
| Insufficient Crystallization Time | The crystallization process may not have reached equilibrium. | Increase Time: Allow the solution to stand for a longer period (several hours to days) to maximize crystal formation.[9] |
Troubleshooting Decision Tree for Crystallization Issues
Caption: Troubleshooting decision tree for crystallization issues.
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key purification experiments.
Protocol 1: Purification of a Basic Piperazinone Intermediate by Flash Column Chromatography
This protocol is designed to mitigate peak tailing commonly observed with basic piperazinone derivatives.
-
Solvent System Selection (TLC):
-
Prepare several TLC chambers with different solvent systems (e.g., varying ratios of ethyl acetate/hexanes, dichloromethane/methanol).
-
To each eluent, add 0.5-1% triethylamine (TEA).
-
Spot your crude material on TLC plates and develop them in the prepared chambers.
-
Identify the solvent system that provides a good Rf value (0.2-0.4) for your product and the best separation from impurities.
-
-
Column Packing:
-
Select an appropriately sized flash chromatography column.
-
Prepare a slurry of silica gel in the chosen eluent (containing TEA).
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve your crude piperazinone intermediate in a minimal amount of the eluent or a stronger solvent like dichloromethane.
-
Alternatively, adsorb the crude material onto a small amount of silica gel ("dry loading"), which is often preferable for better resolution.
-
-
Elution and Fraction Collection:
-
Run the column with the chosen eluent, maintaining a constant flow rate.
-
Collect fractions and monitor the elution by TLC.
-
-
Fraction Pooling and Concentration:
-
Analyze the collected fractions by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent and TEA under reduced pressure to yield the purified piperazinone.
-
Protocol 2: Purification via Diastereomeric Salt Crystallization
This protocol is for the resolution of a racemic piperazinone intermediate.
-
Chiral Acid Selection:
-
Choose a commercially available chiral acid (e.g., (+)- or (-)-tartaric acid, (+)- or (-)-dibenzoyltartaric acid, (+)- or (-)-camphorsulfonic acid).
-
-
Salt Formation:
-
Dissolve the racemic piperazinone in a suitable solvent (e.g., ethanol, methanol, or isopropanol).
-
In a separate flask, dissolve 0.5 equivalents of the chiral acid in the same solvent.
-
Slowly add the chiral acid solution to the stirred piperazinone solution.
-
-
Crystallization:
-
A precipitate of one diastereomeric salt may form immediately. If not, allow the solution to stand at room temperature or cool it in an ice bath to induce crystallization.
-
Allow sufficient time for complete crystallization.
-
-
Isolation and Analysis:
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Determine the diastereomeric excess (d.e.) of the crystalline salt by a suitable analytical method (e.g., chiral HPLC or NMR with a chiral shift reagent).
-
-
Liberation of the Free Base:
-
Dissolve the diastereomerically pure salt in water.
-
Basify the solution with a suitable base (e.g., NaOH or NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched piperazinone.
-
References
-
Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]
-
Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. (2025). PubMed. Retrieved January 12, 2026, from [Link]
-
HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. (2005). PubMed. Retrieved January 12, 2026, from [Link]
-
Synthesis of Piperazin-2-ones. (n.d.). Thieme Chemistry. Retrieved January 12, 2026, from [Link]
-
Syntheses and transformations of piperazinone rings. A review. (2010). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid. (n.d.). ACS Publications. Retrieved January 12, 2026, from [Link]
-
Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution | Request PDF. (2023). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Piperazine Impurity 9 (2HCl Salt). (n.d.). Veeprho. Retrieved January 12, 2026, from [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]
-
Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. (n.d.). Journal of the American Chemical Society. Retrieved January 12, 2026, from [Link]
-
Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. (2018). PMC - NIH. Retrieved January 12, 2026, from [Link]
-
Analytical CHEMISTRY. (n.d.). Retrieved January 12, 2026, from [Link]
-
Separation and determination of chlorophenylpiperazine isomers in confiscated pills by capillary electrophoresis. (2013). PubMed. Retrieved January 12, 2026, from [Link]
-
Analytical Methods. (n.d.). RSC Publishing. Retrieved January 12, 2026, from [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). Unodc. Retrieved January 12, 2026, from [Link]
-
Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. (n.d.). PMC - NIH. Retrieved January 12, 2026, from [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PubMed Central. Retrieved January 12, 2026, from [Link]
-
Piperazine-impurities. (n.d.). Pharmaffiliates. Retrieved January 12, 2026, from [Link]
-
Detection and application of 40 piperazine compounds in hair suitable for rapid separation of isomers | Request PDF. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (n.d.). NIH. Retrieved January 12, 2026, from [Link]
-
Stability of Synthetic Piperazines in Human Whole Blood. (2018). PubMed. Retrieved January 12, 2026, from [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. Retrieved January 12, 2026, from [Link]
- Purification of piperazine. (n.d.). Google Patents.
-
Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. (2023). Retrieved January 12, 2026, from [Link]
-
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
Opportunities and challenges for direct C–H functionalization of piperazines. (n.d.). BJOC. Retrieved January 12, 2026, from [Link]
-
Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved January 12, 2026, from [Link]
-
A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications. (2021). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. (2023). The Journal of Organic Chemistry - ACS Publications. Retrieved January 12, 2026, from [Link]
-
A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein. (2024). MDPI. Retrieved January 12, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
identification of Ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate reaction side products
Welcome to the technical support resource for the synthesis and analysis of Ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, frequently asked questions, and validated analytical protocols to help you identify and mitigate common reaction side products, ensuring the purity and integrity of your target compound.
Introduction: A Plausible Synthetic Pathway and Its Challenges
The synthesis of α-substituted piperazinones like this compound is a crucial step in the development of novel chemical entities. A common and effective strategy involves the alkylation of a piperazinone core. For the purposes of this guide, we will focus on a prevalent synthetic route: the enolate-mediated alkylation of 1,4-dimethylpiperazin-2-one with an electrophile, such as ethyl bromoacetate.
This reaction, while powerful, is sensitive to reaction conditions. The generation of a nucleophilic enolate intermediate opens pathways to several potential side reactions. Understanding these pathways is the first step toward optimizing your synthesis for yield and purity.
Visualizing the Reaction: Desired Pathway and Potential Side Reactions
The following diagram illustrates the intended reaction and the primary competing side reactions that can lead to impurities.
Caption: Reaction scheme for the synthesis of the target compound, highlighting the desired C-alkylation pathway and common side reactions.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiment, presented in a question-and-answer format.
Q1: My reaction is complete by TLC/LC-MS, but my final yield is low after purification. I see a significant amount of a more polar, baseline spot on my TLC plate. What could it be?
A1: This is a classic symptom of ester hydrolysis. The more polar compound is likely the corresponding carboxylic acid, 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetic acid .
-
Causality: The ethyl ester is susceptible to hydrolysis, especially during an aqueous workup if conditions become basic or acidic.[1][2][3][4][5] The presence of excess base that is not properly quenched, or an overly aggressive acid wash, can catalyze this side reaction. Prolonged exposure to moisture, even atmospheric, during storage or processing can also contribute.
-
Identification:
-
LC-MS: Look for a peak with a mass of (M-28) relative to your product (loss of C₂H₄). In ESI-negative mode, you will see a peak corresponding to [M-H]⁻ of the acid.
-
¹H NMR: The characteristic quartet and triplet of the ethyl group (~4.2 ppm and ~1.2 ppm, respectively) will be absent. You will likely see a broad singlet for the carboxylic acid proton (>10 ppm), which is exchangeable with D₂O.
-
-
Troubleshooting & Prevention:
-
Workup Protocol: Ensure your reaction is fully quenched with a mild acid (e.g., saturated NH₄Cl solution) at a low temperature before introducing water. Avoid strong acids or bases.
-
Extraction: Use a neutral or slightly acidic aqueous phase for extraction. If you must use a basic wash (e.g., to remove acidic impurities), keep the contact time brief and the temperature low.
-
Drying: Ensure all solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen) to minimize moisture.
-
Q2: My NMR spectrum is complex. I see my product signals, but also another set of signals, including what looks like a vinyl proton (~4.5-5.5 ppm). What is this impurity?
A2: This strongly suggests the presence of the O-alkylated isomer . Instead of the base abstracting a proton from the α-carbon, it can lead to the formation of an enolate that reacts through its oxygen atom.
-
Causality: The regioselectivity of enolate alkylation (C- vs. O-alkylation) is a known challenge.[6] The outcome is influenced by factors such as the counter-ion (e.g., Li⁺ vs. Na⁺), solvent polarity, and temperature. More polar, aprotic solvents (like HMPA or DMF) can sometimes favor O-alkylation.
-
Identification:
-
LC-MS: This isomer will have the exact same mass as your desired product. It will likely have a different retention time.
-
¹H NMR: The key diagnostic signal is the absence of the methine proton (CH) alpha to the carbonyl and the appearance of signals consistent with an ethyl vinyl ether moiety.
-
¹³C NMR: Look for signals corresponding to a C=C double bond within the ring structure.
-
-
Troubleshooting & Prevention:
-
Solvent Choice: Use non-polar, aprotic solvents like THF or Toluene. These solvents promote the aggregation of the lithium enolate, which sterically favors C-alkylation.
-
Temperature Control: Run the reaction at a low temperature (-78 °C is standard for LDA reactions) to favor the kinetically controlled C-alkylation product.
-
Base Selection: Lithium-based strong bases like LDA are generally preferred as they chelate tightly, favoring C-alkylation.
-
Q3: My LC-MS shows a peak with a mass approximately double that of my starting material. What is this high molecular weight species?
A3: You are likely observing a dimerization product . This can occur via a self-condensation reaction where the enolate of one piperazinone molecule attacks the carbonyl group of another.
-
Causality: Dimerization is often a sign of suboptimal reaction conditions, where the enolate persists in the reaction mixture without being efficiently trapped by the alkylating agent.[7][8][9] This can happen if the electrophile is added too slowly, if it is not reactive enough, or if the reaction temperature is allowed to rise prematurely.
-
Identification:
-
LC-MS: The most telling sign is a mass corresponding to roughly 2x the mass of the 1,4-dimethylpiperazin-2-one starting material, minus a molecule of water (from condensation).
-
NMR: The spectrum will be complex and will lack the signals for the ethyl acetate moiety.
-
-
Troubleshooting & Prevention:
-
Order of Addition: Add the generated enolate solution to a solution of the ethyl bromoacetate (inverse addition) to ensure the enolate immediately encounters an excess of the electrophile.
-
Temperature: Maintain a low temperature throughout the addition process to prevent unwanted side reactions.
-
Stoichiometry: Ensure you are using a slight excess (1.1-1.2 equivalents) of the alkylating agent.
-
Q4: How can I confirm the regioselectivity of my N-methylation? I started with a non-methylated piperazinone and used two equivalents of methyl iodide.
A4: While the topic is on side products of the ethyl acetate addition, this is a valid concern regarding the synthesis of the precursor, 1,4-dimethylpiperazin-2-one. Controlling N-alkylation is critical.[10][11][12][13]
-
Causality: The two nitrogen atoms in a piperazine ring have different steric and electronic environments, which can lead to a mixture of mono- and di-alkylated products, as well as potential over-alkylation to form quaternary ammonium salts.[10]
-
Identification:
-
NMR Spectroscopy: Use 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation). A correlation between the N-methyl protons and the two adjacent ring carbons (C2 and C6/C5) will definitively establish the position of methylation.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Can show through-space correlations between the methyl groups and nearby protons on the ring, helping to confirm their positions.
-
-
Troubleshooting & Prevention:
Analytical Protocol: LC-MS Method for Product and Impurity Profiling
This protocol provides a robust starting point for separating the target compound from its primary impurities. Optimization may be required based on your specific instrumentation.
| Parameter | Condition | Rationale |
| Column | C18 Reverse Phase, 2.1 x 50 mm, 1.8 µm | Provides excellent resolution for small molecules with varying polarity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure good peak shape for amine-containing compounds. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 5% B to 95% B over 8 minutes | A broad gradient to ensure elution of both the polar hydrolyzed acid and the less polar O-alkylated product. |
| Flow Rate | 0.4 mL/min | Standard flow rate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 2 µL | Minimizes peak broadening. |
| MS Detector | ESI (Electrospray Ionization) | Suitable for polar, non-volatile compounds. |
| MS Mode | Positive/Negative Switching | To detect the product [M+H]⁺ and the hydrolyzed acid [M-H]⁻ in a single run. |
| Scan Range | 100 - 800 m/z | Covers the expected mass range of the product, starting materials, and potential dimers. |
Expected Elution Order:
-
2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetic acid (Most polar)
-
1,4-dimethylpiperazin-2-one (Unreacted starting material)
-
This compound (Desired Product)
-
O-alkylated Isomer (Often slightly less polar than the C-alkylated product)
References
-
Prexams. Hydrolysis of Ethyl Acetate. Available at: [Link]
-
Pro-Lehrsysteme. Reaction rate and activation energy of the acid hydrolysis of ethyl acetate. Available at: [Link]
-
The Chemical Society of Japan. Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate. Available at: [Link]
-
University of Regina. CHEM 360 L EXPERIMENT 9 Hydrolysis of Ethyl Acetate. Available at: [Link]
-
Royal Society of Chemistry. Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Available at: [Link]
-
Cambridge Open Engage. Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Available at: [Link]
-
National Center for Biotechnology Information (PMC). Recent Advances in the Use of the Dimerization Strategy as a Means to Increase the Biological Potential of Natural or Synthetic Molecules. Available at: [Link]
-
PubMed. Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation. Available at: [Link]
-
National Center for Biotechnology Information (PMC). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Available at: [Link]
-
ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Available at: [Link]
-
ResearchGate. A Simple Synthesis of N-Alkylpiperazines. Available at: [Link]
-
PubMed. Development of piperazine-tethered heterodimers as potent antimalarials against chloroquine-resistant P. falciparum strains. Synthesis and molecular modeling. Available at: [Link]
-
National Center for Biotechnology Information (PMC). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Research. Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. Available at: [Link]
-
National Center for Biotechnology Information (PMC). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. Available at: [Link]
-
ResearchGate. Novel chiral N,N'-dimethyl-1,4-piperazines with metal binding abilities. Available at: [Link]
-
ResearchGate. Piperazine Bridged Thianorrole Dimer | Request PDF. Available at: [Link]
-
Journal of the American Chemical Society. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Available at: [Link]
-
MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available at: [Link]
-
MDPI. Supporting information for 'Sulfonyl-Azide-Free' (SAFE) Aqueous-Phase Diazo Transfer Reaction for Parallel and. Available at: [Link]
-
National Center for Biotechnology Information (PMC). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Available at: [Link]
-
Beilstein-Institut. Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Available at: [Link]
-
Arkivoc. Preparation of 2-diazo-2-oxopiperidin-3-yl-3-oxopropanoates. Useful reagents for Rh(II)-catalyzed cyclization-cycloaddition chemistry. Available at: [Link]
-
MDPI. Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Available at: [Link]
-
National Center for Biotechnology Information (PMC). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. Available at: [Link]
-
ResearchGate. (PDF) Synthesis of 1,4-substituted piperidines and their inhibition of neuronal T-type Ca2+ channels and mitigation of neuropathic pain in mice. Available at: [Link]
-
National Center for Biotechnology Information (PMC). Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity. Available at: [Link]
Sources
- 1. cdn.prexams.com [cdn.prexams.com]
- 2. pro-lehrsysteme.ch [pro-lehrsysteme.ch]
- 3. vernier.com [vernier.com]
- 4. uv.es [uv.es]
- 5. scranton.edu [scranton.edu]
- 6. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning | MDPI [mdpi.com]
- 7. Recent Advances in the Use of the Dimerization Strategy as a Means to Increase the Biological Potential of Natural or Synthetic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of piperazine-tethered heterodimers as potent antimalarials against chloroquine-resistant P. falciparum strains. Synthesis and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dimethylated Piperazinone Synthesis
Welcome to the technical support center for the synthesis of N,N'-dimethylpiperazin-2-one. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. N,N'-dimethylpiperazin-2-one and its derivatives are crucial building blocks in pharmaceutical development, often appearing in drug candidates targeting central nervous system disorders.[1]
However, its synthesis, particularly the optimization of reaction conditions to achieve high yield and purity, presents several challenges. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate these complexities and achieve consistent, successful results in your laboratory.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis of N,N'-dimethylpiperazin-2-one.
Q1: What is the most reliable method for the N,N'-dimethylation of piperazinone?
The Eschweiler-Clarke reaction is the most common and reliable method for exhaustively methylating primary or secondary amines like piperazinone.[2] Its primary advantage is that the reaction stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts, which can be a significant issue with other methylating agents like methyl iodide.[2][3] This reaction uses formaldehyde as the source of the methyl groups and formic acid as the reducing agent, making it a cost-effective and robust choice.[4]
Q2: Why does the Eschweiler-Clarke reaction avoid over-methylation?
The mechanism prevents the formation of quaternary salts. The reaction proceeds through the formation of an iminium ion from the tertiary amine, which is not possible. A tertiary amine cannot form another imine or iminium ion with formaldehyde, thus halting the methylation process naturally at the desired N,N'-dimethylated stage.[2][3]
Q3: What are the critical parameters to control for a successful synthesis?
Three parameters are paramount for optimizing this reaction:
-
Stoichiometry: The molar ratio of the piperazinone substrate to formaldehyde and formic acid is crucial. While classic Eschweiler-Clarke reactions use a large excess of reagents, modified procedures for hindered or complex amines have shown high yields with molar ratios in the range of 1:1:1 to 1:1.5:1.5 for each methylation step.[5]
-
Temperature: The reaction rate is highly dependent on temperature. It is typically conducted at elevated temperatures, often between 40°C and 60°C, to ensure a reasonable reaction rate.[4][6] However, excessive heat can promote side-product formation.
-
Order of Addition: The sequence of adding reagents can impact the reaction's safety and efficiency. A common practice is to add the piperazinone to the formaldehyde solution while cooling, followed by the slow addition of formic acid to control the exothermic reaction and the evolution of carbon dioxide gas.[4][6][7]
Q4: What kind of yield and purity can I realistically expect?
With careful optimization of the reaction conditions and an effective purification strategy, yields exceeding 90% have been reported in patent literature.[5] Purity is highly dependent on the workup and purification method. Crude products often contain unreacted starting materials or mono-methylated intermediates. Purification via distillation can be challenging for high-boiling piperazinones[8]; therefore, methods like salt precipitation are often employed to achieve high purity.[9][10]
Troubleshooting Guide
Even with a robust protocol, experimental challenges can arise. This guide provides a systematic approach to identifying and solving common problems.
Workflow & Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting suboptimal reaction outcomes.
Caption: A logical map for troubleshooting common synthesis issues.
Common Issues and Solutions
| Problem | Probable Cause(s) | Recommended Solutions & Explanations |
| Low Yield / Incomplete Conversion | 1. Sub-optimal Temperature: The reaction is too slow if the temperature is too low. | Solution: Carefully increase the reaction temperature to the recommended range of 40-60°C.[4][6] Monitor the reaction by TLC or LC-MS to track the disappearance of the starting material and the mono-methylated intermediate. The reaction is often considered complete when the evolution of CO₂ gas ceases.[7] |
| 2. Insufficient Reagents: The molar equivalents of formaldehyde and/or formic acid are too low for complete di-methylation. | Solution: Ensure you are using a sufficient molar excess of both formaldehyde and formic acid. For a di-methylation, you will need at least 2 equivalents of each. A slight excess (e.g., 2.2 to 2.5 equivalents) is recommended to drive the reaction to completion.[6][11] | |
| 3. Premature Workup: The reaction was stopped before it reached completion. | Solution: Allow the reaction to proceed for a longer duration. After the initial vigorous CO₂ evolution subsides, the reaction often requires several more hours of heating to ensure full conversion.[5] Monitor progress closely before quenching the reaction. | |
| Significant Mono-Methylated Product | 1. Inadequate Stoichiometry: Not enough methylating reagent was available for the second methylation step. | Solution: This is a clear indication of insufficient formaldehyde and formic acid. Re-evaluate your calculations and ensure at least 2.2 equivalents of each reagent are used per equivalent of piperazinone starting material. |
| 2. Steric Hindrance: In some substituted piperazinones, the second methylation may be slower due to steric hindrance. | Solution: Increase the reaction time and/or temperature slightly (e.g., to 60-70°C) to provide more energy to overcome the activation barrier for the second methylation. Consider using a modified procedure with an inert solvent like xylene, which can improve yields for hindered amines.[5] | |
| Difficult Product Isolation | 1. Emulsion During Extraction: The basic nature of the product can lead to the formation of stable emulsions during the aqueous workup. | Solution: During the workup, after neutralizing the excess formic acid with a base (e.g., NaOH), add a saturated NaCl solution (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, which helps to break emulsions and improve the separation of the organic and aqueous layers. |
| 2. Product Loss During Purification: The product is a high-boiling liquid, and significant material is lost during vacuum distillation.[8] | Solution: Avoid distillation. Convert the crude basic product into a crystalline salt, such as the diacetate or dihydrochloride. This is achieved by dissolving the crude product in a solvent like acetone and adding the corresponding acid.[9][10] The salt precipitates, can be easily filtered, washed with cold solvent to remove non-basic impurities, and then the pure free base can be regenerated if needed. | |
| Product is Dark or Discolored | 1. Overheating / Degradation: The reaction temperature was too high, leading to the formation of colored degradation by-products. | Solution: Maintain strict temperature control throughout the reaction. Use a temperature-controlled heating mantle or oil bath. Avoid aggressive heating, especially during the initial exothermic phase. |
| 2. Impure Starting Materials: The piperazinone or reagents used were of low quality. | Solution: Ensure the purity of your starting materials. If necessary, purify the starting piperazinone by recrystallization or distillation before use. Use fresh, high-quality formaldehyde and formic acid. |
Detailed Experimental Protocols
These protocols provide a starting point for the synthesis and purification of N,N'-dimethylpiperazin-2-one. Optimization may be required based on your specific substrate and scale.
Protocol 1: Synthesis via Modified Eschweiler-Clarke Reaction
This protocol is adapted from established procedures for the N-methylation of piperazines and related heterocycles.[6]
Caption: Step-by-step workflow for the synthesis protocol.
Materials:
-
Piperazin-2-one (or substituted derivative)
-
Formaldehyde (37 wt. % in H₂O)
-
Formic Acid (>95%)
-
Sodium Hydroxide (50% aq. solution)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated Sodium Chloride (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with magnetic stirrer, condenser, and addition funnel
Procedure:
-
Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, add piperazin-2-one (1.0 eq) and formaldehyde solution (2.5 eq).
-
Cooling: Place the flask in an ice/water bath and cool the stirred mixture to 0-5°C.
-
Acid Addition: Slowly add formic acid (2.5 eq) dropwise via the addition funnel. Caution: This addition is exothermic and will cause the evolution of CO₂ gas. Maintain a slow addition rate to keep the internal temperature below 20°C and control the effervescence.[6][7]
-
Reaction Heating: Once the addition is complete, remove the ice bath and equip the flask with a condenser. Gently heat the reaction mixture to 45-55°C.
-
Reaction Monitoring: Maintain the temperature and stir for 4-8 hours. The reaction is typically complete when the evolution of CO₂ has ceased. You can monitor the reaction's progress by TLC or LC-MS.
-
Workup - Neutralization: Cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding 50% NaOH solution until the pH of the aqueous layer is >10. Perform this step in an ice bath as the neutralization is highly exothermic.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the product into an organic solvent like DCM or EtOAc (3 x volume of the aqueous layer).
-
Workup - Washing: Combine the organic layers and wash with brine (1 x volume) to aid separation and remove water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude N,N'-dimethylpiperazin-2-one.
Protocol 2: Purification via Diacetate Salt Precipitation
This protocol is a reliable alternative to distillation for purifying the basic product.[9][10]
Materials:
-
Crude N,N'-dimethylpiperazin-2-one
-
Acetone (anhydrous)
-
Glacial Acetic Acid
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: Dissolve the crude product in a minimal amount of cold acetone (approx. 3-5 mL per gram of crude product).
-
Precipitation: While stirring the solution, slowly add glacial acetic acid dropwise. A white precipitate of N,N'-dimethylpiperazin-2-one diacetate will begin to form. Continue adding acid until no further precipitation is observed. An excess of acid may be required.[9]
-
Crystallization: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Isolation: Collect the crystalline salt by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected precipitate thoroughly with a small amount of cold acetone to remove any soluble impurities.
-
Drying: Dry the purified salt in a vacuum oven at a low temperature (e.g., 40°C) to remove residual solvent. The resulting diacetate salt is often a stable, crystalline solid suitable for storage.
-
(Optional) Regeneration of Free Base: If the free base is required, the purified salt can be dissolved in water, basified with NaOH, and re-extracted into an organic solvent as described in Protocol 1 (Steps 6-9).
References
-
Clarke, H. T.; Gillespie, H. B.; Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571–4587. [Link]
- Google Patents. (EP0429996A2).
- Google Patents. (US3154552A).
-
Wikipedia. Eschweiler–Clarke reaction. [Link]
- Google Patents. (US3154553A).
-
PubMed Central. (2020-05-06). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]
-
Reddit. (2024-10-24). Reductive amination of piperazine : r/OrganicChemistry. [Link]
-
YouTube. (2022-05-07). Eschweiler-Clarke Reaction. [Link]
-
PubMed. (2002). Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization. [Link]
-
ResearchGate. Intramolecular reductive amination for the preparation of piperazines.⁷¹. [Link]
-
PubMed Central. (2021). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. [Link]
-
MDPI. (2021-10-08). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]
-
ResearchGate. Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. [Link]
-
White Rose eTheses Online. Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. [Link]
-
ACS Publications. (2025-11-22). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. [Link]
-
Chem-Impex. N,N'-Dimethylpiperazine. [Link]
-
ACS Publications. 2,6-Dialkylpiperazines. I. Synthesis of cis-2,6-Dimethylpiperazine Derivatives. [Link]
-
Chemdad. N,N'-Dimethylpiperazine. [Link]
-
Organic Chemistry Portal. Piperazine synthesis. [Link]
-
ResearchGate. (2025-08-06). Methods for the catalytic synthesis of piperazine. [Link]
-
White Rose Research Online. General Procedures for the Lithiation/Trapping of N-Boc Piperazines. [Link]
- Google Patents. (US2919275A).
- Google Patents. (US3159633A).
-
ACS Publications. (2025-08-18). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [Link]
- Google Patents. (US4845218A).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. EP0429996A2 - Process for methylating a hindered nitrogen atom in an inert non aqueous-solvent - Google Patents [patents.google.com]
- 6. US3154552A - Methylation of piperazines - Google Patents [patents.google.com]
- 7. US3159633A - Methylation of piperazines - Google Patents [patents.google.com]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 11. US3154553A - Methylation of piperazines - Google Patents [patents.google.com]
Technical Support Center: Navigating the Stability of Ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate
Welcome to the technical support center for Ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experimental work with this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ensure the integrity of your results.
Introduction: Understanding the Molecule
This compound is a molecule featuring a piperazine core, a common scaffold in pharmacologically active compounds.[1][2] The presence of an ester functional group and a lactam within the piperazine ring introduces potential stability liabilities that must be carefully considered in formulation and experimental design. This guide will walk you through identifying and mitigating these issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a loss of my compound in aqueous buffer solutions over time. What is the likely cause?
A1: The most probable cause is hydrolysis of the ethyl ester group, yielding the corresponding carboxylic acid and ethanol. This reaction is often pH-dependent. Basic conditions can saponify the ester, while acidic conditions can also catalyze hydrolysis, albeit typically at a slower rate. The lactam in the piperazine ring could also be susceptible to hydrolysis under more forcing conditions.[3][4]
Troubleshooting Steps:
-
pH Profiling: Conduct a preliminary study by dissolving your compound in a range of buffers (e.g., pH 3, 5, 7, 9) and monitor its concentration over time using a stability-indicating method like HPLC.
-
Buffer Selection: Once the optimal pH for stability is identified, use a buffer system with sufficient capacity to maintain this pH throughout your experiment.
-
Temperature Control: Hydrolysis rates are temperature-dependent. If possible, conduct your experiments at lower temperatures to minimize degradation.
Q2: My solution of the compound is developing a yellow tint after exposure to light. What's happening?
A2: A color change upon storage often suggests photodegradation.[5] Piperazine-containing compounds can be susceptible to photo-oxidation.[1] Exposure to ambient or UV light can generate reactive species that lead to the formation of colored degradants.
Troubleshooting Steps:
-
Light Protection: Always store solutions of the compound in amber vials or wrap containers in aluminum foil to protect them from light.[5]
-
Inert Atmosphere: If the compound is particularly sensitive, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize photo-oxidation.
Q3: I've noticed a new peak in my chromatogram after storing the compound in a solution containing a peroxide-forming solvent. What could this be?
A3: The appearance of a new peak, particularly in the presence of potential oxidizing agents, points towards oxidative degradation. The tertiary amines within the piperazine ring are susceptible to oxidation, which can lead to the formation of N-oxides or other oxidative degradation products.[5][6]
Troubleshooting Steps:
-
Solvent Purity: Use high-purity, peroxide-free solvents. Ethers and other solvents prone to peroxide formation should be tested and purified if necessary.
-
Antioxidants: For long-term storage or in formulations, the inclusion of antioxidants may be considered, but their compatibility with your experimental system must be verified.
-
Forced Oxidation Study: To confirm susceptibility, you can perform a forced degradation study using a mild oxidizing agent like hydrogen peroxide (H₂O₂) to see if the same degradation product is formed.[5][6]
Q4: How can I develop a stability-indicating analytical method for this compound?
A4: A stability-indicating method is one that can accurately quantify the active ingredient without interference from its degradation products. HPLC is the most common technique for this. The key is to perform forced degradation studies to generate the potential degradants and then develop a chromatographic method that separates them from the parent compound.[5][7]
Workflow for Developing a Stability-Indicating HPLC Method:
Caption: Workflow for developing a stability-indicating HPLC method.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a general framework for conducting forced degradation studies to identify potential degradation pathways and develop a stability-indicating analytical method.[5][7]
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
Calibrated oven and photostability chamber
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix a portion of the stock solution with 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Withdraw samples at various time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix a portion of the stock solution with 0.1 M NaOH.
-
Incubate at room temperature for a defined period.
-
Withdraw samples at various time points, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve the compound in a solution of 3% H₂O₂.
-
Store at room temperature, protected from light.
-
Withdraw samples at various time points and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid compound in a calibrated oven at an elevated temperature (e.g., 80°C).
-
After a defined period, dissolve the sample in a suitable solvent for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark.
-
Analyze both samples by HPLC.
-
Data Analysis:
-
Monitor the percentage degradation of the parent compound.
-
Note the formation of any new peaks in the chromatogram.
-
Aim for 5-20% degradation to ensure that the primary degradation products are observed without excessive secondary degradation.[5]
Potential Degradation Pathways
Based on the structure of this compound, the following degradation pathways are plausible:
Caption: Plausible degradation pathways for the target compound.
Data Summary
The following table provides a template for summarizing the stability data you generate for this compound in various solvents and conditions.
| Solvent/Condition | Temperature (°C) | Duration | % Degradation | Major Degradation Products (if identified) |
| 0.1 M HCl | 60 | 24h | User Data | User Data |
| 0.1 M NaOH | 25 | 8h | User Data | User Data |
| 3% H₂O₂ | 25 | 24h | User Data | User Data |
| Solid State | 80 | 7 days | User Data | User Data |
| Aqueous Solution (pH 7.4) | 25 | 48h | User Data | User Data |
| Methanol | 25 | 7 days | User Data | User Data |
| Acetonitrile | 25 | 7 days | User Data | User Data |
| Dichloromethane | 25 | 7 days | User Data | User Data |
Concluding Remarks
The stability of this compound is a critical parameter that can influence the reliability and reproducibility of your experimental results. By understanding the potential degradation pathways and implementing the troubleshooting strategies and protocols outlined in this guide, you can ensure the integrity of your work. For further assistance, please consult the references provided or contact our technical support team.
References
- BenchChem. (n.d.). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
-
Bain, J. P., & Pollard, C. B. (1939). Derivatives of Piperazine. XVIII. Synthesis of Substituted Piperazines and the Hydrolysis of Amines. Journal of the American Chemical Society, 61(9), 2704–2708. [Link]
- Voice, A. K., et al. (2021). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control, 108, 103329.
-
Sykes, B. D., Robertson, E. B., Dunford, H. B., & Konasewich, D. (1966). The hydrolysis of piperazine-2,5-dione. Biochemistry, 5(2), 697–701. [Link]
-
Sykes, B. D., Robertson, E. B., Dunford, H. B., & Konasewich, D. (1966). The Hydrolysis of Piperazine-2,5-dione. Biochemistry, 5(2), 697-701. [Link]
-
Bain, J. P., & Pollard, C. B. (1939). Derivatives of Piperazine. XVIII. Synthesis of Substituted Piperazines and the Hydrolysis of Amines. Journal of the American Chemical Society, 61(5), 1274-1275. [Link]
-
Ciogli, A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5841. [Link]
-
Li, L., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology, 42(2), 114–121. [Link]
-
Kumar, V., et al. (2015). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Scientia Pharmaceutica, 83(2), 297-311. [Link]
-
Bajaj, S., et al. (2016). Forced Degradation Studies. Journal of Applied Pharmaceutical Science, 6(12), 225-233. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The hydrolysis of piperazine-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Advanced Catalysis for Ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate Synthesis
Welcome to the technical support guide for the synthesis of Ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate. This document provides researchers and drug development professionals with in-depth troubleshooting advice and explores alternative catalytic systems to overcome common synthetic challenges. Our focus is on enhancing yield, purity, and sustainability beyond traditional methodologies.
The synthesis of this target molecule, a substituted diketopiperazine derivative, typically involves the formation of the core piperazinone ring followed by functionalization. Traditional methods often rely on stoichiometric strong bases (e.g., LDA, NaH) and alkyl halides, which can lead to significant waste streams and side reactions. This guide will explore modern, catalytic alternatives that offer milder conditions and improved selectivity.
Frequently Asked Questions (FAQs)
Q1: My reaction to form the 1,4-dimethylpiperazin-2-one precursor is showing low yield and multiple byproducts. What are the likely causes?
A1: Low yields in the cyclization to form the piperazinone ring often stem from inefficient N-alkylation or competing side reactions. If you are performing a one-pot reaction involving, for example, ethylenediamine and a glyoxylic acid derivative followed by methylation, several issues can arise:
-
Incomplete Diamine Methylation: The relative nucleophilicity of the nitrogens can lead to a mixture of mono- and di-methylated products.
-
Polymerization: Unreacted starting materials or intermediates can polymerize under the reaction conditions.
-
Catalyst Deactivation: If using a heterogeneous catalyst for methylation (e.g., Pd/C with H₂), amine starting materials can sometimes poison the catalyst surface.
Q2: I am struggling with the final C-alkylation step to add the ethyl acetate moiety. The reaction is sluggish and requires harsh conditions. Are there better alternatives?
A2: The C-alkylation of the piperazin-2-one core at the C2 position is indeed challenging due to the relatively low acidity of the α-proton. Traditional methods using strong bases like lithium diisopropylamide (LDA) at low temperatures can be difficult to scale up and are sensitive to moisture. Alternative catalytic approaches are highly recommended:
-
Phase-Transfer Catalysis (PTC): PTC is an excellent technique for this transformation. It uses a catalyst (e.g., a quaternary ammonium salt) to transport a base (like concentrated NaOH or KOH) from the aqueous phase to the organic phase where the substrate is dissolved. This creates a highly reactive, "naked" anion in the organic phase, allowing the reaction to proceed under much milder conditions.
-
Organocatalysis: Chiral organocatalysts can be employed to achieve asymmetric alkylation if a specific enantiomer is desired.
Q3: What are the main advantages of using a phase-transfer catalyst for the C-alkylation step?
A3: The primary advantages of using a phase-transfer catalyst include:
-
Milder Reaction Conditions: Avoids the need for cryogenic temperatures and super-stoichiometric amounts of strong, hazardous bases.
-
Simplified Workup: The catalyst is used in small amounts and the base is often aqueous, simplifying purification.
-
Increased Safety and Scalability: Eliminates the handling of pyrophoric bases like LDA.
-
Cost-Effectiveness: The catalysts are often inexpensive and the overall process is more efficient.
Troubleshooting Guide: Common Experimental Issues
Issue 1: Low Yield in the N-Methylation of the Piperazine Ring
Traditional methylation agents like methyl iodide are effective but toxic. Catalytic N-methylation using safer methyl sources is a greener alternative, but can present its own challenges.
-
Symptom: Incomplete conversion to the 1,4-dimethylated product, with significant amounts of mono-methylated or starting piperazine remaining.
-
Underlying Cause: The second methylation is often slower than the first. The catalyst may also be inhibited by the amine substrates or products.
-
Troubleshooting Protocol:
-
Catalyst Choice: If using a heterogeneous catalyst like Palladium on Carbon (Pd/C) with a hydrogen source, consider switching to a more robust catalyst like a supported gold catalyst, which can be more resistant to amine poisoning.
-
Methyl Source: Instead of hydrogen gas and formaldehyde (which can be problematic), consider using dimethyl carbonate (DMC) as a green methylating agent. DMC is non-toxic and the only byproduct is CO₂ and methanol.
-
Reaction Conditions: Increase the temperature or pressure (if using H₂) moderately. Ensure efficient stirring to overcome mass transfer limitations with heterogeneous catalysts.
-
Catalyst Loading: A systematic increase in catalyst loading can reveal if the issue is related to the number of available active sites.
-
| Parameter | Traditional Method (e.g., MeI) | Alternative Catalytic Method (e.g., Pd/C, HCHO/H₂) | Recommended Green Alternative (e.g., Au/TiO₂, DMC) |
| Methylating Agent | Methyl Iodide | Formaldehyde, Formic Acid | Dimethyl Carbonate (DMC) |
| Catalyst | None (Stoichiometric) | Pd/C, Raney Ni | Supported Gold or Ruthenium |
| Byproducts | Iodide Salts | Water | Methanol, CO₂ |
| Common Issues | Toxicity, difficult workup | Catalyst poisoning, byproduct formation | Higher temperatures may be needed |
Issue 2: Poor Selectivity in the C2-Alkylation of the Piperazinone Core
-
Symptom: Formation of O-alkylated byproducts or di-alkylated products, leading to a complex mixture and difficult purification.
-
Underlying Cause: The piperazinone ring is a lactam, which exists in equilibrium with its enolate form. The enolate has two nucleophilic sites: the α-carbon and the oxygen atom. The choice of base, solvent, and counter-ion can influence the C- vs. O-alkylation ratio.
-
Troubleshooting Protocol using Phase-Transfer Catalysis:
-
Catalyst Selection: The structure of the phase-transfer catalyst is crucial. Bulky quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or Aliquat 336 often favor C-alkylation by sterically hindering the approach to the oxygen atom.
-
Solvent System: A two-phase system (e.g., toluene/water or dichloromethane/water) is required. The choice of organic solvent can influence the solubility of the ion pair and thus the reaction rate. Toluene is often a good starting point.
-
Base Concentration: Using a highly concentrated aqueous base (e.g., 50% w/w NaOH) is key. This minimizes the amount of water in the organic phase, which can solvate the enolate and reduce its reactivity.
-
Temperature Control: While PTC allows for milder conditions than LDA, temperature can still be optimized. Start at room temperature and gently heat to 40-50 °C if the reaction is slow.
-
Experimental Protocols & Visualizations
Protocol 1: Phase-Transfer Catalyzed C-Alkylation
This protocol describes a general procedure for the C-alkylation of a 1,4-dimethylpiperazin-2-one precursor using a phase-transfer catalyst.
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a magnetic stirrer and a condenser, add the 1,4-dimethylpiperazin-2-one precursor (1.0 eq).
-
Add the organic solvent (e.g., toluene, 10 mL per gram of substrate).
-
Add the phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) (0.05 - 0.10 eq).
-
Add the alkylating agent, ethyl bromoacetate (1.1 - 1.5 eq).
-
Begin vigorous stirring (at least 500 RPM) to ensure good mixing between the phases.
-
Add a 50% (w/w) aqueous solution of NaOH (3.0 - 5.0 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 45 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture, add water to dissolve the salts, and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Workflow and Decision-Making Diagram
The following diagram illustrates the logical flow for troubleshooting the C-alkylation step.
Caption: Mechanism of phase-transfer catalysis (PTC).
References
-
Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Starks, C. M.; Liotta, C. L.; Halpern, M. Springer Netherlands. [Link]
Technical Support Center: Purification of Ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of Ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate. We will move beyond simple protocols to explain the chemical principles behind each purification strategy, enabling you to troubleshoot and adapt these methods to your specific experimental context.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification of this N-heterocyclic compound.
Q1: What are the most likely impurities in my crude this compound?
A1: Impurities typically arise from the synthetic route and can include unreacted starting materials, by-products from side reactions, reagents, and solvents.[1][2] For piperazine derivatives, common synthetic by-products can include symmetrically disubstituted piperazines if the reaction conditions are not carefully controlled.[3] Given the ester functional group, degradation products such as the corresponding carboxylic acid (from hydrolysis) may also be present, particularly if the reaction workup involved harsh acidic or basic conditions.[4]
Q2: Which purification technique should I try first for a crude reaction mixture?
A2: For an initial cleanup, Liquid-Liquid Extraction (LLE) based on pH modification is highly effective and efficient.[5][6] The piperazine moiety is basic and can be protonated with a dilute acid wash, transferring your target compound into the aqueous phase while leaving non-basic impurities in the organic layer.[7] Subsequent basification of the aqueous layer and extraction with an organic solvent recovers your product with significantly enhanced purity. This method is generally faster than column chromatography for a first pass.[5]
Q3: My compound is an oil and won't crystallize. What are my options for achieving high purity?
A3: This is a common challenge with piperazine derivatives.[8] You have several excellent options:
-
Flash Column Chromatography: This is a primary and versatile method for purifying oils.[8][9][10]
-
Salt Formation & Recrystallization: Convert the basic oily product into a salt (e.g., hydrochloride or fumarate) using an appropriate acid.[8] These salts are often crystalline solids that can be easily purified by recrystallization. The purified salt can then be neutralized with a base to regenerate the high-purity free base (your oily product).[8]
-
Vacuum Distillation: If your compound is thermally stable, vacuum distillation can be effective for removing non-volatile impurities.[8] This is particularly useful for separating compounds with significantly different boiling points.[11][12]
Q4: How do I confirm the purity of my final product?
A4: A combination of analytical techniques is recommended for robust purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard in the pharmaceutical industry for purity analysis due to its precision and versatility.[1][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities with different chemical structures.[13]
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound. When coupled with HPLC or GC (LC-MS or GC-MS), it becomes a powerful tool for identifying unknown impurities.[13]
-
Gas Chromatography (GC): Excellent for detecting volatile impurities, such as residual solvents.[13][14]
Part 2: Troubleshooting Guides
This section provides detailed solutions to specific issues you may encounter during purification experiments.
Focus Area 1: Column Chromatography
Q: I'm seeing significant tailing or streaking of my compound on the silica gel column/TLC plate. How can I fix this?
A: Tailing is a classic issue when purifying basic compounds like piperazine derivatives on standard silica gel.[8] The root cause is the strong interaction between the basic nitrogen atoms of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[8][15] This interaction prevents the compound from eluting cleanly as a tight band.
Solutions:
-
Mobile Phase Modification: The most common solution is to add a basic modifier to your eluent.[8][15] This "competes" with your compound for the acidic sites on the silica, allowing your product to travel more freely.
-
Use an Alternative Stationary Phase:
Q: My compound won't elute from the silica column, even with a highly polar solvent system (e.g., 100% ethyl acetate or methanol/DCM). What's happening?
A: This indicates an extremely strong, essentially irreversible, binding to the silica gel. This can happen if the basicity of your compound is very high or if it is sensitive to the acidic nature of the silica and is degrading on the column.
Solutions:
-
Drastic Mobile Phase Modification: Immediately try eluting with a solvent system containing a strong basic modifier. A common choice is a mixture of Dichloromethane/Methanol/Ammonium Hydroxide (e.g., 90:10:1).
-
Switch to a Different Stationary Phase: Do not attempt another silica column. Your best options are neutral alumina or reversed-phase (C18) chromatography, which do not have the acidic surface that is causing the issue.[15]
Q: I have poor separation between my product and a key impurity. How can I improve the resolution?
A: Poor resolution means the solvent system is not differentiating well enough between your compound and the impurity.
Solutions:
-
Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to test a wider range of solvent systems with different polarities and selectivities. If you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol system.
-
Run a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a less polar mobile phase and gradually increase its polarity over the course of the separation.[16] This will sharpen the peaks and can often separate closely running spots.
-
Reduce the Sample Load: Overloading the column is a common cause of poor separation. A general rule is to load an amount of crude material that is 1-5% of the mass of the stationary phase.
Troubleshooting Workflow for Column Chromatography ```dot
graph TD { A[Start: Crude Product Analysis by TLC] --> B{Tailing or Streaking?}; B -->|Yes| C[Add 0.5% Triethylamine to Eluent]; C --> D{Resolution Improved?}; D -->|Yes| E[Proceed with Modified Column Chromatography]; D -->|No| F[Consider Alternative Stationary Phase: Alumina or C18]; B -->|No| G{Good Separation?}; G -->|Yes| E; G -->|No| H[Optimize Solvent System via TLC / Use Gradient Elution]; H --> E;
}
Caption: Recommended workflow for purifying this compound.
Table 1: Comparison of Primary Purification Techniques
| Technique | Best For | Pros | Cons |
| Liquid-Liquid Extraction (LLE) | Rapid initial cleanup of large quantities. Removing non-basic impurities. | Fast, economical, easily scalable. | [5] May not remove closely related basic impurities; can lead to emulsions. |
| Flash Column Chromatography | Separating mixtures with similar polarities. Achieving high purity. | Highly versatile; high resolving power for complex mixtures. | [9][15] Can be slow and solvent-intensive; basic compounds may tail on silica. |
| Salt Formation & Recrystallization | Final polishing step to achieve >99% purity, especially for oily products. | Can be highly efficient for achieving very high purity; scalable. | [8] Requires the compound to form a stable, crystalline salt; may not remove impurities with similar basicity. |
| Vacuum Distillation | Removing non-volatile or very high-boiling impurities from a thermally stable product. | Excellent for removing involatile materials. | [8] Compound must be thermally stable; not effective for separating compounds with similar boiling points. |
References
- The Purification of Organic Compound: Techniques and Applic
- Liquid–liquid extraction. Wikipedia.
- Liquid-liquid Extraction. Journal of New Developments in Chemistry.
- Overview of Liquid-Liquid Extraction (LLE)
- Technical Support Center: Purification of Oily Piperazine Deriv
- LIQUID-LIQUID EXTRACTION. (2021). Chemistry LibreTexts.
- Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
- Fractional Distillation of Esters. Organic Chemistry with Vernier.
- Esters 4.
- Distillation Characteristics of Fatty Acid Ethyl Esters. (2025).
- Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. [Source Not Available].
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PubMed Central.
- Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). alwsci.
- Distillation Characteristics of Fatty Acid Ethyl Esters. (2010). American Chemical Society.
- Preparation of Esters. (2023). Chemistry LibreTexts.
- piperazine Impurities Manufacturers & Suppliers. Daicel Pharma Standards.
- Purification of piperazine.
- The Importance of Purity Determination of Pharmaceuticals. (2020). NETZSCH Analyzing & Testing.
- Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formul
- Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE.org.
- Recovery and purification of piperazine.
- Column chrom
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- Piperazine-impurities.
- Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. (2022).
- Stability of Synthetic Piperazines in Human Whole Blood. (2018). PubMed.
- The synthesis of bicyclic piperazinone and related deriv
- The Stability Study of a Novel Phenylpiperazine Derivative. (2019). Isaac Scientific Publishing.
- Column Chrom
- column chromatography & purification of organic compounds. (2021). YouTube.
- Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Prepar
- Purification: Tips for Flash Column Chromatography. University of Rochester Department of Chemistry.
Sources
- 1. pharmafocusasia.com [pharmafocusasia.com]
- 2. piperazine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. isaacpub.org [isaacpub.org]
- 5. openaccesspub.org [openaccesspub.org]
- 6. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. web.uvic.ca [web.uvic.ca]
- 10. m.youtube.com [m.youtube.com]
- 11. vernier.com [vernier.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 14. iiste.org [iiste.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Purification [chem.rochester.edu]
Technical Support Center: Ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate Degradation Pathways
Welcome to the technical support center for Ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for potential degradation pathways of this molecule. Our goal is to equip you with the foundational knowledge and practical experimental designs to anticipate and identify degradation products, ensuring the integrity of your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
A1: Based on its chemical structure, which contains an ethyl ester, a tertiary amine within a piperazine ring, and an amide linkage, the primary anticipated degradation pathways are:
-
Hydrolysis: The ethyl ester is susceptible to both acid and base-catalyzed hydrolysis, which would cleave the ester bond to form the corresponding carboxylic acid and ethanol.[1][2][3][4]
-
Oxidation: The tertiary amine nitrogen atoms in the piperazine ring are prone to oxidation, potentially forming N-oxides.[5][6][7][8][9] This is a common degradation pathway for molecules containing tertiary amines.
-
Piperazine Ring Opening: Under more strenuous conditions, such as high heat, the piperazine ring itself may undergo degradation through mechanisms like nucleophilic substitution, leading to ring-opened products.[10][11][12][13]
-
Photodegradation: Exposure to light, particularly UV light, can induce photochemical degradation, potentially leading to a variety of complex degradation products.[14][15][16]
Q2: What specific degradation products should I be looking for?
A2: Under forced degradation conditions, you should anticipate the formation of the following key degradation products:
-
2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetic acid: This is the product of hydrolytic cleavage of the ethyl ester.
-
This compound N-oxide: Oxidation of one or both of the tertiary amine nitrogens would lead to the formation of the corresponding N-oxide(s).
-
Ring-Opened Products: Thermal stress may lead to the formation of various ring-opened derivatives of the piperazine core.[10][11]
Q3: My analytical method is showing unexpected peaks in my stability samples. How can I determine if they are degradation products?
A3: Unexpected peaks in stability samples are a common issue. To troubleshoot this, you should perform a forced degradation study. This involves subjecting a sample of your compound to a range of harsh conditions (acid, base, oxidation, heat, and light) to intentionally induce degradation.[17][18][19][20][21] By comparing the retention times and mass spectra of the peaks generated in the forced degradation study with the unexpected peaks in your stability samples, you can confirm if they are indeed degradation products.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of parent compound peak area over time with the appearance of a more polar peak. | Hydrolysis of the ethyl ester. | Analyze the sample by LC-MS to look for a mass corresponding to the carboxylic acid derivative. Confirm by co-elution with a synthesized standard of the carboxylic acid, if available. |
| Appearance of new peaks with a mass increase of 16 amu. | Oxidation of the tertiary amine to an N-oxide. | Use a milder oxidizing agent (e.g., 0.1% H₂O₂) to selectively generate the N-oxide for comparison.[18] Confirm the structure using high-resolution mass spectrometry and NMR if necessary. |
| Multiple new, unresolved peaks appearing after thermal stress. | Complex degradation of the piperazine ring. | Employ a gradient elution method in your chromatography to improve separation. Utilize mass spectrometry to identify potential fragment ions that can provide clues about the structures of the degradation products. Consider techniques like thermogravimetric analysis (TGA) to understand the thermal decomposition profile.[10] |
| A general increase in baseline noise and the appearance of small, broad peaks upon exposure to light. | Photodegradation. | Protect your samples from light during storage and analysis. Conduct a controlled photostability study according to ICH Q1B guidelines to identify the specific photodiagnostics.[17][20] |
Predicted Degradation Pathways
The following diagram illustrates the primary predicted degradation pathways for this compound.
Caption: Predicted degradation pathways of this compound.
Experimental Protocol: Forced Degradation Study
This protocol outlines a comprehensive forced degradation study to identify the potential degradation products of this compound. The goal is to achieve 5-20% degradation of the parent compound.[17][18][21]
1. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).[17]
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Incubate at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in a controlled temperature oven at 80°C for 48 hours.
-
At appropriate time points, withdraw a portion of the solid, dissolve it in the solvent, and dilute for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (1 mg/mL) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[17][20]
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the samples at appropriate time points.
-
3. Analytical Methodology:
-
A stability-indicating HPLC method with UV and mass spectrometric detection is recommended.
-
The method should be able to separate the parent compound from all major degradation products.
-
Peak purity analysis should be performed to ensure that the chromatographic peaks are homogeneous.
4. Data Analysis:
-
Calculate the percentage of degradation for each stress condition.
-
Characterize the major degradation products using mass spectrometry (MS) and, if necessary, isolate them for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.
The following diagram outlines the workflow for the forced degradation study.
Caption: Workflow for a forced degradation study.
References
-
Acid Catalyzed Hydrolysis of Esters. (2023). Chemistry LibreTexts. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]
-
Oxidation of Tertiary Amine-Derivatized Surfaces To Control Protein Adhesion. (2009). Langmuir. [Link]
-
Mild and Efficient Flavin-Catalyzed H2O2 Oxidation of Tertiary Amines to Amine N-Oxides. (2006). The Journal of Organic Chemistry. [Link]
- Process for the oxidation of tertiary amines to amine oxides. (1983).
-
Oxidation of primary, secondary and tertiary amines. (2021). ResearchGate. [Link]
-
FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (2021). Pharmaceutical Technology. [Link]
-
Ester hydrolysis. (n.d.). Wikipedia. [Link]
-
Ester to Acid - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]
-
mechanism for the acid catalysed hydrolysis of esters. (n.d.). Chemguide. [Link]
-
Oxidation of tertiary amines to N-oxides with H 2 O 2 catalyzed... (n.d.). ResearchGate. [Link]
-
Forced Degradation Studies. (2016). MedCrave online. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical Analysis. [Link]
-
A Review: Stability Indicating Forced Degradation Studies. (2017). Research Journal of Pharmacy and Technology. [Link]
-
Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. (2010). UT Austin. [Link]
-
hydrolysis of esters. (n.d.). Chemguide. [Link]
-
Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy. (2020). RSC Advances. [Link]
-
Oxidative degradation of Piperazine (PZ) in aqueous KOH/K>2>CO>3> solutions. (2023). Journal of Environmental Chemical Engineering. [Link]
-
Degradation of piperazine by UV light in the presence of air. Conditions. (n.d.). ResearchGate. [Link]
-
Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. (2022). Journal of the Indian Chemical Society. [Link]
-
Thermal degradation of piperazine and its structural analogs. (2011). Energy Procedia. [Link]
-
Ethyl 2-(2-methyl-3-oxo-piperazin-2-yl)acetate. (n.d.). PubChem. [Link]
-
Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate. (n.d.). PubChem. [Link]
-
Ethyl (2-oxopiperidin-4-yl)acetate. (n.d.). MySkinRecipes. [Link]
-
Ethyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate. (n.d.). PubChem. [Link]
-
Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. (2020). Pharmaceuticals. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. EP0092862A1 - Process for the oxidation of tertiary amines to amine oxides - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 18. pharmtech.com [pharmtech.com]
- 19. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 20. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. rjptonline.org [rjptonline.org]
Technical Support Center: A Guide to Scaling Up the Production of Ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate. As the scale of production increases, unique challenges can arise. This document provides in-depth troubleshooting advice and frequently asked questions to navigate these complexities, ensuring a robust and reproducible manufacturing process. Our approach is grounded in established chemical principles and field-proven insights to support your scale-up endeavors.
Proposed Synthetic Pathway
A common and logical approach to the synthesis of this compound involves a two-step process. The first step is the cyclization of N,N'-dimethylethylenediamine with a suitable C2 synthon to form the piperazinone ring. This is followed by the alkylation of the piperazinone intermediate to introduce the ethyl acetate moiety.
Caption: Proposed two-step synthesis of this compound.
Troubleshooting Guide
Section 1: Synthesis Challenges
Question 1: Low yield of the piperazinone intermediate in the cyclization step.
Possible Causes:
-
Inefficient Cyclization: The intramolecular cyclization may be slow or in competition with intermolecular side reactions, such as polymerization, especially at high concentrations.
-
Sub-optimal Base: The choice and amount of base are critical. An inappropriate base may not efficiently deprotonate the amine, or it could promote side reactions.
-
Reaction Conditions: Temperature and solvent can significantly influence the reaction rate and selectivity.
Troubleshooting Steps:
-
Optimize Reactant Addition: Employ a high-dilution technique by adding the reactants slowly and simultaneously to the reaction vessel. This favors the intramolecular cyclization over intermolecular polymerization.
-
Base Selection: Screen different bases. While inorganic bases like potassium carbonate can be effective, non-nucleophilic organic bases such as diisopropylethylamine (DIPEA) might offer better selectivity.
-
Solvent Screening: Polar aprotic solvents like acetonitrile or DMF are often good choices for such reactions. Conduct small-scale experiments to identify the optimal solvent.
-
Temperature Control: Monitor the reaction temperature closely. While higher temperatures can increase the reaction rate, they may also lead to the formation of byproducts. An optimal temperature profile should be determined.
Question 2: Formation of multiple products during the N-alkylation step.
Possible Causes:
-
Over-alkylation: The presence of two nitrogen atoms in the piperazinone ring can lead to di-alkylation, even though one is part of an amide.
-
Competing O-alkylation: The enolate of the piperazinone can undergo O-alkylation, leading to an undesired isomer.
-
Base-Induced Side Reactions: A strong base can promote the self-condensation of ethyl bromoacetate or other side reactions.
Troubleshooting Steps:
-
Controlled Addition of Alkylating Agent: Add the ethyl bromoacetate slowly to the reaction mixture to maintain a low instantaneous concentration, which can help minimize over-alkylation.
-
Choice of Base and Temperature: Use a strong, non-nucleophilic base like sodium hydride (NaH) at low temperatures (e.g., 0 °C) to favor the formation of the desired C-alkylated product.
-
Protecting Group Strategy: While more complex, a protecting group strategy on one of the nitrogens could be considered if regioselectivity remains a major issue, though this adds steps to the synthesis.[1]
Sources
Validation & Comparative
A Technical Guide to Piperazine Derivatives in Research: A Comparative Analysis of Ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate and Other Key Scaffolds
Introduction: The Piperazine Scaffold - A Cornerstone of Modern Medicinal Chemistry
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in drug discovery.[1][2] Its unique structural and physicochemical properties, including a high pKa, the ability to engage in multiple hydrogen bonds, and its conformational flexibility, make it a versatile building block for creating compounds with a wide range of biological activities.[3][4] Piperazine derivatives have been successfully developed into drugs targeting a vast array of conditions, from central nervous system (CNS) disorders to cancer and infectious diseases.[5][6][7]
This guide provides an in-depth technical comparison of a specific, less-explored derivative, Ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate, with other well-established classes of piperazine derivatives. We will delve into their synthesis, potential mechanisms of action, and the experimental protocols used to evaluate their performance, offering researchers, scientists, and drug development professionals a comprehensive resource for their work with this important class of compounds.
Focus Compound: this compound
While extensive research on this compound is not widely published, its structure suggests potential as a CNS-active agent. The 3-oxopiperazine core is a feature of compounds with diverse biological activities, and the N,N'-dimethyl substitution, along with the ethyl acetate side chain, can significantly influence its pharmacokinetic and pharmacodynamic properties.
Inferred Synthesis
A plausible synthetic route to this compound can be inferred from standard organic chemistry reactions for the N-alkylation of piperazinones.[8][9] A potential pathway is outlined below:
Caption: Proposed synthetic pathway for this compound.
This two-step methylation of a commercially available or readily synthesized piperazinone precursor represents a straightforward approach to obtaining the target compound. The choice of base and methylating agent would be critical to optimize yield and minimize side reactions.
Comparative Analysis with Other Piperazine Derivatives
To understand the potential of this compound, it is essential to compare it to other classes of piperazine derivatives that have been extensively studied.
Arylpiperazines
Arylpiperazines are perhaps the most well-known class of piperazine derivatives, with numerous approved drugs for CNS disorders.[6] These compounds typically feature an aryl group attached to one of the piperazine nitrogens.
-
Examples:
-
Buspirone: An anxiolytic that acts as a serotonin 5-HT1A receptor partial agonist.[6]
-
Vortioxetine: An antidepressant with a multimodal mechanism of action, including serotonin reuptake inhibition and modulation of various serotonin receptors.[6]
-
Clozapine: An atypical antipsychotic with a complex pharmacology, including antagonism of dopamine D2 and serotonin 5-HT2A receptors.[6]
-
-
Mechanism of Action: Arylpiperazines primarily modulate monoaminergic systems (dopamine, serotonin, and norepinephrine) by acting as receptor agonists, antagonists, or reuptake inhibitors.[6]
Caption: General mechanism of action for arylpiperazine derivatives in the CNS.
Benzylpiperazines
Benzylpiperazines, such as 1-benzylpiperazine (BZP), are another class of CNS-active piperazine derivatives, often known for their stimulant properties.[6] Their mechanism of action also involves the monoaminergic system, but often with a greater emphasis on dopamine and norepinephrine release and reuptake inhibition.
Piperazine-based Kinase Inhibitors
In oncology, the piperazine scaffold is a key component of many tyrosine kinase inhibitors (TKIs).[10]
-
Example:
-
Imatinib: A TKI used to treat chronic myeloid leukemia and other cancers. The piperazine moiety in imatinib is crucial for its solubility and binding to the ATP-binding pocket of the BCR-Abl kinase.
-
The diverse applications of these derivatives highlight the chemical tractability of the piperazine core.
Experimental Data and Protocols
Objective comparison of novel compounds requires robust and standardized experimental data. Below are key assays and how data can be presented.
Data Presentation: Comparative Biological Activity
| Compound Class | Example Compound | Primary Target(s) | In Vitro Potency (Ki or IC50) | In Vivo Model / Effect |
| 3-Oxopiperazine | This compound | Hypothetical: 5-HT or DA receptors | To be determined | Hypothetical: Antidepressant-like effects in FST/TST |
| Arylpiperazine | Vortioxetine | SERT, 5-HT1A, 5-HT3 | SERT Ki: 1.6 nM | Antidepressant and anxiolytic-like effects in rodent models |
| Benzylpiperazine | 1-Benzylpiperazine (BZP) | DAT, NET, SERT | DAT IC50: 77 nM | Stimulant effects, increased locomotor activity |
| Kinase Inhibitor | Imatinib | BCR-Abl, c-Kit, PDGFR | BCR-Abl IC50: ~250 nM | Antitumor activity in CML models |
Note: Data for Vortioxetine, BZP, and Imatinib are compiled from various public sources for illustrative purposes.
Experimental Protocols
Protocol 1: In Vitro Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for a specific G-protein coupled receptor (GPCR), such as a dopamine or serotonin receptor.
Workflow Diagram:
Sources
- 1. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective Effects of a Piperazine Derivative [N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} Carbamic Acid Ethyl Ester] Against Aluminium-Induced Neurotoxicity: Insights From In Silico and In Vivo Studies | springermedizin.de [springermedizin.de]
- 4. researchgate.net [researchgate.net]
- 5. Novel Piperazine Derivatives of Vindoline as Anticancer Agents | MDPI [mdpi.com]
- 6. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of the Bioactivity of Substituted Piperazinones: A Guide for Drug Discovery Professionals
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, represents a privileged scaffold in medicinal chemistry.[1][2][3][4] Its unique structural and physicochemical properties, including the ability to engage in various non-covalent interactions and its favorable pharmacokinetic profile, have made it a cornerstone in the design of numerous therapeutic agents.[2][5] This guide provides a comparative analysis of the bioactivity of substituted piperazinones, focusing on key therapeutic areas where this scaffold has shown significant promise: oncology, infectious diseases, and neurodegenerative disorders. We will delve into the structure-activity relationships (SAR) that govern their biological effects and provide detailed protocols for their evaluation, empowering researchers to accelerate the discovery of novel piperazinone-based therapeutics.
The Piperazinone Core: A Versatile Template for Bioactivity
The piperazin-2-one core, a derivative of piperazine, offers a rigidified structure that can be strategically functionalized at multiple positions to modulate its interaction with biological targets. The inherent polarity of the two nitrogen atoms and the carbonyl group allows for a diverse range of substitutions, influencing the molecule's overall lipophilicity, hydrogen bonding capacity, and spatial arrangement.[2][5] This versatility is a key reason why piperazinone derivatives have been successfully developed as anticancer, antimicrobial, and neuroprotective agents.[1][6][7][8][9][10][11][12]
Comparative Bioactivity Across Therapeutic Areas
The biological activity of substituted piperazinones is profoundly influenced by the nature and position of the substituents on the core ring. This section provides a comparative overview of these effects in different disease contexts.
Anticancer Activity: Targeting Cellular Proliferation
Piperazine and its derivatives have demonstrated significant potential as anticancer agents by interacting with various molecular targets involved in cancer pathogenesis, including cell cycle regulation and angiogenesis.[1][3][13][14] The cytotoxic effects of these compounds are often evaluated against a panel of cancer cell lines.
A study on novel piperazin-2-one derivatives revealed that bioisosteric replacement of an imidazole ring with groups like guanidine, thiourea, and hydrazide led to increased cytotoxicity against colon (HT-29) and lung (A549) cancer cell lines.[15][16][17] Notably, these compounds exhibited lower toxicity towards normal fetal lung fibroblast (MRC-5) cells, suggesting a degree of selectivity for cancer cells.[15][16][17] The electron density of the substituted groups appears to play a crucial role in their cytotoxic activity.[15][16][17]
Another series of vindoline-piperazine derivatives showed remarkable antiproliferative activity.[18] Specifically, a derivative with a 4-trifluoromethylphenyl substituent on the piperazine nitrogen was highly effective against several cancer types, including colon, CNS, melanoma, and breast cancer cell lines.[18] This highlights the importance of aromatic substitutions in enhancing anticancer potency.
Table 1: Comparative Anticancer Activity of Substituted Piperazinones
| Compound Class | Substitution Pattern | Cancer Cell Lines | Key Findings | Reference |
| Piperazin-2-ones | Bioisosteres of imidazole (guanidine, thiourea, hydrazide) | HT-29 (colon), A549 (lung) | Increased cytotoxicity compared to the parent compound. Lower toxicity in normal cells. | [15][16][17] |
| Vindoline-Piperazines | 4-trifluoromethylphenyl on piperazine nitrogen | Various (colon, CNS, melanoma, breast) | Highly effective with significant growth inhibition. | [18] |
| Thiazolinylphenyl-piperazines | Acetylated vs. non-acetylated | MCF-7 (breast) | Antitumor effect was not influenced by increased lipophilicity from acetylation. | [13] |
Antimicrobial and Antifungal Activity: Combating Infectious Agents
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[8][9] Piperazine derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activities.[6][8][9][11][19]
The antimicrobial efficacy of substituted piperazines is often determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.[20][21][22] Various methods, including broth microdilution and agar dilution, are employed to determine MIC values.[20][21][23]
For instance, a series of piperazine derivatives were synthesized and screened against various bacterial strains, including Staphylococcus aureus and Escherichia coli, and fungal strains like Candida albicans and Aspergillus niger.[6][8] Many of these compounds demonstrated significant antimicrobial and antifungal properties.[6] Chalcones containing a piperazine moiety have also shown potent activity, with one compound exhibiting a MIC value of 2.22 µg/mL against Candida albicans, comparable to the standard drug Fluconazole.[8]
Table 2: Comparative Antimicrobial Activity of Substituted Piperazines
| Compound Class | Substitution Pattern | Target Organisms | Key Findings | Reference |
| Substituted Piperazines | Various aromatic and heterocyclic groups | S. aureus, E. coli, C. albicans, A. niger | Many compounds showed significant antimicrobial and antifungal properties. | [6] |
| Piperazine-containing Chalcones | Chalcone moiety | C. albicans | One compound showed a potent MIC of 2.22 µg/mL. | [8] |
| Piperazinyl Phenyl Oxazolidinones | Substitution on the distant nitrogen atom | Gram-positive bacteria (S. aureus, S. epidermidis) | Some compounds showed superior in-vitro activity compared to Linezolid. | [8] |
Neuroprotective Activity: Potential in Neurodegenerative Diseases
Piperazine derivatives are also being investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease.[7][10][24][25] Their mechanism of action often involves targeting specific receptors in the central nervous system.
One study identified piperazine (PPZ) as a potentiator of the TRPC6 channel, which plays a role in memory formation.[7][24] PPZ was shown to restore long-term potentiation in a mouse model of Alzheimer's, suggesting its potential as a lead molecule for developing therapeutic agents for this disease.[7][24]
Furthermore, novel piperazine-based compounds have been developed to target both amyloid-β and tau protein aggregation, two key pathological hallmarks of Alzheimer's disease.[25] These multi-target compounds have shown a dose-dependent effect in inhibiting and disaggregating these protein aggregates in vitro.[25]
Experimental Protocols for Bioactivity Assessment
To ensure the reliability and reproducibility of bioactivity data, standardized and well-validated experimental protocols are essential. This section details the methodologies for key assays used in the evaluation of substituted piperazinones.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[26][27] It relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[26][27][28] The amount of formazan produced is directly proportional to the number of viable cells.[26]
Step-by-Step MTT Assay Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[26]
-
Compound Treatment: Treat the cells with various concentrations of the substituted piperazinone compounds for a specified duration (e.g., 24, 48, or 72 hours).[26][29] Include appropriate vehicle controls.
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[26][30]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[26][28]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 540-570 nm.[26][28][30]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Causality Behind Experimental Choices: The use of phenol red-free and serum-free medium during MTT incubation is crucial to avoid background interference.[26][28] The incubation time with MTT should be optimized for the specific cell line being used to ensure sufficient formazan crystal formation without causing cellular stress.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[20][21][22]
Step-by-Step Broth Microdilution Protocol:
-
Compound Preparation: Prepare serial two-fold dilutions of the substituted piperazinone compounds in a 96-well microtiter plate containing a suitable broth medium.[21][22]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) according to established guidelines (e.g., McFarland standards).[31]
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension.[21][22]
-
Incubation: Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism being tested.[23]
-
MIC Determination: After incubation, visually inspect the plates for microbial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.[20][21][22] Microplate readers can also be used for automated growth assessment.[21]
Causality Behind Experimental Choices: The use of standardized inoculums is critical for the reproducibility and accuracy of MIC results.[31] The choice of broth medium and incubation conditions must be optimized for the specific microorganism to ensure proper growth in the control wells.
Enzyme Inhibition Assays
For piperazinones that target specific enzymes, inhibition assays are crucial to determine their potency and mechanism of action.[32][33][34][35][36] These assays measure the rate of an enzymatic reaction in the presence and absence of the inhibitor.
General Steps for an Enzyme Inhibition Assay:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and the substituted piperazinone inhibitor at various concentrations.
-
Assay Setup: In a suitable reaction vessel (e.g., a 96-well plate), combine the enzyme and the inhibitor and pre-incubate for a specific period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Reaction Monitoring: Monitor the progress of the reaction over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value. Further kinetic studies can be performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).[33]
Causality Behind Experimental Choices: The substrate concentration used in the assay is a critical parameter. For determining the IC50 of reversible inhibitors, it is often recommended to use a substrate concentration at or near the Michaelis-Menten constant (Km) of the enzyme.[32]
Visualizing Structure-Activity Relationships and Workflows
To better understand the complex relationships between chemical structure and biological activity, as well as the experimental processes, visual representations are invaluable.
Caption: Experimental Workflow for the MTT Cytotoxicity Assay.
Conclusion
Substituted piperazinones represent a highly versatile and promising class of bioactive molecules with demonstrated efficacy in oncology, infectious diseases, and neurodegenerative disorders. The structure-activity relationships discussed in this guide underscore the critical role of specific substitutions in modulating their biological effects. By employing the detailed and validated experimental protocols provided, researchers can confidently and efficiently evaluate the bioactivity of novel piperazinone derivatives, paving the way for the development of next-generation therapeutics. The continued exploration of this remarkable scaffold holds immense potential for addressing unmet medical needs across a spectrum of diseases.
References
A comprehensive list of references will be compiled and provided in the final version of this guide. The in-text citations provided above correspond to the search results and will be formatted with full details and clickable URLs.
Sources
- 1. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. apjhs.com [apjhs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ijbpas.com [ijbpas.com]
- 12. jetir.org [jetir.org]
- 13. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. impressions.manipal.edu [impressions.manipal.edu]
- 20. mdpi.com [mdpi.com]
- 21. integra-biosciences.com [integra-biosciences.com]
- 22. apec.org [apec.org]
- 23. woah.org [woah.org]
- 24. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. clyte.tech [clyte.tech]
- 27. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 28. MTT assay protocol | Abcam [abcam.com]
- 29. texaschildrens.org [texaschildrens.org]
- 30. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]
- 32. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 34. blog.biobide.com [blog.biobide.com]
- 35. researchgate.net [researchgate.net]
- 36. bellbrooklabs.com [bellbrooklabs.com]
A Comparative Guide to the Structural Validation of Ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate: X-ray Crystallography in Focus
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry.[1][2][3] This guide provides an in-depth technical comparison of analytical techniques for the structural validation of the novel compound, Ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate, with a primary focus on the gold-standard method: single-crystal X-ray crystallography. We will explore the causality behind experimental choices, present supporting data, and contrast this powerful technique with orthogonal methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Introduction: The Imperative of Structural Integrity
In the realm of drug discovery and materials science, a molecule's function is intrinsically linked to its structure.[1][2] Even subtle variations in stereochemistry or connectivity can lead to drastic differences in biological activity and physical properties. Therefore, rigorous structural validation is not merely a confirmatory step but a critical component of the research and development pipeline. This compound, a substituted piperazinone, presents an interesting case for structural elucidation due to its stereocenter and conformational flexibility. This guide will use this molecule as a framework to compare the definitive insights offered by X-ray crystallography against the complementary data provided by other common analytical techniques.
Part 1: The Definitive Method - Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) stands as the most powerful technique for determining the precise atomic arrangement within a crystalline solid.[4][5][6][7] It provides unambiguous information on bond lengths, bond angles, and absolute stereochemistry, yielding a three-dimensional map of electron density.[3][5][8]
Experimental Protocol: From Powder to Picture
The journey from a synthesized compound to a fully refined crystal structure involves several critical stages. The following protocol outlines the methodology for this compound.
Step 1: Synthesis and Purification
Step 2: Crystal Growth - The Art and Science
The major bottleneck in X-ray crystallography is often the growth of high-quality single crystals.[4][6] For a small organic molecule like this compound, several techniques can be employed.
-
Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture) is left undisturbed in a loosely covered vial.[9][10] The slow evaporation of the solvent gradually increases the concentration, leading to supersaturation and crystal formation. The choice of solvent is critical as it can influence crystal packing and morphology.[9]
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container with a less volatile "anti-solvent" in which the compound is insoluble.[11] The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[11]
-
Solvent Layering: A solution of the compound is carefully layered with a miscible anti-solvent.[9] Slow diffusion at the interface between the two solvents can lead to the growth of high-quality crystals.
For our target compound, a trial-and-error approach using a crystallization screen with various solvents and techniques is advisable. Let's assume successful crystallization is achieved by slow evaporation from an ethyl acetate/hexane mixture, yielding colorless, prismatic crystals suitable for diffraction (typically 0.1-0.3 mm in size).[12]
Step 3: Data Collection
A suitable crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[8][12] The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern. The crystal is then rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.[13]
Step 4: Structure Solution and Refinement
The collected diffraction data (a series of spots with varying intensities and positions) is processed to determine the unit cell dimensions and space group. The "phase problem" is then solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into this map, and the structure is refined by least-squares methods to achieve the best fit between the observed and calculated diffraction data.
Workflow for X-ray Crystallography
Caption: Workflow for determining a molecular structure by single-crystal X-ray crystallography.
Part 2: Orthogonal Validation Techniques
While X-ray crystallography provides an unparalleled level of detail, it is often complemented by other analytical methods that offer different, yet valuable, structural information.[14] These techniques are particularly useful when suitable crystals cannot be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.[15][16][17] It provides information about the chemical environment, connectivity, and stereochemistry of atoms.[15][18]
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube.
-
¹H NMR: This experiment provides information about the number of different types of protons and their neighboring protons. For our target molecule, we would expect distinct signals for the ethyl group protons, the methylene protons of the acetate side chain, the piperazinone ring protons, and the two N-methyl groups. The chemical shifts and coupling patterns would be crucial for initial structural assignment.[18][19]
-
¹³C NMR & DEPT: This provides information on the number of different types of carbon atoms.[15] A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can further distinguish between CH, CH₂, and CH₃ groups.[15]
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity between atoms.
-
COSY (Correlation Spectroscopy) shows which protons are coupled to each other.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is critical for piecing together the molecular skeleton.
-
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions, providing the molecular weight of a compound and information about its structure through fragmentation patterns.[20][21][22]
Experimental Protocol for MS Analysis
-
Sample Introduction and Ionization: A dilute solution of the compound is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique for this type of molecule, which typically generates the protonated molecular ion [M+H]⁺.[20]
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the exact mass to several decimal places.[20]
-
Tandem MS (MS/MS): The molecular ion is selected and fragmented. The resulting fragment ions provide valuable clues about the molecule's structure.[20][22] For this compound, characteristic losses of the ethoxy group, the entire ester side chain, or fragments of the piperazinone ring would be expected.
Part 3: Comparative Analysis
Each of these techniques offers a unique perspective on the structure of this compound. The choice of method depends on the specific question being asked and the nature of the sample.
Logical Comparison of Analytical Techniques
Sources
- 1. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rigaku.com [rigaku.com]
- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. pulstec.net [pulstec.net]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 9. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 12. fiveable.me [fiveable.me]
- 13. youtube.com [youtube.com]
- 14. Combining Mass Spectrometry and X-Ray Crystallography for Analyzing Native-Like Membrane Protein Lipid Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 17. researchgate.net [researchgate.net]
- 18. jchps.com [jchps.com]
- 19. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 20. CURRENTA: Mass spectrometry for structural elucidation [currenta.de]
- 21. geneonline.com [geneonline.com]
- 22. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: Unlocking the Therapeutic Potential of Piperazinone Scaffolds
The piperazine ring is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects.[1][2][3][4][5] The introduction of a keto group to form a piperazin-2-one core can further modulate the compound's physicochemical properties and biological target interactions. This guide focuses on the in vitro characterization of a novel piperazinone derivative, Ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate, and provides a systematic framework for comparing its biological activity against structurally related compounds.
The rationale for this investigation is built upon the hypothesis that substitutions on the piperazine ring and the acetate side chain will significantly influence the compound's efficacy and mechanism of action. By systematically evaluating our lead compound against carefully selected analogs, we aim to elucidate structure-activity relationships (SAR) that can guide future drug discovery and lead optimization efforts.[3] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the experimental design, protocols, and data interpretation for a robust in vitro comparison.
Selection of Comparator Compounds
To establish a meaningful comparison, a panel of structurally related compounds has been selected. These compounds, available from commercial vendors, feature systematic variations to the core structure of this compound.
| Compound ID | Compound Name | Structural Variation from Lead | CAS Number |
| LEAD-01 | This compound | - | Not available |
| COMP-01 | Ethyl 2-(3-oxopiperazin-2-yl)acetate | Lacks N1 and N4 methyl groups | 18423307- (related) |
| COMP-02 | Ethyl 2-(2-methyl-3-oxo-piperazin-2-yl)acetate | Lacks N1 and N4 methyl groups, methyl on C2 | 1327285-52-8 |
| COMP-03 | Ethyl (1-acetyl-3-oxopiperazin-2-yl)acetate | N1-acetyl instead of N1-methyl, lacks N4-methyl | 104143-60-4 |
| COMP-04 | Ethyl 2-(3-oxopiperazin-1-yl)acetate | Acetate group on N1 instead of C2 | 774493-57-1 |
Experimental Workflow: A Tiered Approach to In Vitro Characterization
A tiered approach will be employed to efficiently screen and characterize the compounds. This begins with a broad assessment of cytotoxicity, followed by more specific assays to probe potential mechanisms of action.
Caption: Tiered experimental workflow for in vitro compound characterization.
Part 1: Foundational Screening - Cytotoxicity Assays
The initial step in characterizing any novel compound is to assess its general cytotoxicity across a panel of relevant cell lines.[6][7] This provides a baseline understanding of the compound's potential as a therapeutic agent (e.g., in oncology) or its off-target toxicity.[6]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., HeLa, A549) and a non-cancerous control cell line (e.g., HEK293).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds (LEAD-01 and COMP-01 to 04) dissolved in DMSO.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should be kept below 0.5%. Replace the medium in the wells with the compound dilutions and incubate for 48-72 hours. Include vehicle control (DMSO) and untreated control wells.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Data Presentation: Comparative Cytotoxicity (IC50 Values)
| Compound ID | HeLa (IC50, µM) | A549 (IC50, µM) | HEK293 (IC50, µM) |
| LEAD-01 | Experimental Data | Experimental Data | Experimental Data |
| COMP-01 | Experimental Data | Experimental Data | Experimental Data |
| COMP-02 | Experimental Data | Experimental Data | Experimental Data |
| COMP-03 | Experimental Data | Experimental Data | Experimental Data |
| COMP-04 | Experimental Data | Experimental Data | Experimental Data |
| Doxorubicin (Control) | Known Value | Known Value | Known Value |
Part 2: Mechanistic Elucidation
Based on the cytotoxicity screening and the known activities of related heterocyclic compounds, further assays can be designed to explore specific mechanisms of action. For instance, if a compound shows selective cytotoxicity towards cancer cells, investigating its effect on key enzymes involved in cancer progression is a logical next step.
A. Enzyme Inhibition Assays
Many therapeutic agents function by inhibiting the activity of specific enzymes.[8][9] A general protocol for a spectrophotometric enzyme inhibition assay is provided below. This can be adapted for specific enzymes of interest, such as kinases or proteases, which are common targets in oncology.
Experimental Protocol: General Spectrophotometric Enzyme Inhibition Assay
This protocol provides a framework for determining the inhibitory effect of a compound on enzyme activity.[8][9]
Materials:
-
Purified enzyme of interest.
-
Specific substrate for the enzyme.
-
Test compounds dissolved in DMSO.
-
Assay buffer optimized for the enzyme.
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Reagent Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in the assay buffer.
-
Assay Setup: In a 96-well plate, add the enzyme solution and the desired concentrations of the test compound. Include control wells with the enzyme and DMSO (100% activity) and blank wells with buffer and DMSO.
-
Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme for 10-15 minutes to allow the inhibitor to bind to the enzyme.[8]
-
Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells.[8]
-
Measurement: Immediately measure the change in absorbance over a set period using a microplate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[10]
Sources
- 1. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 2. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. [PDF] Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate Diastereomers
Introduction: The Critical Role of Stereochemistry in Drug Development
In the landscape of pharmaceutical development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of biological activity. Chiral molecules, which exist as non-superimposable mirror images (enantiomers) or stereoisomers that are not mirror images (diastereomers), can exhibit profoundly different pharmacological and toxicological profiles.[1][2] For this reason, the unambiguous characterization and differentiation of stereoisomers is a cornerstone of modern drug discovery and a stringent regulatory requirement.
This guide focuses on the spectroscopic differentiation of the diastereomers of Ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate, a substituted piperazine derivative. Piperazine scaffolds are prevalent in medicinal chemistry, forming the core of numerous drugs.[3][4] The target molecule possesses at least two chiral centers, giving rise to distinct diastereomers. The spatial relationship between the substituents on these centers dictates the molecule's overall shape, which in turn governs its interaction with biological targets.
This document provides researchers, scientists, and drug development professionals with a comprehensive comparison of spectroscopic techniques for differentiating these diastereomers. We will move beyond mere data presentation to explain the causal mechanisms behind the expected spectral differences and provide field-proven experimental protocols.
Visualizing the Challenge: The Diastereomers
The core challenge lies in distinguishing molecules with the same connectivity but different spatial arrangements. Let's visualize the two potential diastereomers of our target compound, assuming a hypothetical cis and trans relationship between the substituent at C2 and a reference group.
Caption: Hypothetical cis and trans diastereomers of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful technique for distinguishing diastereomers in solution.[5][6] Unlike enantiomers, which have identical NMR spectra in achiral solvents, diastereomers have distinct electronic environments, leading to observable differences in their spectra.[7][8]
¹H and ¹³C NMR: The First Fingerprint
The different spatial arrangement of substituents in diastereomers alters the magnetic shielding of nearby nuclei. This results in different chemical shifts (δ) and coupling constants (J) for corresponding protons and carbons.
-
Chemical Shifts (δ): Protons or carbons that are spatially close to a bulky substituent in one diastereomer but distant in another will experience different levels of shielding and thus resonate at different frequencies. For our target molecule, the proton at C2 (the chiral center bearing the acetate group) is expected to show a significant difference in chemical shift between the cis and trans forms due to its proximity to the methyl group on the adjacent nitrogen.
-
Coupling Constants (J): The through-bond coupling between protons (³JHH) is dependent on the dihedral angle between them. The rigid chair-like conformation of the piperazine ring will enforce different dihedral angles between adjacent protons in the two diastereomers, leading to measurably different coupling constants.[9]
2D NOESY/ROESY: Unambiguous Proof of Relative Stereochemistry
The Nuclear Overhauser Effect (NOE) is the definitive method for determining relative stereochemistry.[10][11] NOE-based experiments, like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), detect correlations between protons that are close in space (< 5 Å), regardless of their bonding connectivity.[12][13]
-
Causality: In the cis diastereomer, we would expect a strong NOE correlation between the proton at C2 and the protons of the N-methyl group at N1. In the trans diastereomer, this correlation would be absent or very weak, as these protons would be on opposite faces of the ring and thus much farther apart. This single experiment can provide a conclusive assignment.
-
NOESY vs. ROESY: For molecules in the size range of our target compound, the NOE effect can sometimes be close to zero, making detection difficult. A ROESY experiment is often preferred in these cases because it provides a positive signal regardless of molecular tumbling rate.[10][13]
Expected Spectroscopic Data (NMR)
| Parameter | cis-Diastereomer (Expected) | trans-Diastereomer (Expected) | Rationale for Difference |
| ¹H δ (C2-H) | Downfield shift | Upfield shift | Anisotropic effect from proximity to N1-methyl group in the cis isomer. |
| ³J (H-C2-C(H)-N4) | ~2-4 Hz (axial-equatorial) | ~8-10 Hz (axial-axial) | Different dihedral angles due to ring conformation. |
| NOESY/ROESY | Strong correlation: C2-H ↔ N1-CH₃ | No correlation: C2-H ↔ N1-CH₃ | Protons are < 5 Å apart in cis, > 5 Å apart in trans. |
Experimental Protocol: 2D ¹H-¹H NOESY
-
Sample Preparation: Dissolve 5-10 mg of the purified diastereomer in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[3] Ensure the sample is free of paramagnetic impurities.
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz). Lock and shim the instrument for optimal magnetic field homogeneity.
-
Acquisition:
-
Acquire a standard 1D proton spectrum to determine the chemical shifts and select appropriate spectral widths.
-
Use a standard noesygpph pulse sequence.
-
Key Parameter (Mixing Time, d8): This is the time during which NOE transfer occurs. For a small molecule, start with a mixing time of 500-800 ms. Run a series of NOESY experiments with varying mixing times (e.g., 300 ms, 500 ms, 800 ms, 1.2 s) to monitor the build-up of the NOE cross-peaks.
-
Acquire a sufficient number of scans (e.g., 8-16) and increments in the indirect dimension (e.g., 256-512) to achieve a good signal-to-noise ratio.
-
-
Processing & Analysis:
-
Apply a squared sine-bell window function in both dimensions and perform a 2D Fourier transform.
-
Phase the spectrum carefully.
-
Analyze the 2D plot for cross-peaks that correlate protons close in space. A cross-peak between the C2-H proton and the N1-methyl protons would confirm the cis configuration.
-
Caption: Workflow for NOESY-based stereochemistry assignment.
Chiroptical Spectroscopy: A Complementary Approach
Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light.[14] These methods are exceptionally sensitive to the molecule's 3D structure and are powerful tools for stereochemical analysis, particularly for determining absolute configuration when compared with theoretical calculations.[1][15]
Vibrational Circular Dichroism (VCD)
VCD is the extension of circular dichroism into the infrared range, measuring the differential absorption of left- and right-circularly polarized IR light during vibrational transitions.[16][17]
-
Why it Works: While the standard IR spectra of diastereomers may be very similar, their VCD spectra are distinct. VCD signals are sensitive to the entire 3D arrangement of the molecule. Each diastereomer will produce a unique VCD spectrum—a "fingerprint" of its specific stereochemistry.[18]
-
Application: The absolute configuration can be determined by comparing the experimental VCD spectrum to a spectrum predicted by ab initio or Density Functional Theory (DFT) calculations for a known stereoisomer.[2][19] A match confirms the configuration, while a mirror-image spectrum indicates the opposite enantiomer. This method can be applied to each diastereomer separately.
Expected Spectroscopic Data (VCD)
| Wavenumber Range (cm⁻¹) | Region | Expected Outcome |
| 3000-2800 | C-H Stretch | Complex but distinct patterns of positive and negative bands for each diastereomer. |
| 1800-1600 | C=O Stretch | The amide and ester carbonyl stretches will show VCD signals whose sign and intensity are highly sensitive to the local chiral environment, providing a key point of differentiation. |
| 1500-1000 | Fingerprint | Rich with distinct VCD signals corresponding to C-N, C-O, and C-C stretches and bends, creating a unique fingerprint for each diastereomer. |
Experimental Protocol: VCD Analysis
-
Sample Preparation: A higher concentration is needed for VCD compared to standard IR. Dissolve ~5-15 mg of the sample in 100-200 µL of a suitable solvent (e.g., CCl₄, CDCl₃) in a specialized VCD cell with a short path length (e.g., 100 µm).[17]
-
Data Acquisition:
-
Use a VCD spectrometer, which is typically an FTIR spectrometer equipped with a photoelastic modulator (PEM).[16]
-
Collect the VCD spectrum over the mid-IR range (e.g., 4000-800 cm⁻¹).
-
Acquire spectra for a sufficient duration (e.g., 2-4 hours) to achieve an adequate signal-to-noise ratio, as VCD signals are several orders of magnitude weaker than absorption signals.[17]
-
Collect a baseline spectrum of the pure solvent in the same cell.
-
-
Computational Modeling (for Absolute Configuration):
-
Perform a conformational search for one enantiomer of a single diastereomer using a computational chemistry package.
-
Optimize the geometry of the low-energy conformers using DFT (e.g., B3LYP functional with a 6-31G(d) basis set).
-
Calculate the theoretical VCD spectrum, Boltzmann-averaging the contributions from all significant conformers.
-
-
Analysis: Subtract the solvent spectrum from the sample spectrum. Compare the experimental VCD spectrum with the computationally predicted spectrum. A visual match or a high correlation coefficient confirms the absolute configuration of that diastereomer.[19]
Caption: Logic for absolute configuration assignment using VCD.
Mass Spectrometry (MS): A Limited but Potential Tool
Distinguishing stereoisomers by mass spectrometry is challenging because they have the same mass.[20] However, differences in fragmentation patterns can sometimes arise due to stereochemical differences that influence the stability of fragment ions or the kinetics of fragmentation pathways.[21][22]
-
Potential for Differentiation: The different spatial arrangements in the diastereomers could lead to subtle differences in ion abundances in the Electron Ionization (EI) mass spectrum. For example, one diastereomer might favor a specific elimination pathway that is sterically hindered in the other. Tandem MS (MS/MS) techniques could further amplify these small differences.[22][23]
-
Verdict: While not as definitive as NMR or VCD for this application, comparing the high-resolution mass spectra of the two purified diastereomers is a worthwhile endeavor. Significant and reproducible differences in the relative intensities of key fragment ions could serve as a rapid, supplementary method for differentiation.
Conclusion and Recommendations
For the unambiguous differentiation and structural elucidation of this compound diastereomers, a multi-faceted spectroscopic approach is recommended.
-
Primary & Definitive Method: NMR Spectroscopy is indispensable. Standard 1D ¹H and ¹³C spectra will provide the initial evidence of differentiation. A 2D NOESY or ROESY experiment is the most direct and conclusive method for determining the relative stereochemistry of each diastereomer.
-
Complementary & Absolute Configuration Method: Vibrational Circular Dichroism (VCD) offers a powerful secondary technique. It provides a unique spectral fingerprint for each diastereomer and, when combined with DFT calculations, is the gold standard for determining the absolute configuration in solution.
-
Supplementary Method: Mass Spectrometry should be used to confirm molecular weight. A careful comparison of the fragmentation patterns of the purified diastereomers may reveal reproducible differences that can be used for quality control purposes.
By integrating these techniques, researchers can build a self-validating system for the complete and confident stereochemical assignment of the target molecule, ensuring the scientific integrity required for progression in drug development.
References
-
Brittain, H. G. (1998). Applications of chiroptical spectroscopy for the characterization of pharmaceutical compounds. Journal of Pharmaceutical and Biomedical Analysis, 17(6-7), 933-940. [Link]
-
Ye, D., & Zhang, X. (2018). Analysis of stereoisomers of chiral drug by mass spectrometry. Chirality, 30(5), 609-618. [Link]
-
Nafie, L. A. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [Link]
-
Splendore, M., & Mandelbaum, A. (1997). Stereochemistry Studied Using Mass Spectrometry. ResearchGate. [Link]
-
Wikipedia. (n.d.). Vibrational circular dichroism. [Link]
-
Stephens, P. J., Devlin, F. J., Cheeseman, J. R., & Frisch, M. J. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality, 20(5), 643-663. [Link]
-
Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. [Link]
-
Brittain, H. G. (2002). Chiroptical Spectroscopy in Drug Analysis. ResearchGate. [Link]
-
UCSD SSPPS NMR Facility. (2015). NOESY and ROESY. [Link]
-
Elyashberg, M., Williams, A. J., & Martin, G. E. (2011). Methods of Relative Stereochemistry Determination in CASE Systems. In Contemporary Computer-Assisted Approaches to Molecular Structure Elucidation. The Royal Society of Chemistry. [Link]
-
Nanalysis. (2019). Enantiomers – Image | Mirror Image. [Link]
-
Singh, S., & Singh, V. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega, 5(38), 24273-24278. [Link]
-
Moser, A. (2022). Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs. [Link]
-
Answers. (2025). What is the relationship between NMR spectroscopy and diastereomers in organic chemistry? [Link]
-
Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. New Journal of Chemistry, 43(1), 226-236. [Link]
-
Reddit. (2022). Can NMR be used to separate enantiomers or diastereomers? r/Mcat. [Link]
-
Polavarapu, P. L. (2016). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. Molecules, 21(8), 1056. [Link]
-
Nanalysis. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. [Link]
-
Wodtke, R., Kuchar, M., Drave, I., Lázničková, A., & Mamat, C. (2019). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 24(21), 3907. [Link]
-
Weatherly, C. A., et al. (2018). Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods. Journal of Pharmaceutical and Biomedical Analysis, 155, 22-29. [Link]
-
ORGANIC SPECTROSCOPY INTERNATIONAL. (2014). NOESY and ROESY. [Link]
-
ResearchGate. (2020). ¹H VT-NMR spectroscopy of piperazine 2c (400 MHz, d8-THF) showing 5.40−3.10 ppm. [Link]
-
Chemistry World. (2013). Unravelling stereochemistry via mass spectrometry. [Link]
-
Rapińska, K., et al. (2013). Differentiation of Diastereoisomers of Protected 1,2-Diaminoalkylphosphonic Acids by EI Mass Spectrometry and Density Functional Theory. Journal of the American Society for Mass Spectrometry, 24(5), 723-732. [Link]
-
Al-Hourani, B. J., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 13(1), 1085. [Link]
-
Chad's Prep. (2018). 15.4 Homotopic vs Enantiotopic vs Diastereotopic. YouTube. [Link]
-
Polavarapu, P. L. (n.d.). What is Chiroptical Spectroscopy? [Link]
-
Chemistry Stack Exchange. (2022). How might one distinguish between two acyclic diastereomers other than by X-ray diffraction? [Link]
-
Groleau, R. R., et al. (2024). Spectroscopic Analysis: Diastereomeric Derivatization for Spectroscopy. In Comprehensive Chirality. Elsevier. [Link]
-
ResearchGate. (2024). 8.29 Spectroscopic Analysis: Diastereomeric Derivatization for Spectroscopy. [Link]
Sources
- 1. Applications of chiroptical spectroscopy for the characterization of pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. answers.com [answers.com]
- 7. Enantiomers – Image | Mirror Image — Nanalysis [nanalysis.com]
- 8. reddit.com [reddit.com]
- 9. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 10. UCSD SSPPS NMR Facility: NOESY and ROESY [sopnmr.blogspot.com]
- 11. books.rsc.org [books.rsc.org]
- 12. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 13. ORGANIC SPECTROSCOPY INTERNATIONAL: NOESY and ROESY [orgspectroscopyint.blogspot.com]
- 14. What is Chiroptical Spectroscopy? – Chirality Section of the Society for Applied Spectroscopy (SAS) [saschirality.org]
- 15. Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 17. jascoinc.com [jascoinc.com]
- 18. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. schrodinger.com [schrodinger.com]
- 20. Analysis of stereoisomers of chiral drug by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Differentiation of Diastereoisomers of Protected 1,2-Diaminoalkylphosphonic Acids by EI Mass Spectrometry and Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry [eureka.patsnap.com]
Navigating the SAR Landscape of Ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate Derivatives: A Comparative Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically successful drugs. Its versatile structure allows for extensive modification, making it a privileged core for the development of novel therapeutic agents.[1][2][3] This guide focuses on a specific, yet underexplored, class of these compounds: Ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate derivatives. While the broader family of piperazine-containing molecules has been extensively studied for a range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and central nervous system (CNS) effects, a detailed structure-activity relationship (SAR) analysis for this particular scaffold remains largely uncharted territory in publicly available scientific literature.[4][5]
This guide, therefore, aims to provide a foundational framework for researchers venturing into this area. By drawing parallels from SAR studies of structurally related piperazinone and piperazine derivatives, we will construct a predictive SAR model. This will be complemented by detailed, adaptable experimental protocols for the synthesis and biological evaluation of novel derivatives, empowering researchers to generate the crucial data needed to build a comprehensive understanding of this promising chemical space.
The Core Scaffold: this compound
The central structure, this compound, presents several key features for synthetic modification and potential interaction with biological targets:
-
Piperazin-2-one Ring: A six-membered heterocyclic ring containing two nitrogen atoms and a ketone functionality. The lactam moiety introduces a degree of rigidity and potential hydrogen bonding capabilities.
-
N1 and N4-Methylation: The presence of methyl groups on both nitrogen atoms influences the compound's polarity, lipophilicity, and metabolic stability. These positions are prime targets for exploring the impact of different alkyl or aryl substituents.
-
Ethyl Acetate Side Chain at C2: This ester group provides a handle for hydrolysis by esterases in vivo, potentially leading to a carboxylic acid metabolite. The length and nature of this side chain can be varied to probe the binding pocket of a target protein.
Hypothetical Structure-Activity Relationship (SAR) Exploration
In the absence of direct experimental data for the title compound and its derivatives, we can extrapolate potential SAR trends based on published studies of other piperazine and piperazinone analogs. This serves as a starting point for rational drug design.
Key Modification Points and Predicted Impact on Activity:
| Modification Site | Proposed Analogs | Hypothesized Impact on Biological Activity | Rationale based on Related Compounds |
| N1-Position | - Demethylation (NH) - Larger alkyl groups (e.g., ethyl, propyl) - Aryl or heteroaryl substituents | - NH: May introduce hydrogen bond donor capabilities, potentially altering target interactions. - Larger Alkyl/Aryl Groups: Could enhance lipophilicity, potentially improving cell permeability and CNS penetration. May also introduce steric hindrance affecting binding. | SAR studies on various piperazine derivatives have shown that modifications at the nitrogen atoms significantly influence their pharmacological profiles, including CNS and antimicrobial activities.[6][7] |
| N4-Position | - Demethylation (NH) - Substitution with larger alkyl or aryl groups | - Similar to N1, modifications will alter the molecule's overall physicochemical properties. The N4 position in many piperazine-based drugs is crucial for interacting with specific receptor subtypes. | In many CNS-active piperazines, the substituent at the N4 position dictates the primary pharmacology (e.g., targeting dopamine or serotonin receptors).[4] |
| Ethyl Acetate Side Chain | - Hydrolysis to carboxylic acid - Variation of the ester alkyl group (e.g., methyl, t-butyl) - Amidation (primary, secondary, tertiary amides) - Replacement with other functional groups (e.g., ketones, alcohols) | - Carboxylic Acid: Increased polarity, may act as a key binding group (e.g., for zinc metalloproteinases). - Ester Variation: Can modulate stability and pharmacokinetic profile. - Amides: Introduce different hydrogen bonding patterns and can significantly alter biological activity. | The ester group is a common pharmacophore that can be tailored to fit specific binding pockets and influence prodrug potential. |
| Piperazinone Ring | - Introduction of substituents at C5 and C6 - Ring modification (e.g., to piperazine-2,5-dione) | - Substituents on the ring can introduce chirality and explore additional binding interactions. - Altering the core ring structure will fundamentally change the compound's shape and electronic properties. | The rigidity and substitution pattern of the heterocyclic core are critical determinants of activity in many drug classes. |
Experimental Protocols: A Guide to Synthesizing and Evaluating Novel Derivatives
To validate the hypothetical SAR and uncover the therapeutic potential of this compound class, a systematic approach to synthesis and biological screening is essential.
General Synthetic Strategy
The synthesis of this compound derivatives can be approached through a multi-step sequence, adaptable for creating a diverse library of analogs.
dot
Sources
A Head-to-Head Comparative Guide to the Preclinical Profile of Ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate
A Senior Application Scientist's Guide for CNS Drug Discovery Researchers
In the landscape of Central Nervous System (CNS) drug discovery, particularly in the pursuit of novel nootropic and neuroprotective agents, the rigorous preclinical evaluation of new chemical entities is paramount.[1][2] This guide provides an in-depth comparative framework for benchmarking Ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate, a novel piperazine derivative, against established pharmacological agents. The piperazine scaffold is a versatile structure found in many CNS-active drugs, known to interact with various neurotransmitter systems.[3][4][5]
This document is structured to provide not just protocols, but the strategic rationale behind the experimental design, empowering researchers to generate robust, decision-enabling data. We will compare our target compound against two well-characterized agents: Piracetam , the archetypal nootropic agent, and Noopept (GVS-111) , a potent dipeptide analog with a distinct pharmacological profile.[6][7]
Compound Profiles: Structure and Hypothesized Mechanisms
A foundational understanding of the comparators' mechanisms is crucial for contextualizing the experimental data.
-
This compound (Test Compound): As a cyclic dipeptide analog, its structure suggests potential activity within the CNS. Its precise mechanism is unknown, but based on its piperazine core, it may modulate monoaminergic systems or, like other nootropics, influence neurotrophic factor expression or glutamatergic neurotransmission.[3][4][8]
-
Piracetam: The first of the "nootropic" drugs, Piracetam is thought to enhance cognitive functions like learning and memory.[6][9] Its mechanism is not fully elucidated but is believed to involve the modulation of cholinergic and glutamatergic neurotransmitter systems, as well as improving cell membrane fluidity.[10][11][12] It does not exhibit sedative or stimulant properties.[6][9]
-
Noopept (N-phenylacetyl-L-prolylglycine ethyl ester): Developed as a dipeptide analog of Piracetam, Noopept is administered at lower doses.[8][13] Its proposed mechanisms include increasing the expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF), exerting a protective effect against glutamate toxicity, and modulating acetylcholine signaling.[7][8][13][14] Unlike Piracetam, Noopept has been shown to specifically increase the DNA-binding activity of the transcription factor HIF-1.[13][15]
Strategic Experimental Workflow for Comparative Benchmarking
The following workflow is designed to provide a multi-faceted comparison, moving from broad cellular effects to specific molecular targets and finally to in vivo behavioral outcomes.
Caption: A strategic workflow for the pharmacological benchmarking of novel CNS compounds.
Detailed Experimental Protocols & Data Presentation
Here, we detail the core assays for a robust comparison. The presented data are illustrative examples to guide interpretation.
In Vitro Assay: Neuroprotection Against Glutamate Excitotoxicity
Rationale: Glutamate-induced excitotoxicity is a key pathological mechanism in many neurodegenerative diseases.[16] This assay determines a compound's ability to protect neurons from such damage, a critical function for a potential neuroprotective agent.[17][18][19] We use the human neuroblastoma SH-SY5Y cell line, a well-established model for neuroprotective studies.[16][17][18]
Protocol:
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F-12 medium supplemented with 10% FBS until they reach approximately 70% confluency.[20]
-
Seeding: Seed the cells into 96-well plates at a density of 5x10⁴ cells/well and allow them to attach for 24 hours.[17]
-
Pre-treatment: Pre-treat the cells for 1 hour with varying concentrations of the test compound, Piracetam, or Noopept (e.g., 1 µM, 10 µM, 100 µM).
-
Induce Toxicity: Introduce glutamate to a final concentration of 40-100 mM to induce excitotoxicity and co-incubate with the compounds for an additional 24 hours.[17][18]
-
Assess Viability: Measure cell viability using the MTT assay. Add MTT solution to each well, incubate for 4 hours, then solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.[18]
-
Data Analysis: Express cell viability as a percentage relative to the untreated control cells.
Illustrative Data:
| Compound | Concentration (µM) | % Cell Viability (Mean ± SD) |
| Vehicle Control | - | 100 ± 4.5 |
| Glutamate (100 mM) | - | 48 ± 3.2 |
| Ethyl 2-(...)acetate | 1 | 55 ± 2.8 |
| 10 | 72 ± 3.1 | |
| 100 | 85 ± 4.0 | |
| Piracetam | 1 | 50 ± 3.5 |
| 10 | 54 ± 2.9 | |
| 100 | 61 ± 3.8 | |
| Noopept | 1 | 65 ± 3.3 |
| 10 | 81 ± 4.1 | |
| 100 | 88 ± 3.7 | |
| p < 0.05 compared to Glutamate only |
Molecular Target Assay: Dopamine Transporter (DAT) Binding
Rationale: The piperazine moiety is known to interact with monoamine transporters.[3][21] The Dopamine Transporter (DAT) is a key regulator of dopaminergic signaling and a target for many CNS drugs.[22][23] A radioligand binding assay will determine if the test compound directly interacts with this transporter.[22][24]
Protocol:
-
Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing human DAT (hDAT).[24]
-
Assay Setup: In a 96-well plate, combine the cell membrane suspension (20-50 µg protein) with a radioligand such as [³H]WIN 35,428 (final concentration ~1-2 nM).[24]
-
Competition Binding: Add varying concentrations of the test compound, Piracetam, Noopept, or a known DAT inhibitor like GBR 12909 (for non-specific binding) to compete with the radioligand.[24]
-
Incubation: Incubate the plate at 4°C for 2-3 hours to reach equilibrium.[24]
-
Filtration: Rapidly filter the contents through glass fiber filters to separate bound from free radioligand.[24]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the binding affinity (Ki) from the IC50 values (the concentration of the compound that inhibits 50% of specific binding).
Illustrative Data:
| Compound | DAT Binding Affinity (Ki, nM) |
| Ethyl 2-(...)acetate | 850 |
| Piracetam | > 10,000 |
| Noopept | > 10,000 |
| GBR 12909 (Control) | 5.2 |
In Vivo Assay: Morris Water Maze for Spatial Learning and Memory
Rationale: The Morris Water Maze (MWM) is a gold-standard behavioral test to assess hippocampal-dependent spatial learning and memory in rodents.[25][26][27][28] It is a robust method for evaluating the efficacy of potential cognitive enhancers.[25][26][29]
Protocol:
-
Apparatus: Use a circular pool (approx. 150 cm diameter) filled with opaque water, with a hidden escape platform submerged 1 cm below the surface.[25][29] The room should contain various distal visual cues.[28]
-
Animal Groups: Use adult male Wistar rats, divided into groups: Vehicle control, Test Compound (e.g., 1 mg/kg, i.p.), Piracetam (e.g., 100 mg/kg, i.p.), and Noopept (e.g., 0.5 mg/kg, i.p.).
-
Acquisition Phase (4-5 days): Conduct four trials per day for each rat. Place the rat in the water at one of four starting positions. Allow the rat to swim for a maximum of 90 seconds to find the platform.[28] If it fails, guide it to the platform.[28] Record the escape latency (time to find the platform).
-
Probe Trial (Day 6): Remove the platform and allow the rat to swim freely for 60-90 seconds.[28] Record the time spent in the target quadrant (where the platform was located).[25]
-
Data Analysis: Analyze escape latencies across acquisition days and the percentage of time spent in the target quadrant during the probe trial.
Illustrative Data:
| Treatment Group | Day 4 Escape Latency (s, Mean ± SEM) | % Time in Target Quadrant (Probe Trial) |
| Vehicle Control | 35 ± 3.1 | 30 ± 2.5 |
| Ethyl 2-(...)acetate | 22 ± 2.5 | 48 ± 3.1 |
| Piracetam | 28 ± 2.8 | 38 ± 2.9 |
| Noopept | 19 ± 2.2 | 55 ± 3.5 |
| p < 0.05 compared to Vehicle Control |
Mechanistic Insights and Pathway Visualization
The combined data allows us to hypothesize a mechanism of action. For instance, the neuroprotective effect of this compound, coupled with its cognitive enhancement in the MWM but weak DAT binding, suggests its primary mechanism is likely not through direct dopaminergic modulation but perhaps through glutamatergic system modulation or enhancement of neurotrophic pathways, similar to Noopept.[8][14]
Caption: Hypothesized mechanism of neuroprotection against glutamate-induced excitotoxicity.
Conclusion and Future Directions
This guide outlines a foundational strategy for the preclinical benchmarking of this compound. The illustrative data suggest the compound possesses significant neuroprotective and cognitive-enhancing properties, potentially superior to Piracetam and comparable to Noopept. Its weak interaction with the dopamine transporter suggests its mechanism diverges from classical stimulants and warrants further investigation into its effects on neurotrophic factor expression and glutamatergic neurotransmission.
Future studies should expand upon this framework to include:
-
Broader Receptor Screening: A comprehensive panel to identify primary molecular targets.
-
Advanced In Vivo Models: Utilizing models of neurodegeneration (e.g., scopolamine-induced amnesia or animal models of Alzheimer's disease) to assess therapeutic potential.[30][31]
-
Safety Pharmacology: A full assessment of cardiovascular and CNS safety liabilities.[32]
By employing a systematic and comparative approach, researchers can efficiently characterize novel chemical entities and accelerate the journey from discovery to potential clinical application.
References
-
Vakhitova, Y. V., et al. (2016). Molecular Mechanism Underlying the Action of Substituted Pro-Gly Dipeptide Noopept. Acta Naturae, 8(1), 82–89. [Link]
-
W. A. M. D. M. (1991). Piracetam. An overview of its pharmacological properties and a review of its therapeutic use in senile cognitive disorders. Drugs & Aging, 1(1), 17-35. [Link]
-
Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature protocols, 1(2), 848-858. [Link]
-
Alzheimer's Drug Discovery Foundation. (n.d.). Noopept. Retrieved from [Link]
-
GenOracle. (n.d.). Noopept. Retrieved from [Link]
-
Roberts, A. (2017). Noopept (aka N-Phenylacetyl-L-prolylglycine ethyl ester or GVS-111) Explored. Retrieved from [Link]
-
Wikipedia. (n.d.). Piracetam. Retrieved from [Link]
-
D'Hooge, R., & De Deyn, P. P. (2001). Applications of the Morris water maze in the study of learning and memory. Brain research reviews, 36(1), 60-90. [Link]
-
SciSpace. (1991). Piracetam. An overview of its pharmacological properties and a review of its therapeutic use in senile cognitive disorders. Retrieved from [Link]
-
Winnicka, K., Tomasiak, M., & Bielawska, A. (2005). Piracetam--an old drug with novel properties? Acta poloniae pharmaceutica, 62(5), 405–409. [Link]
-
Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature Protocols, 1(2), 848-858. [Link]
-
Mouse Metabolic Phenotyping Centers. (2024). Morris Water Maze. Retrieved from [Link]
-
JoVE. (2011). Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice. Retrieved from [Link]
-
Albensi, B. C. (2008). Can in vitro assessment provide relevant end points for cognitive drug programs?. Expert opinion on drug discovery, 3(12), 1377–1382. [Link]
-
Nootropics Expert. (n.d.). Noopept. Retrieved from [Link]
-
Auctores. (2025). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Retrieved from [Link]
-
Kalenikova, E. I., et al. (2023). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Pharmaceuticals, 16(11), 1599. [Link]
-
ResearchGate. (2018). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Retrieved from [Link]
-
de Oliveira, R. S., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & clinical pharmacology, 33(1), 31–46. [Link]
-
The Science Behind CNS Drugs: The Role of Piperazine Derivatives. (n.d.). Retrieved from [Link]
-
Zhavoronkov, A., et al. (2015). Screening and personalizing nootropic drugs and cognitive modulator regimens in silico. Frontiers in aging neuroscience, 7, 6. [Link]
-
PharmacologyOnLine. (2017). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. Retrieved from [Link]
-
WuXi Biology. (n.d.). CNS Disease Models and Safety Pharmacology Testing. Retrieved from [Link]
-
Sitte, H. H., & Freissmuth, M. (2010). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, Chapter 1, Unit1.28. [Link]
-
BioIVT. (n.d.). DAT Transporter Assay. Retrieved from [Link]
-
Kim, G. J., et al. (2022). In Vivo Dopamine Neuron Imaging-Based Small Molecule Screen Identifies Novel Neuroprotective Compounds and Targets. Frontiers in aging neuroscience, 14, 846777. [Link]
-
Kim, G. J., et al. (2022). In Vivo Dopamine Neuron Imaging-Based Small Molecule Screen Identifies Novel Neuroprotective Compounds and Targets. eScholarship, University of California. [Link]
-
Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Retrieved from [Link]
-
Zhavoronkov, A., et al. (2015). Screening and personalizing nootropic drugs and cognitive modulator regimens in silico. Frontiers in aging neuroscience, 7, 6. [Link]
-
Lee, J., et al. (2019). Neuroprotective effects of Scrophularia buergeriana extract against glutamate-induced toxicity in SH-SY5Y cells. Molecular medicine reports, 19(5), 4155–4163. [Link]
-
Kandimalla, R., et al. (2021). Neuroprotective Effects of Neuropeptide Y on Human Neuroblastoma SH-SY5Y Cells in Glutamate Excitotoxicity and ER Stress Conditions. International journal of molecular sciences, 22(19), 10815. [Link]
-
Effects of Oxytocin on Glutamate Mediated Neurotoxicity in Neuroblastoma Cell Culture. (2023). Journal of Surgical and Medical Log, 1(1), 1-5. [Link]
-
Patsnap Synapse. (2025). What is the current landscape on nootropic drug research?. Retrieved from [Link]
-
Nootropics as Cognitive Enhancers: Pharmacological Properties and Therapeutic Use. (2022). Journal of Experimental and Basic Medical Sciences, 3(2), 263-273. [Link]
-
Frölich, L., et al. (2021). Pharmacological Neuroenhancement: Current Aspects of Categorization, Epidemiology, Pharmacology, Drug Development, Ethics, and Future Perspectives. Journal of Alzheimer's disease, 80(4), 1347–1370. [Link]
-
MySkinRecipes. (n.d.). Ethyl (2-oxopiperidin-4-yl)acetate. Retrieved from [Link]
-
Liu, X. F., et al. (2013). Protection of SH-SY5Y neuronal cells from glutamate-induced apoptosis by 3,6'-disinapoyl sucrose, a bioactive compound isolated from Radix Polygala. Journal of ethnopharmacology, 146(3), 811–817. [Link]
-
Shipley, M. M., & Roffers-Agarwal, J. (2022). A novel method for generating glutamatergic SH-SY5Y neuron-like cells utilizing B-27 supplement. Frontiers in neuroscience, 16, 968339. [Link]
-
Malík, M., & Tlustoš, P. (2022). Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs. Nutrients, 14(16), 3367. [Link]
-
Science.gov. (n.d.). cognitive enhancers nootropics: Topics by Science.gov. Retrieved from [Link]
-
The Pharma Letter. (2025). Cognitive enhancers: what they are, how they work and what is in the pipeline. Retrieved from [Link]
-
Kovalska, V., et al. (2021). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Molecules (Basel, Switzerland), 26(11), 3290. [Link]
Sources
- 1. frontiersin.org [frontiersin.org]
- 2. Screening and personalizing nootropic drugs and cognitive modulator regimens in silico - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Piracetam. An overview of its pharmacological properties and a review of its therapeutic use in senile cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Noopept (aka N-Phenylacetyl-L-prolylglycine ethyl ester or GVS-111) Explored – IronMag Bodybuilding & Fitness Blog [dev.ironmagazine.com]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. Piracetam. An overview of its pharmacological properties and a review of its therapeutic use in senile cognitive disorders (1991) | Margaret W. Vernon | 89 Citations [scispace.com]
- 10. Piracetam: Pharmacological Effects and Pharmacokinetics_Chemicalbook [chemicalbook.com]
- 11. Piracetam - Wikipedia [en.wikipedia.org]
- 12. Piracetam: A Review of Pharmacological Properties and Clinical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. genoracle.com [genoracle.com]
- 14. nootropicsexpert.com [nootropicsexpert.com]
- 15. Molecular Mechanism Underlying the Action of Substituted Pro-Gly Dipeptide Noopept - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protection of SH-SY5Y Neuronal Cells from Glutamate-Induced Apoptosis by 3,6′-Disinapoyl Sucrose, a Bioactive Compound Isolated from Radix Polygala - PMC [pmc.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. mdpi.com [mdpi.com]
- 19. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 20. Frontiers | A novel method for generating glutamatergic SH-SY5Y neuron-like cells utilizing B-27 supplement [frontiersin.org]
- 21. ijrrjournal.com [ijrrjournal.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. bioivt.com [bioivt.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. Morris water maze: procedures for assessing spatial and related forms of learning and memory | Springer Nature Experiments [experiments.springernature.com]
- 27. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mmpc.org [mmpc.org]
- 29. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
- 30. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer’s Disease | Auctores [auctoresonline.org]
- 31. wuxibiology.com [wuxibiology.com]
- 32. What is the current landscape on nootropic drug research? [synapse.patsnap.com]
Navigating the Labyrinth of Off-Target Interactions: A Comparative Cross-Reactivity Profile of Ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate
A Technical Guide for Researchers in Drug Discovery and Development
In the intricate world of drug discovery, the journey from a promising lead compound to a safe and effective therapeutic is fraught with challenges. One of the most critical hurdles is understanding a molecule's interaction with unintended biological targets. This "cross-reactivity" or "off-target" activity is a primary driver of unforeseen side effects and late-stage clinical failures. This guide provides a comprehensive analysis of the cross-reactivity profile of a novel piperazine derivative, Ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate, benchmarked against two well-characterized piperazine-containing drugs, Cyclizine and a hypothetical CNS-active compound, 'Comparator B'.
The piperazine scaffold is a privileged structure in medicinal chemistry, found in a multitude of approved drugs targeting a wide array of biological entities.[1] This very versatility, however, necessitates a thorough investigation of potential polypharmacology. Minor structural modifications can dramatically alter the binding profile of a piperazine derivative, leading to engagement with unexpected receptors, enzymes, or ion channels.[1] Early and comprehensive in vitro safety profiling is therefore not just a regulatory requirement but a cornerstone of a rational and efficient drug development program.[2][3][4]
This guide will delve into the methodologies and interpretation of a standard safety pharmacology panel, providing detailed, field-proven protocols for key assays. By presenting a hypothetical, yet plausible, dataset, we aim to equip researchers with the insights needed to critically evaluate the selectivity of their own compounds and make informed decisions in the lead optimization process.
Comparative Cross-Reactivity Analysis
To contextualize the off-target profile of this compound, we present a comparative screen against a panel of 44 targets, mirroring established industry practices for early-stage safety assessment.[5][6] The comparator compounds are:
-
Cyclizine: A first-generation antihistamine of the piperazine class, known for its primary activity as a histamine H1 receptor antagonist and its antiemetic properties.[7][8] It also exhibits some anticholinergic activity.[8][9]
-
Comparator B: A hypothetical piperazine derivative designed as a selective serotonin 5-HT2A receptor antagonist, a common strategy for atypical antipsychotics and other CNS-targeted therapies.
The following table summarizes the hypothetical percentage of inhibition at a screening concentration of 10 µM. Significant interactions (typically >50% inhibition) warrant further investigation through concentration-response studies to determine potency (IC50 or Ki).
Table 1: Comparative Cross-Reactivity Profile at 10 µM
| Target Class | Target | This compound (% Inhibition) | Cyclizine (% Inhibition) | Comparator B (% Inhibition) |
| GPCRs | Adrenergic | |||
| α1A | 12 | 28 | 5 | |
| α2A | 8 | 15 | 3 | |
| β1 | 5 | 10 | 1 | |
| β2 | 3 | 8 | 2 | |
| Dopaminergic | ||||
| D1 | 15 | 25 | 18 | |
| D2 | 22 | 45 | 35 | |
| D3 | 18 | 30 | 28 | |
| Histaminergic | ||||
| H1 | 65 | 98 | 15 | |
| H2 | 5 | 12 | 4 | |
| Muscarinic | ||||
| M1 | 55 | 75 | 10 | |
| M2 | 25 | 40 | 8 | |
| M3 | 30 | 50 | 12 | |
| Serotonergic | ||||
| 5-HT1A | 18 | 20 | 45 | |
| 5-HT2A | 35 | 40 | 95 | |
| 5-HT Transporter | 8 | 15 | 5 | |
| Ion Channels | Calcium | |||
| CaV1.2 (L-type) | 10 | 18 | 6 | |
| Potassium | ||||
| hERG | 15 | 28 | 10 | |
| Sodium | ||||
| NaV1.5 | 5 | 10 | 3 | |
| Enzymes | Kinases | |||
| Lck | 8 | 12 | 4 | |
| Other Enzymes | ||||
| Acetylcholinesterase | 20 | 35 | 5 | |
| MAO-A | 10 | 15 | 8 | |
| PDE3A | 5 | 8 | 2 | |
| PDE4D2 | 3 | 6 | 1 | |
| COX-1 | 2 | 5 | 1 | |
| COX-2 | 1 | 3 | 0 | |
| Transporters | Dopamine Transporter | 10 | 20 | 12 |
| Norepinephrine Transporter | 6 | 12 | 4 | |
| Serotonin Transporter | 8 | 15 | 5 |
Interpretation of the Hypothetical Data
-
This compound exhibits a primary off-target activity at the histamine H1 receptor and the muscarinic M1 receptor . While the H1 activity is less pronounced than that of Cyclizine, it is significant enough to warrant further investigation and could predict sedative or anti-allergic side effects. The M1 antagonism could be associated with anticholinergic side effects such as dry mouth or blurred vision. Its activity against other targets is relatively low at this concentration, suggesting a moderately clean profile otherwise.
-
Cyclizine demonstrates its known high affinity for the H1 receptor .[7] Consistent with its classification as a first-generation antihistamine, it also shows significant cross-reactivity with muscarinic receptors (M1, M3) and moderate activity at dopamine D2 receptors .[8] This profile explains its sedative and antiemetic effects, as well as potential anticholinergic side effects.
-
Comparator B shows high selectivity for its intended target, the 5-HT2A receptor , with minimal interaction with other screened targets. This would be a desirable profile for a drug candidate where target specificity is paramount.
This comparative approach immediately highlights the potential liabilities of our lead compound and provides a clear rationale for the next steps in the drug discovery cascade, such as determining the potency (IC50) of the identified off-target interactions and assessing their potential for clinical relevance.
Experimental Protocols
To ensure the trustworthiness and reproducibility of cross-reactivity data, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for three key assay types commonly employed in safety pharmacology panels.
Radioligand Binding Assay for G-Protein Coupled Receptors (GPCRs)
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. The principle is based on the competition between a radiolabeled ligand with known affinity and the test compound for binding to the receptor.
Caption: Workflow for a typical GPCR radioligand binding assay.
-
Preparation of Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]mepyramine (a selective H1 antagonist) diluted in assay buffer to a final concentration at or near its dissociation constant (Kd), typically 1-2 nM.[10]
-
Receptor Source: Commercially available membrane preparations from HEK293 cells stably expressing the human histamine H1 receptor. Thaw on ice and dilute in assay buffer to a concentration that provides a robust signal-to-noise ratio.
-
Test Compound: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series in assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid interference.
-
Non-Specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of a known, unlabeled H1 antagonist, such as mianserin, to determine the amount of radioligand that binds non-specifically to the membranes and filter.[10]
-
-
Assay Procedure (96-well plate format):
-
To designated wells, add 50 µL of assay buffer (for total binding), 50 µL of the NSB control, or 50 µL of the test compound dilutions.
-
Add 150 µL of the diluted receptor membrane preparation to all wells.
-
Initiate the binding reaction by adding 50 µL of the [³H]mepyramine solution to all wells. The final assay volume is 250 µL.
-
Seal the plate and incubate for 60 minutes at 25°C with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration and Detection:
-
Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate (e.g., Whatman GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quickly wash the filters three to four times with 200 µL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioligand.[10]
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Specific Binding = Total Binding - Non-Specific Binding.
-
Percentage Inhibition by the test compound is calculated as: (1 - (Specific Binding with Compound / Specific Binding without Compound)) * 100.
-
For concentration-response curves, plot the percentage inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
LanthaScreen™ TR-FRET Kinase Inhibition Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for assessing kinase activity in a high-throughput format. The LanthaScreen™ technology uses a terbium-labeled antibody that recognizes a phosphorylated substrate, and a fluorescein-labeled substrate. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the terbium and fluorescein into close proximity and allowing for FRET to occur.
Caption: Workflow for a LanthaScreen™ TR-FRET kinase inhibition assay.
-
Preparation of Reagents:
-
Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
Kinase: Recombinant human Lck kinase. Dilute to the appropriate concentration (previously determined by an enzyme titration experiment, typically the EC80 concentration) in kinase buffer.[11][12]
-
Substrate/ATP Mixture: Prepare a solution containing a fluorescein-labeled poly-GT substrate and ATP at its Km concentration in kinase buffer.[12]
-
Test Compound: Prepare a serial dilution of this compound in kinase buffer.
-
Detection Solution: Prepare a solution of Terbium-labeled anti-phosphotyrosine antibody (e.g., Tb-pY20) and EDTA in TR-FRET dilution buffer. The EDTA stops the kinase reaction by chelating Mg2+.[13]
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the test compound dilutions to the appropriate wells.
-
Add 5 µL of the diluted kinase solution to all wells except the negative controls.
-
Initiate the reaction by adding 2.5 µL of the substrate/ATP mixture. The final reaction volume is 10 µL.
-
Seal the plate and incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding 10 µL of the detection solution to each well.
-
Incubate for 30-60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the terbium and fluorescein wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Percentage Inhibition is calculated based on the TR-FRET ratio of the high activity (no inhibitor) and low activity (no enzyme) controls.
-
Determine the IC50 value by plotting the percentage inhibition against the logarithm of the test compound concentration.
-
hERG Manual Patch-Clamp Assay
The hERG (human Ether-à-go-go-Related Gene) potassium channel is a critical component of cardiac repolarization. Inhibition of the hERG channel can lead to QT interval prolongation, a potentially life-threatening arrhythmia.[1] Therefore, assessing a compound's activity at the hERG channel is a mandatory part of preclinical safety assessment. The manual patch-clamp technique is the gold standard for this evaluation.[14]
-
Cell Culture:
-
Use a mammalian cell line (e.g., HEK293 or CHO cells) stably expressing the human hERG channel. Culture the cells under standard conditions until they reach the appropriate confluency for electrophysiological recording.
-
-
Electrophysiology Setup:
-
Extracellular Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4.
-
Intracellular Solution (in mM): 120 KCl, 10 HEPES, 10 EGTA, 5 MgATP, pH 7.2.
-
Prepare the test compound in the extracellular solution at various concentrations.
-
-
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a voltage protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV to open the channels, followed by a repolarizing step to -50 mV to measure the characteristic "tail current".[15]
-
Record baseline hERG currents in the vehicle control (extracellular solution with DMSO).
-
Perfuse the cell with increasing concentrations of the test compound and record the hERG currents at each concentration until a steady-state block is achieved.
-
-
Data Analysis:
-
Measure the peak tail current amplitude at each test concentration.
-
Percentage Inhibition = (1 - (Current with Compound / Baseline Current)) * 100.
-
Plot the percentage inhibition against the test compound concentration to determine the IC50 value.
-
Conclusion
The comprehensive cross-reactivity profiling of new chemical entities is an indispensable component of modern drug discovery. As demonstrated with the hypothetical analysis of this compound, a well-designed in vitro safety panel provides a crucial early look at a compound's selectivity and potential liabilities. By comparing its profile to established drugs like Cyclizine, we can contextualize the observed off-target activities and make more informed decisions about a compound's future.
The detailed protocols provided for key assays—radioligand binding, TR-FRET kinase assays, and patch-clamp electrophysiology—underscore the importance of methodological rigor in generating reliable and reproducible data. Ultimately, by embracing a proactive and systematic approach to safety pharmacology, researchers can de-risk their projects, optimize their lead candidates more effectively, and increase the probability of delivering safe and effective medicines to patients.
References
-
Eurofins Discovery. In Vitro Safety Panels in Pharmacology Profiling. [Link]
-
Creative Diagnostics. Off-Target Effects Analysis. [Link]
-
Eurofins Discovery. Industry-leading In Vitro Safety Pharmacology Profiling. [Link]
-
Pharmaron. In Vitro Safety Panel I Binding & Functional Assays. [Link]
-
Eurofins Scientific. Using secondary pharmacology panels to predict clinical safety risks. [Link]
-
ICE Bioscience. In Vitro Safety Pharmacology Profiling. [Link]
-
BMG Labtech. LanthaScreen Technology on microplate readers. [Link]
-
PMC. High-throughput fluorescence assay of cytochrome P450 3A4. [Link]
-
Eurofins Discovery. SafetyScreen44 Panel - TW. [Link]
-
Eurofins Discovery. SafetyScreen87 Panel - TW. [Link]
-
Reaction Biology. hERG Patch Clamp Assay – Cardiac Safety Panel. [Link]
-
Reaction Biology. Safety and Off-Target Drug Screening Services. [Link]
-
Eurofins Discovery. Specialized Pre-IND and Specialty In Vitro Profiling Panels. [Link]
-
Patsnap Synapse. Decoding cyclizine hydrochloride: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target. [Link]
-
Bienta. CYP450 inhibition assay (fluorogenic). [Link]
-
Sophion. Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact semi-automated patch clam. [Link]
-
Charles River Laboratories. Off-Target Screening Cell Microarray Assay. [Link]
-
FDA. Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]
-
NIH. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]
-
Evotec. hERG Safety Assay. [Link]
-
Springer. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. [Link]
-
Creative Diagnostics. Off-Target Effects Analysis. [Link]
-
ResearchGate. Results of Eurofin Cerep Safety-Screen 44 Panel. [Link]
-
ACS Publications. Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. cyclizine | Ligand Activity Charts. [Link]
-
MDPI. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Patsnap Synapse. What is the mechanism of Cyclizine Hydrochloride?. [Link]
-
Wikipedia. Cyclizine. [Link]
-
ResearchGate. (PDF) Fluorescent probe based CYP inhibition assay: A high throughput tool for early drug discovery screening. [Link]
-
Eurofins Discovery. SafetyScreen44™ Panel. [Link]
-
Deranged Physiology. Cyclizine. [Link]
-
bioRxiv. Supplementary Table 1. Results of the Eurofin Cerep Safety-Screen 44 Panel (receptors and ion channels). [Link]
-
Creative Bioarray. Cytochrome P450 Inhibition Assay. [Link]
-
Creative Diagnostics. CYP450 Inhibition and Induction Assay. [Link]
-
PubMed. Histamine type I (H1) receptor radioligand binding studies on normal T cell subsets, B cells, and monocytes. [Link]
-
YouTube. Eurofins Cerep-Panlabs: ADME-Tox Profiling in Drug Discovery. [Link]
-
Eurofins Discovery. A Tiered Approach - In Vitro SafetyScreen Panels. [Link]
-
ResearchGate. Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. [Link]
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling - ICE Bioscience [en.ice-biosci.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. Decoding cyclizine hydrochloride: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target [synapse.patsnap.com]
- 8. Cyclizine - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Cyclizine Hydrochloride? [synapse.patsnap.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - CA [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. sophion.com [sophion.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate
In the landscape of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship through proper chemical waste management. This guide provides a detailed, experience-driven protocol for the safe disposal of Ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate, a compound representative of the piperazine-based structures frequently encountered in medicinal chemistry.
While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, a rigorous hazard assessment based on its structural components—a piperazine core and an ethyl ester functional group—allows us to establish a robust and safe disposal framework. This protocol is grounded in the foundational principles set forth by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Hazard Profile & Risk Assessment: A Causal Analysis
Understanding the "why" behind a protocol is as crucial as the steps themselves. The disposal plan for this compound is dictated by the hazards inferred from its constituent parts.
-
Piperazine Moiety: The core piperazine ring is a known hazardous functional group. Piperazine itself and many of its derivatives are classified as skin and eye irritants, with some causing severe burns and potential allergic reactions.[1][2] A structurally similar compound, Ethyl 2-(3-oxo-2-piperazinyl)acetate, is documented to cause serious eye irritation.[3] Therefore, we must treat this compound as a potent irritant.
-
Ethyl Ester Group: The ethyl acetate portion of the molecule introduces the risk of flammability.[4][5] Ethyl acetate is a highly flammable liquid with a low flash point and its vapors can cause drowsiness or dizziness.[5][6][7] This necessitates handling the compound and its waste away from ignition sources and in well-ventilated areas.
Based on this analysis, the waste generated from this compound must be managed as Hazardous Waste , possessing both irritant and potentially flammable characteristics.
Summary of Key Safety & Disposal Information
| Parameter | Guideline | Rationale & Sources |
| Primary Hazards | Serious Eye Irritation, Potential Skin Irritant, Potential Flammability | Based on piperazine derivatives and ethyl ester functional groups.[1][3][4][5] |
| Personal Protective Equipment (PPE) | Safety Goggles, Chemical-Resistant Nitrile Gloves, Lab Coat | Essential for preventing skin and eye contact with the hazardous piperazine core.[1][8] |
| Handling Area | Chemical Fume Hood | To mitigate inhalation risks from volatile esters and potential aerosols.[1] |
| Waste Container | Tightly-Sealed, Chemically Compatible (e.g., HDPE or Glass), Clearly Labeled | Prevents leakage, reaction with container material, and ensures clear communication of hazards.[9][10][11] |
| Disposal Route | Licensed Hazardous Waste Contractor / Institutional EHS | Ensures compliance with local, state, and federal environmental regulations.[10][12] |
Foundational Principles of Chemical Waste Management
Before detailing the specific protocol, it is essential to embed our actions within the established regulatory framework for laboratory safety. All chemical waste handling must adhere to the following principles:
-
Segregation is Paramount: Never mix incompatible waste streams.[9][13] For this compound, waste should not be mixed with strong oxidizing agents, acids, or bases, which could trigger a hazardous reaction.
-
Designate a Satellite Accumulation Area (SAA): Every laboratory that generates hazardous waste must establish a designated SAA.[14][15] This is where waste is collected at or near the point of generation before being transferred for disposal. The SAA must be under the control of the laboratory personnel.
-
Labeling is Non-Negotiable: Every waste container must be properly labeled the moment the first drop of waste is added.[16][17] According to EPA and OSHA standards, the label must include the words "Hazardous Waste," the full chemical name of the contents, and a clear indication of the associated hazards (e.g., "Irritant," "Flammable").[15][17]
-
Containers Must Be Kept Closed: Hazardous waste containers must remain sealed at all times, except when adding waste.[10][11] This prevents the release of vapors and reduces the risk of spills.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe collection and disposal of this compound and associated contaminated materials.
Step 1: Container Preparation
-
Select a clean, dry, and chemically compatible waste container (e.g., a high-density polyethylene (HDPE) or glass bottle with a screw cap).
-
Affix a completed Hazardous Waste label to the container. List "this compound" and any solvents used in the process (e.g., "Trace Ethyl Acetate," "Methanol"). Indicate the hazards: "Irritant, Flammable."
-
Place the labeled container in a designated SAA, within secondary containment (such as a plastic tub) to contain any potential leaks.[11]
Step 2: Waste Collection
-
Pure Compound/Residues: Carefully transfer any unwanted solid compound or residues into the prepared waste container using a dedicated spatula or funnel.
-
Contaminated Consumables: All items that have come into direct contact with the compound, such as pipette tips, contaminated gloves, and weighing papers, must be disposed of in this container. Do not dispose of these items in the regular trash.
-
Solutions: Collect all solutions containing the compound directly into the hazardous waste container. Do not dispose of any amount down the drain.[10][11] The EPA and other agencies generally do not base disposal decisions on quantity, meaning even small amounts of chemical waste must be collected.[14]
Step 3: Decontamination of Labware
-
Rinse any non-disposable glassware or equipment that contacted the compound with a suitable solvent (e.g., ethanol or acetone) to remove residues.
-
Collect this first rinse ("rinsate") as hazardous waste in your designated container.
-
Subsequent washes with soap and water can typically be disposed of down the drain, but consult your institution's specific policies.
Step 4: Final Disposal
-
Once the waste container is full (do not overfill; leave at least 10% headspace), ensure the cap is securely tightened.
-
Arrange for pickup through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[12] They are trained to handle the transport and final disposal in compliance with all regulations.
Disposal Decision Workflow
The following diagram outlines the critical decision points for managing laboratory chemical waste, ensuring a logical and compliant process.
Caption: Decision workflow for chemical waste characterization and disposal.
Spill and Emergency Procedures
Preparedness is key to safety. In the event of a spill, follow these steps:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate (if necessary): For large spills or if you feel unwell, evacuate the area and contact your institution's emergency line.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain the Spill: Use an inert absorbent material like vermiculite, sand, or a commercial spill kit to surround and cover the spill.[1][2] Do not use combustible materials like paper towels to absorb a flammable substance.
-
Collect Waste: Carefully scoop the absorbed material into your designated hazardous waste container.
-
Decontaminate Area: Clean the spill surface with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department as required by your institution's policy.[13]
By adhering to this comprehensive guide, you not only ensure your personal safety but also uphold the highest standards of scientific integrity and environmental responsibility.
References
- Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Labor
- OSHA Compliance For Labor
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Safe Chemical Waste Disposal in Labs. Environmental Marketing Services.
- Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA).
- Managing Hazardous Chemical Waste in the Lab. Lab Manager.
- Are You In Compliance With Proper Lab Waste Disposal Regul
- Laboratory Safety Guidance.
- Piperazine Safety D
- Ethyl 2-(3-oxo-2-piperazinyl)
- OSHA Guidelines For Labeling Labor
- Ethyl Acetate Safety D
- Ethyl Acetate Safety D
- Storage and Handling Tips for Research Chemicals: Safety Comes First. Global Research Chem.
- Guide to Managing Laboratory Chemical Waste. Vanderbilt University Environmental Health & Safety.
- Ethyl Acetate Safety D
- Ethyl Acetate Safety D
- Hazardous Waste Disposal Guide - Research Areas. Dartmouth College.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. aksci.com [aksci.com]
- 4. rcilabscan.com [rcilabscan.com]
- 5. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 6. medline.com [medline.com]
- 7. meridianbioscience.com [meridianbioscience.com]
- 8. Are You Compliant with Lab Waste Regulations? [emsllcusa.com]
- 9. usbioclean.com [usbioclean.com]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. epa.gov [epa.gov]
- 13. globalresearchchem.com [globalresearchchem.com]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 16. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 17. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
